molecular formula C8H7F4NO B1581531 3-(1,1,2,2-Tetrafluoroethoxy)aniline CAS No. 831-75-4

3-(1,1,2,2-Tetrafluoroethoxy)aniline

Cat. No.: B1581531
CAS No.: 831-75-4
M. Wt: 209.14 g/mol
InChI Key: MWDPEBMCVXNSPL-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)aniline is an organic fluorinated building block.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)aniline
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InChI

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MWDPEBMCVXNSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061196
Record name 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine
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Molecular Weight

209.14 g/mol
Source PubChem
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CAS No.

831-75-4
Record name 3-(1,1,2,2-Tetrafluoroethoxy)benzenamine
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Record name Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)-
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Record name Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)-
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Record name 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine
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Record name 3-(1,1,2,2-tetrafluoroethoxy)aniline
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Foundational & Exploratory

The Strategic Introduction of 3-(1,1,2,2-Tetrafluoroethoxy)aniline in Modern Drug Discovery: A Technical Primer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The 1,1,2,2-tetrafluoroethoxy (TFE) group, in particular, offers a unique combination of electronic and metabolic properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. This technical guide provides a comprehensive overview of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a versatile fluorinated building block. While not yet a ubiquitous scaffold in late-stage clinical candidates, its structural attributes and synthetic accessibility position it as a molecule of considerable interest for future drug discovery programs. This document will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential metabolic fate, offering a forward-looking perspective on its application in the design of next-generation therapeutics.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and create novel non-covalent interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, often leading to increased metabolic stability by blocking sites of oxidative metabolism.

The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group is a particularly intriguing substituent. It serves as a more lipophilic analogue of the commonly used methoxy group and can act as a bioisostere for other functionalities. Its presence can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool in the medicinal chemist's arsenal. This compound presents this valuable functional group on a versatile aniline scaffold, a common starting point for the synthesis of a wide array of pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and drug design.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 831-75-4[1]
Molecular Formula C₈H₇F₄NO[1]
Molecular Weight 209.14 g/mol [1]
Appearance Colorless to light yellow liquidInferred from typical anilines
Boiling Point 100 °C at 7 mmHg[1]
Density 1.358 g/mL at 25 °C[1]
Refractive Index (n₂₀/D) 1.464[1]
Spectroscopic Characterization

While publicly available spectra are limited, the expected NMR and mass spectrometry data can be predicted based on the molecular structure. Spectroscopic data for this compound are available from commercial suppliers.[2]

Expected ¹H NMR (in CDCl₃):

  • δ 6.5-7.2 ppm: A complex multiplet pattern corresponding to the four aromatic protons.

  • δ 5.9-6.3 ppm (tt): A triplet of triplets corresponding to the single proton of the -OCHF₂ group, with coupling to the adjacent fluorine atoms.

  • δ 3.8 ppm (br s): A broad singlet for the two protons of the -NH₂ group.

Expected ¹³C NMR (in CDCl₃):

  • Aromatic carbons would appear in the δ 110-150 ppm region.

  • The carbons of the tetrafluoroethoxy group would exhibit complex splitting patterns due to C-F coupling.

Mass Spectrometry (EI):

  • M⁺: 209.05 (calculated)

Synthesis and Manufacturing Considerations

The synthesis of this compound can be logically approached through the tetrafluoroethylation of 3-aminophenol. This method is analogous to the reported synthesis of the structurally related 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, which is prepared by the reaction of 2,6-dichloro-4-aminophenol with tetrafluoroethylene.[3]

Proposed Synthetic Pathway

Synthesis_of_this compound aminophenol 3-Aminophenol product This compound aminophenol->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat tfe Tetrafluoroethylene (TFE) tfe->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)
  • Reaction Setup: A high-pressure reactor is charged with 3-aminophenol, a suitable solvent such as N,N-dimethylformamide (DMF), and a base (e.g., potassium carbonate).

  • Reaction Conditions: The reactor is sealed and purged with an inert gas. Tetrafluoroethylene gas is then introduced to the desired pressure. The reaction mixture is heated to facilitate the nucleophilic addition of the phenoxide to the tetrafluoroethylene.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The reaction mixture is then subjected to an aqueous work-up to remove the base and solvent. The crude product is purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Causality: The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the reaction. The base is necessary to deprotonate the phenolic hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide ion required to attack the electron-deficient double bond of tetrafluoroethylene. Heat is applied to overcome the activation energy of the reaction.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is primarily dictated by the aniline moiety.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.

Electrophilic_Substitution reactant This compound product_ortho Ortho-substituted product reactant->product_ortho Major product_para Para-substituted product reactant->product_para Major electrophile E⁺ (Electrophile) electrophile->reactant

Caption: Regioselectivity in electrophilic aromatic substitution.

Common electrophilic substitution reactions include:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will yield halogenated derivatives.

  • Nitration: Direct nitration can be challenging due to the sensitivity of the amino group to oxidation. Protection of the amino group as an amide is often necessary before nitration.

  • Sulfonation: Reaction with sulfuric acid can lead to the formation of sulfonic acid derivatives.

Reactions of the Amino Group

The primary amine functionality allows for a wide range of transformations, making this molecule a versatile building block for creating libraries of compounds in drug discovery programs. These reactions include:

  • Acylation: Formation of amides by reaction with acyl chlorides or anhydrides.

  • Sulfonylation: Formation of sulfonamides by reaction with sulfonyl chlorides.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

The tetrafluoroethoxy group is generally stable under these conditions, providing a robust scaffold for further chemical modifications.

Potential in Drug Discovery: A Forward Look

While there is a lack of extensive literature on the specific use of this compound in drug development, its constituent parts suggest significant potential.

The Role of the Aniline Moiety

Aniline and its derivatives are prevalent in a vast number of approved drugs across various therapeutic areas. They serve as key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and anti-infective agents, among others.

Impact of the 1,1,2,2-Tetrafluoroethoxy Group on Pharmacokinetics

The introduction of the TFE group can be a strategic move to fine-tune the ADME properties of a lead compound.

  • Metabolic Stability: The C-F bonds are highly resistant to cleavage by metabolic enzymes such as cytochrome P450s. This can prevent unwanted metabolism at or near the ether linkage, potentially increasing the half-life of a drug. While the ether linkage itself can be a site of metabolism, the strong electron-withdrawing effect of the fluorine atoms can decrease the rate of O-dealkylation.

  • Lipophilicity: The TFE group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This can enhance membrane permeability and potentially improve oral absorption. However, excessive lipophilicity can also lead to off-target effects and poor solubility, necessitating a careful balance.

  • pKa Modulation: The electron-withdrawing nature of the TFE group will decrease the basicity (pKa) of the aniline nitrogen compared to unsubstituted aniline. This can be advantageous in avoiding unwanted interactions with acidic organelles or off-target ion channels.

Predicted Metabolic Pathways

Based on the metabolism of related fluorinated compounds, several metabolic pathways can be anticipated for molecules containing the this compound scaffold.

Metabolic_Pathways parent Parent Compound phase1 Phase I Metabolism (e.g., CYP450 oxidation) parent->phase1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) parent->phase2 phase1->phase2 excretion Excretion phase2->excretion

Caption: General metabolic pathways for drug candidates.

  • Phase I Metabolism: Aromatic hydroxylation at the positions ortho or para to the amino group is a likely metabolic route, catalyzed by cytochrome P450 enzymes. N-oxidation of the aniline is also possible.

  • Phase II Metabolism: The aniline nitrogen can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.

Conclusion and Future Outlook

This compound represents a synthetically accessible and versatile building block for medicinal chemistry. The combination of a reactive aniline moiety with the metabolically robust and lipophilic tetrafluoroethoxy group offers a compelling set of properties for drug design. While its application in drug discovery is not yet widely documented, its potential for enhancing the pharmacokinetic profiles of new chemical entities is significant. This guide serves as a foundational resource for researchers and drug development professionals, encouraging the exploration of this and other underutilized fluorinated scaffolds in the quest for safer and more effective medicines.

References

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS 831-75-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(1,1,2,2-Tetrafluoroethoxy)aniline. It delves into the compound's core properties, synthesis, applications, and safe handling, providing field-proven insights grounded in established scientific principles.

Introduction: The Strategic Value of a Fluorinated Building Block

This compound, identified by CAS Number 831-75-4, is a specialized aromatic amine that has garnered significant interest as a key building block in the synthesis of complex organic molecules.[1] Its structure is characterized by an aniline core functionalized at the meta-position with a 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂-) group.

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, often employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The tetrafluoroethoxy group, in particular, offers a unique combination of electronic properties and steric bulk, making this aniline derivative a valuable intermediate for developing novel therapeutics and advanced materials. This guide will explore the technical nuances of this compound, from its fundamental properties to its practical application in the laboratory.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The key characteristics of this compound are summarized below.

Table 1: Core Physicochemical Properties and Identifiers

PropertyValueSource(s)
CAS Number 831-75-4[1][3][4]
Molecular Formula C₈H₇F₄NO[1][3][4]
Molecular Weight 209.14 g/mol [1][3][4]
Density 1.358 g/mL at 25 °C[3][5]
Boiling Point 100 °C at 7 mmHg[3][5]
Flash Point 113 °C (235.4 °F) - closed cup[3][5]
Refractive Index n20/D 1.464[3][5]
Appearance Powder or liquid[6]
SMILES Nc1cccc(OC(F)(F)C(F)F)c1[3]
InChI Key MWDPEBMCVXNSPL-UHFFFAOYSA-N[3]

The presence of the highly electronegative fluorine atoms in the ethoxy tail significantly influences the molecule's overall electronic profile and intermolecular interactions, properties that are critical for its role in drug-receptor binding.

Caption: 2D structure of this compound.

Synthesis and Purification Protocols

Synthetic Pathway: A Mechanistic Approach

While multiple proprietary methods exist, a common and logical synthetic route involves the fluoroalkoxylation of a corresponding aminophenol precursor. The synthesis of a related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, proceeds by reacting 4-amino-2,6-dichlorophenol with tetrafluoroethylene (TFE).[7][8] This provides a validated causal framework for the synthesis of the title compound.

The proposed synthesis leverages the high reactivity of TFE as an electrophile that can be attacked by the phenoxide ion generated from 3-aminophenol under basic conditions.

Synthesis_Workflow Start 3-Aminophenol (Starting Material) Reaction Nucleophilic Addition: Phenoxide attacks TFE Start->Reaction Base Base (e.g., KOH, NaH) in aprotic solvent (e.g., DMF) Base->Reaction Generates Phenoxide TFE Tetrafluoroethylene (TFE) (Reagent) TFE->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: (e.g., Vacuum Distillation) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Generalized workflow for the synthesis of the target compound.

Step-by-Step Purification Protocol

Aniline and its derivatives are prone to oxidation and can contain residual starting materials or polymerization byproducts.[9] A robust purification protocol is essential for obtaining material of high purity (typically >97%) required for drug development.[3][4]

  • Initial Treatment : If the crude product is dark, it indicates oxidation. A preliminary wash with an aqueous solution of a mild reducing agent like sodium bisulfite can be beneficial.

  • Drying : The organic extract containing the aniline must be thoroughly dried. Anhydrous potassium hydroxide (KOH) or calcium hydride (CaH₂) are effective drying agents for anilines, as they do not react with the amine group.[10]

  • Vacuum Distillation : This is the most critical step. Due to the compound's relatively high boiling point (100 °C at 7 mmHg), distillation under reduced pressure is necessary to prevent thermal decomposition.[3][5]

    • Setup : Use an all-glass distillation apparatus. To prevent bumping, use a magnetic stirrer or inert boiling chips.

    • Execution : Gradually reduce the pressure to the target level (e.g., 7 mmHg) and slowly heat the distillation flask using an oil bath.

    • Fraction Collection : Collect the fraction that distills at a constant temperature (around 100 °C). Discard any initial forerun and the high-boiling residue.

  • Inert Storage : The purified product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber glass container to protect it from light and air, minimizing oxidation and maintaining its purity over time.

Core Applications in Drug Discovery and Development

The true value of this compound lies in its application as a strategic building block. The aniline functional group is a versatile handle for a wide array of chemical transformations, while the fluorinated tail imparts desirable physicochemical properties to the final molecule.

  • Rationale for Use : Aniline motifs are prevalent in pharmaceuticals but are also recognized as a "structural alert" due to their potential for metabolic activation into reactive, toxic species like quinone-imines.[11] Modifying the aniline ring with a metabolically robust group like tetrafluoroethoxy can block sites of oxidation, mitigating this liability. This is a key strategy for improving the safety profile of drug candidates.[11]

  • Synthetic Utility : The primary amine can be readily transformed via:

    • Amide Coupling : Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in drug molecules.

    • Buchwald-Hartwig Amination : Cross-coupling with aryl halides to form diarylamines.

    • Reductive Amination : Reaction with aldehydes or ketones to form secondary or tertiary amines.

    • Diazotization : Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of other functional groups.

  • Agrochemical Potential : The closely related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is a known intermediate in the synthesis of the insecticide hexaflumuron.[8][12] This establishes a precedent for the utility of the tetrafluoroethoxy aniline scaffold in the development of new agrochemicals.

DrugDevLogic cluster_0 Building Block cluster_1 Chemical Transformations cluster_2 Advanced Intermediate cluster_3 Desired Outcomes Aniline 3-(1,1,2,2-TFEA) CAS 831-75-4 Amidation Amide Coupling Aniline->Amidation CrossCoupling Cross-Coupling Aniline->CrossCoupling ReductiveAmination Reductive Amination Aniline->ReductiveAmination Intermediate Scaffold with Key Pharmacophore Amidation->Intermediate CrossCoupling->Intermediate ReductiveAmination->Intermediate MetabolicStability Improved Metabolic Stability Intermediate->MetabolicStability TargetAffinity Enhanced Target Affinity Intermediate->TargetAffinity Safety Reduced Toxicity (Mitigated RM) Intermediate->Safety

Caption: Role of 3-(1,1,2,2-TFEA) in the drug development pipeline.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. Adherence to a strict handling protocol is mandatory. The information below is synthesized from supplier safety data sheets.

Table 2: GHS Hazard and Precautionary Information

CategoryDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3][5]
Hazard Statements H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.[3][5]
Target Organs Respiratory system[3]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[3]
Mandatory Handling Protocol
  • Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[13][14] An eyewash station and safety shower must be readily accessible.[15]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[15]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber, type ABEK EN14387).[3] Inspect gloves for integrity before use.

    • Skin and Body Protection : Wear a flame-retardant laboratory coat and ensure skin is not exposed.

  • Hygiene Practices : Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[13]

  • Storage : Store the compound in its original, tightly sealed container in a dry, cool, and well-ventilated area.[15] Keep it segregated from strong oxidizing agents and acids.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive aniline handle and a stabilizing tetrafluoroethoxy group provides chemists with a powerful building block to construct novel molecules with enhanced properties. By understanding its synthesis, handling the material with the required diligence, and leveraging its chemical versatility, researchers in the pharmaceutical and agrochemical fields can effectively utilize this compound to address complex scientific challenges and drive innovation.

References

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy group can profoundly influence the physicochemical properties of parent molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Core Molecular Attributes

The foundational characteristics of this compound are summarized below, providing a critical baseline for its application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₇F₄NO[1]
Molecular Weight 209.14 g/mol [1][2]
CAS Number 831-75-4[1][2]
Appearance Not specified, though related compounds are described as colorless liquids that may darken upon exposure to light and air.[3]
Density 1.358 g/mL at 25 °C[2][4]
Boiling Point 100 °C at 7 mmHg[2][4]
Refractive Index n20/D 1.464[2][4]
Flash Point 113 °C (235.4 °F) - closed cup[2]

Synthesis and Mechanistic Considerations

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from established organic chemistry principles. A common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-aminophenol, with a tetrafluoroethylating agent.

A related synthesis for a structurally similar compound, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, involves the fluorination of 2,6-dichloro-4-aminophenol with tetrafluoroethylene in the presence of a catalyst.[3] This suggests a potential pathway for the synthesis of the title compound.

Hypothetical Synthetic Workflow:

A plausible, though not explicitly cited, synthetic approach is outlined below. The selection of a strong base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the electrophilic tetrafluoroethylene. The choice of solvent and reaction conditions would need to be optimized to maximize yield and minimize side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification 3-Aminophenol 3-Aminophenol Reaction_Vessel Reaction in an aprotic polar solvent (e.g., DMF) 3-Aminophenol->Reaction_Vessel Tetrafluoroethylene Tetrafluoroethylene Tetrafluoroethylene->Reaction_Vessel Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Purification Purification (e.g., Distillation or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Hypothetical synthesis workflow for this compound.

Applications in Drug Discovery and Development

The unique properties imparted by the tetrafluoroethoxy group make this compound a valuable building block in the design of novel therapeutic agents. The aniline functional group provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

While direct applications of this specific molecule in approved drugs are not readily found in the searched literature, the broader class of fluorinated anilines and related structures are prevalent in medicinal chemistry. For instance, the structurally related 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a known intermediate in the synthesis of the insecticide hexaflumuron.[3][5] This highlights the utility of such fluorinated aniline derivatives in the development of biologically active molecules.

The introduction of fluorine atoms into drug candidates can modulate several key pharmacokinetic and pharmacodynamic parameters:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased half-life and improved bioavailability.

  • Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

The 1,2,3-triazole ring, often synthesized from aniline precursors, is another structural motif of significant interest in medicinal chemistry due to its wide spectrum of biological activities, including antifungal, anti-inflammatory, and antiviral properties.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data.

Hazard Identification:

  • Signal Word: Warning[2][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[2]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound represents a valuable and versatile building block for researchers and scientists, particularly those engaged in drug discovery and materials science. Its unique combination of a reactive aniline functionality and a metabolically robust tetrafluoroethoxy group offers a powerful tool for the synthesis of novel molecules with tailored properties. A thorough understanding of its chemical characteristics, synthetic accessibility, and safety considerations is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Physicochemical Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a key fluorinated organic building block. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the experimental determination of its boiling point and density, underpinned by authoritative, standardized methodologies. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Fluorinated Anilines

This compound (CAS No. 831-75-4) belongs to the class of halogenated anilines, a group of compounds of significant interest in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy moiety can profoundly alter the pharmacokinetic and physicochemical properties of parent molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. A precise understanding of its fundamental properties, such as boiling point and density, is a prerequisite for its effective utilization in synthesis, process development, and formulation. This guide provides a robust framework for the determination of these critical parameters.

Chemical Identity and Properties

A summary of the key identifiers and known physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 831-75-4[1]
Molecular Formula C₈H₇F₄NO[1]
Molecular Weight 209.14 g/mol [1]
Boiling Point 100 °C at 7 mmHg[2]
Density 1.358 g/mL at 25 °C[2]
Refractive Index n20/D 1.464[2]

Synthesis Overview: A Plausible Synthetic Pathway

While various synthetic routes may exist, a common method for the preparation of similar fluoroalkoxy anilines involves the reaction of an aminophenol with tetrafluoroethylene.[3] This reaction provides a direct pathway to the desired product. The proposed synthesis for this compound would involve the reaction of 3-aminophenol with tetrafluoroethylene in the presence of a suitable base and catalyst.

The diagram below illustrates the proposed synthetic workflow.

SynthesisWorkflow Reactant1 3-Aminophenol Reaction Reaction Vessel (Base, Catalyst, Solvent) Reactant1->Reaction Reactant2 Tetrafluoroethylene Reactant2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Purified Product

Caption: Proposed synthesis workflow for this compound.

Understanding the synthesis is crucial as residual starting materials or byproducts can influence the measured physical properties. Therefore, the purity of the sample must be established prior to characterization.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point or have high boiling points, determination under reduced pressure is the preferred method. The reported boiling point of this compound is 100 °C at 7 mmHg, indicating that distillation at atmospheric pressure may not be suitable.[2]

The experimental approach is guided by the principles outlined in OECD Guideline 103: Boiling Point . This guideline presents several methods for boiling point determination, including the dynamic method, which is particularly suitable for measurements under reduced pressure.

Causality Behind Experimental Choices
  • Reduced Pressure: Given the presence of an amino group and a fluorinated ether, thermal stability at atmospheric boiling point could be a concern. Determining the boiling point at a reduced pressure (vacuum) allows for vaporization at a lower temperature, minimizing the risk of decomposition.

  • Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point at a specific pressure is the temperature at which the vapor pressure equals that applied pressure. This method is highly accurate and directly applicable to creating a vapor pressure curve.

Step-by-Step Methodology: Dynamic Method
  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, a pressure gauge (manometer), and a connection to a vacuum pump. A temperature probe should be placed in the distillation head to measure the temperature of the vapor.

  • Sample Preparation: Place a sample of this compound (approximately 5-10 mL) and a boiling chip or magnetic stir bar into the round-bottom flask.

  • System Evacuation: Gradually evacuate the system using the vacuum pump to the desired pressure (e.g., 7 mmHg).

  • Heating: Gently heat the sample using a heating mantle.

  • Equilibrium Establishment: Observe the temperature and pressure. As the liquid heats, its vapor pressure will increase. Boiling will commence when the vapor pressure equals the pressure of the system.

  • Temperature Recording: Record the temperature at which a steady reflux is observed in the distillation head. This temperature is the boiling point at the recorded pressure.

  • Data Collection: Repeat the measurement at several different pressures to establish a vapor pressure curve.

  • System Shutdown: Allow the system to cool to room temperature before carefully reintroducing air.

The following diagram outlines the experimental workflow for boiling point determination.

BoilingPointWorkflow Start Start Setup Assemble Vacuum Distillation Apparatus Start->Setup Sample Introduce Sample (5-10 mL) Setup->Sample Evacuate Evacuate to Desired Pressure (e.g., 7 mmHg) Sample->Evacuate Heat Gently Heat Sample Evacuate->Heat Equilibrium Observe for Steady Reflux Heat->Equilibrium Record Record Temperature and Pressure Equilibrium->Record Repeat Repeat at Different Pressures (Optional) Record->Repeat Shutdown Cool and Return to Atmospheric Pressure Record->Shutdown Repeat->Evacuate End End Shutdown->End

Caption: Workflow for boiling point determination under reduced pressure.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass per unit volume. For liquids, it is temperature-dependent. The established method for determining the density of liquids is outlined in OECD Guideline 109: Density of Liquids and Solids . Several methods are described, with the choice depending on the required accuracy and sample volume.

Causality Behind Experimental Choices
  • Pycnometer Method: This method is a highly accurate and classical approach for determining the density of liquids. It is a self-validating system as it relies on precise mass and volume measurements. Given that this compound is a research chemical, a high degree of accuracy is desirable.

  • Oscillating Densimeter: For routine measurements or when only a small sample volume is available, an oscillating densimeter is an excellent alternative. This instrument measures the oscillation frequency of a U-tube filled with the sample, which is directly related to its density.

Step-by-Step Methodology: Pycnometer Method
  • Pycnometer Selection and Cleaning: Choose a pycnometer of a suitable volume (e.g., 5 or 10 mL). Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m_pyc).

  • Calibration with Deionized Water: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure there are no air bubbles. Weigh the filled pycnometer (m_pyc+water).

  • Volume Calculation: Calculate the volume of the pycnometer (V_pyc) using the density of water at the measured temperature.

    • V_pyc = (m_pyc+water - m_pyc) / ρ_water

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer (m_pyc+sample).

  • Density Calculation: Calculate the density of the sample (ρ_sample).

    • ρ_sample = (m_pyc+sample - m_pyc) / V_pyc

  • Repeatability: Perform the measurement in triplicate to ensure accuracy and calculate the mean and standard deviation.

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed the critical physicochemical properties of this compound, specifically its boiling point and density. By adhering to internationally recognized standards such as the OECD guidelines, researchers can ensure the generation of reliable and reproducible data. The methodologies and causal reasoning provided herein are intended to equip scientists in drug development and chemical synthesis with the necessary knowledge for the accurate characterization of this and other valuable fluorinated building blocks.

References

A Technical Guide to the Solubility of 3-(1,1,2,2-Tetrafluoroethoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1,1,2,2-Tetrafluoroethoxy)aniline. In the absence of extensive published quantitative solubility data for this specific compound, this document focuses on a foundational understanding of its physicochemical properties and the theoretical principles that govern its behavior in various organic solvents. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction to this compound

This compound is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique combination of an aniline moiety and a tetrafluoroethoxy group imparts specific properties that are of interest in the synthesis of novel compounds. Understanding its solubility is a critical first step in a wide array of applications, including reaction optimization, purification, formulation development, and the assessment of pharmacokinetic properties in drug discovery.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 831-75-4[1][2][3]
Molecular Formula C₈H₇F₄NO[1][2][3]
Molecular Weight 209.14 g/mol [1][2][3]
Density 1.358 g/mL at 25 °C[1][3]
Boiling Point 100 °C at 7 mmHg[1][3]
Refractive Index n20/D 1.464[1][3]
Flash Point 113 °C (235.4 °F) - closed cup[1][3]

The molecular structure of this compound is central to its solubility profile. The aniline portion of the molecule provides a site for hydrogen bonding, while the aromatic ring contributes to van der Waals interactions. The highly fluorinated tetrafluoroethoxy group significantly influences the molecule's polarity and electron distribution, which in turn affects its interactions with solvent molecules.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

A fundamental concept in predicting solubility is the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

  • Polar Solvents: These solvents possess large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: These solvents have weak intermolecular forces, primarily London dispersion forces, and are best for dissolving nonpolar solutes.

For this compound, the presence of the -NH₂ group allows for hydrogen bonding, suggesting solubility in protic solvents like alcohols. The overall molecule, however, has a significant nonpolar character due to the benzene ring and the fluorinated alkyl chain. This duality suggests a nuanced solubility profile across a range of solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the HSP of a solute and a solvent, the higher the likelihood of solubility.[5] While the specific HSP for this compound are not published, they can be estimated using group-contribution methods or computational models.[6][7] This approach is invaluable for rationally screening potential solvents.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in common organic solvents can be predicted. It is crucial to note that this table represents a prediction and should be verified experimentally.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighThe -NH₂ group can form hydrogen bonds with the hydroxyl group of methanol.
Ethanol Polar ProticHighSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.
Acetone Polar AproticMedium to HighThe carbonyl group of acetone can accept hydrogen bonds from the -NH₂ group.
Ethyl Acetate Polar AproticMediumOffers a balance of polarity and non-polar character.
Dichloromethane Polar AproticMediumThe polarity of the C-Cl bonds can interact with the dipole of the solute.
Tetrahydrofuran (THF) Polar AproticHighThe ether oxygen can act as a hydrogen bond acceptor.
Toluene NonpolarLow to MediumThe aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking.
Hexane NonpolarLowSignificant differences in polarity and intermolecular forces are likely to limit solubility.
Water Polar ProticLowDespite the potential for hydrogen bonding, the large, nonpolar fluorinated and aromatic portions of the molecule are expected to significantly limit aqueous solubility.

Methodologies for Experimental Solubility Determination

The most reliable way to ascertain the solubility of this compound is through empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid precipitation due to temperature changes, the pipette can be pre-warmed or pre-cooled to the experimental temperature.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation & Sampling cluster_3 Analysis A Add excess solute to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify using HPLC/GC F->G H Calculate solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

3-(1,1,2,2-Tetrafluoroethoxy)aniline as a fluorinated building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)aniline: A Core Fluorinated Building Block

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, agrochemical development, and materials science. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CHF₂) moiety, in particular, offers a unique combination of electronic properties and metabolic stability. This guide provides a comprehensive technical overview of this compound, a key trifunctional building block possessing this valuable group. It is designed for researchers, medicinal chemists, and process development scientists, offering insights into its properties, synthetic utility, and applications. We will explore its physicochemical characteristics, plausible synthetic routes, key chemical transformations, and critical safety protocols, establishing its role as a versatile intermediate for creating next-generation functional molecules.

In the landscape of molecular design, fluorine has emerged as a transformative element. Its introduction into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart several desirable characteristics. Specifically, the tetrafluoroethoxy group can serve as a metabolically stable alternative to more labile ethers and can act as a lipophilic hydrogen bond acceptor, enhancing membrane permeability and target engagement.

This compound (CAS No. 831-75-4) is a particularly valuable reagent. It presents three distinct points for chemical modification: the aromatic ring, the primary amine, and the fluorinated tail. This trifunctional nature allows for its seamless integration into complex synthetic pathways, making it a sought-after building block for combinatorial libraries and targeted synthesis campaigns in both pharmaceutical and agrochemical research.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key properties of this compound are summarized below.[2]

PropertyValueReference(s)
CAS Number 831-75-4
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Liquid[3]
Density 1.358 g/mL at 25 °C[2]
Boiling Point 100 °C at 7 mmHg[2]
Refractive Index (n20/D) 1.464[2]
Flash Point 113 °C (235.4 °F) - closed cup
SMILES Nc1cccc(OC(F)(F)C(F)F)c1
InChI Key MWDPEBMCVXNSPL-UHFFFAOYSA-N
Spectroscopic Profile (Theoretical)

While specific, published spectra are not widely available, the structure of this compound allows for a confident prediction of its key spectroscopic features. Access to experimental spectra can be requested from various chemical suppliers.[4]

  • ¹H NMR: The spectrum would feature distinct regions. The aromatic protons on the aniline ring would appear as complex multiplets between approximately 6.5 and 7.5 ppm. The -NH₂ protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between 3.5 and 5.0 ppm. The most characteristic signal would be the proton of the -CHF₂ group, appearing as a triplet of triplets due to coupling with the adjacent -CF₂- group and the geminal fluorine atoms, expected significantly downfield (around 6.0-6.5 ppm).

  • ¹³C NMR: The spectrum would show six distinct aromatic carbon signals. The carbon atom attached to the oxygen (-C-O) would be found around 150-160 ppm, while the carbon bearing the amine group (-C-NH₂) would be in a similar region. The carbons of the tetrafluoroethoxy group would exhibit complex splitting patterns due to C-F coupling.

  • ¹⁹F NMR: This would be the most definitive spectrum. Two distinct signals would be expected: one for the -CF₂- group and another for the -CHF₂ group, each showing complex coupling to the other and to the proton on the -CHF₂ group.

  • IR Spectroscopy: Key absorbances would include N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong, characteristic C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 209.05. High-resolution mass spectrometry would confirm the elemental composition. PubChem predicts a [M+H]⁺ adduct at m/z 210.05365.[5]

Synthesis and Manufacturing Considerations

While detailed, peer-reviewed synthetic procedures for this compound are not prevalent in public literature, a highly plausible and industrially relevant pathway can be inferred from the known synthesis of its structural analogues.

Proposed Synthetic Route

The most logical synthesis involves the direct tetrafluoroethoxylation of 3-aminophenol using tetrafluoroethylene (TFE) gas in the presence of a base. This approach is directly analogous to the established synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline from its corresponding phenol precursor.[3]

Caption: Plausible synthesis of this compound.

Causality and Experimental Choices:

  • Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-aminophenol by a suitable base (e.g., potassium hydroxide or sodium hydride). This creates a highly nucleophilic phenoxide ion. The amine group is significantly less acidic and remains protonated under these conditions.

  • Nucleophilic Attack: The resulting phenoxide attacks one of the carbon atoms of the electron-deficient double bond in tetrafluoroethylene.

  • Protonation: The intermediate anion is then protonated by a proton source (often the solvent or during aqueous workup) to yield the final product.

  • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used to solubilize the phenoxide salt and facilitate the reaction.

  • Safety Considerations: Tetrafluoroethylene is a flammable, toxic gas that can polymerize explosively. Its use requires specialized equipment and stringent safety protocols, typically conducted in a high-pressure reactor by trained professionals. This is a critical consideration for any scale-up operation.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the distinct reactivity of its aniline functional group, which can be selectively targeted in the presence of the robust tetrafluoroethoxy tail.

Reactions of the Aniline Moiety

The primary amine on the aromatic ring is a versatile handle for a wide array of classical and modern organic transformations. The electron-withdrawing nature of the meta-substituted tetrafluoroethoxy group slightly reduces the nucleophilicity of the amine compared to aniline itself, a factor that must be considered in reaction kinetics.

Key Transformations:

  • Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides, respectively. This is a common first step in building more complex molecules.

  • Diazotization and Sandmeyer Reactions: The aniline can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions, providing access to a diverse range of 1,3-disubstituted fluorinated aromatics.

  • Buchwald-Hartwig Amination: As a nucleophile, it can be coupled with aryl halides or triflates using a palladium catalyst to form diarylamines, a core structure in many pharmaceuticals.

G cluster_reactions Key Synthetic Transformations start this compound Acylation Acylation + RCOCl, Base Product: Amide start:f0->Acylation Sulfonylation Sulfonylation + RSO₂Cl, Base Product: Sulfonamide start:f0->Sulfonylation Diazotization Diazotization / Sandmeyer 1. NaNO₂, HCl 2. CuX Product: 1-X-3-(TFE)Benzene start:f0->Diazotization CrossCoupling Buchwald-Hartwig Coupling + Ar-Br, Pd Catalyst, Base Product: Diarylamine start:f0->CrossCoupling

Caption: Key reactions involving the aniline group.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the tetrafluoroethoxy group make this aniline derivative a compelling building block for bioactive molecules.

Medicinal Chemistry Applications

Aniline moieties in drug candidates can be a liability due to their potential for metabolic oxidation by cytochrome P450 enzymes into reactive quinone-imine species. The introduction of fluorine, particularly on an ether linkage at the meta position, can sterically and electronically shield the aniline from such metabolic pathways, improving the drug's safety profile. The tetrafluoroethoxy group increases lipophilicity (LogP), which can enhance cell membrane permeability and oral bioavailability. This makes this compound an attractive starting point for designing safer, more effective drug candidates.[6]

G cluster_pipeline Drug Discovery Workflow Integration BB Building Block (3-TFE-Aniline) Lib Library Synthesis (e.g., Amidation, Coupling) BB->Lib Diversification HTS High-Throughput Screening (HTS) Lib->HTS Assay Hit Hit Identification HTS->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Validation Candidate Preclinical Candidate LeadOp->Candidate Refinement

Caption: Integration of the building block into a drug discovery pipeline.

Agrochemical Applications

The utility of this structural class in agrochemicals is well-established. The closely related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is a key intermediate in the synthesis of Hexaflumuron.[3] Hexaflumuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis. This demonstrates the compatibility of the tetrafluoroethoxy aniline core with synthetic routes for producing potent and stable active ingredients for crop protection.

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage of this compound are paramount for ensuring laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

GHS PictogramSignal WordHazard Statements
alt text
Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Recommended Protocols
  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block for advanced chemical synthesis. The strategic placement of the tetrafluoroethoxy group provides a powerful tool for modulating molecular properties, particularly for enhancing metabolic stability and tuning lipophilicity in bioactive compounds. Its trifunctional nature allows for diverse synthetic modifications, making it an essential reagent for medicinal chemists and agrochemical researchers aiming to develop next-generation products. Adherence to strict safety protocols is essential when handling this compound, enabling its full potential to be realized in a safe and effective manner.

References

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,1,2,2-tetrafluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The document details its chemical identity, including its IUPAC name and synonyms, alongside a thorough summary of its physicochemical properties. This guide also explores its synthesis, reactivity, and established applications, offering insights for its use as a versatile building block in the development of novel compounds.

Chemical Identity and Nomenclature

This compound is an organic compound characterized by an aniline ring substituted at the meta-position with a tetrafluoroethoxy group. This structural feature imparts unique electronic properties and enhanced lipophilicity, making it a valuable synthon in various chemical syntheses.

  • IUPAC Name: 3-(1,1,2,2-Tetrafluoroethoxy)benzenamine[1]

  • Synonyms: this compound, 3-Tetrafluoroethoxyaniline, 3-(1,1,2,2-tetrafluoroethoxy)-benzenamin[1]

  • CAS Number: 831-75-4[2]

  • Molecular Formula: C₈H₇F₄NO[1][2]

  • Molecular Weight: 209.14 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Appearance Colorless to light yellow liquid
Boiling Point 100 °C at 7 mmHg[2][3]
Density 1.358 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.464[2][3]
Flash Point >230 °F (>110 °C)[1][2]
pKa 3.68 ± 0.10 (Predicted)[1]

Synthesis and Manufacturing

Based on this, a likely synthetic pathway for this compound would involve the reaction of 3-aminophenol with tetrafluoroethylene under basic conditions.

Proposed Synthetic Workflow:

Synthesis_Workflow aminophenol 3-Aminophenol reaction Reaction Vessel aminophenol->reaction TFE Tetrafluoroethylene (TFE) TFE->reaction base Base (e.g., NaH, K₂CO₃) base->reaction Catalyst solvent Aprotic Solvent (e.g., DMF, THF) solvent->reaction Medium purification Purification (e.g., Distillation, Chromatography) reaction->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the amino group and the electron-withdrawing nature of the tetrafluoroethoxy substituent.

  • Amino Group Reactivity: The primary amine functionality makes it a versatile nucleophile. It can readily undergo reactions typical of anilines, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines. These reactions allow for the facile introduction of the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety into a wide range of molecular scaffolds. The amino group is activating and directs electrophilic substitution to the ortho and para positions.[6][7]

  • Influence of the Tetrafluoroethoxy Group: The strongly electron-withdrawing tetrafluoroethoxy group deactivates the aromatic ring towards electrophilic substitution, making such reactions less favorable compared to unsubstituted aniline. However, this electronic effect also enhances the acidity of the N-H protons and can influence the regioselectivity of certain reactions.

Applications in Research and Development

As an organic fluorinated building block, this compound is a valuable intermediate in chemical synthesis.[2] The incorporation of the tetrafluoroethoxy group can significantly modulate the biological and material properties of a molecule.

Drug Discovery and Medicinal Chemistry

Fluorinated anilines are of particular interest in drug development. The introduction of fluorine atoms can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter the pKa of nearby functional groups, thereby influencing drug-target interactions. While specific examples of marketed drugs containing the this compound moiety are not prominent, its use as a precursor for more complex heterocyclic compounds with potential pharmacological activity is an active area of research.[8] For instance, aniline derivatives are key components in the synthesis of various kinase inhibitors and other targeted therapies.

Materials Science

In materials science, fluorinated compounds are utilized for their unique properties, including thermal stability, chemical resistance, and low surface energy. Anilines are precursors to polyanilines, a class of conducting polymers. The incorporation of the tetrafluoroethoxy group into the polymer backbone could be explored to modify the electronic properties, solubility, and processability of the resulting materials for applications in electronics and sensors.

Spectroscopic Data

The following is a summary of expected spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the proton of the CHF₂ group. The aromatic protons will appear as a complex multiplet in the range of 6.5-7.5 ppm. The amine (NH₂) protons will likely appear as a broad singlet between 3.5 and 5.0 ppm, the chemical shift of which can be concentration-dependent. The proton of the tetrafluoroethoxy group (CHF₂) will exhibit a triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atoms.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons and the two carbons of the ethoxy chain. The carbons attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium, two bands for primary amine
C-H Stretch (aromatic)3000-3100Medium to weak
C=C Stretch (aromatic)1450-1600Medium
C-O Stretch (ether)1000-1300Strong
C-F Stretch1000-1400Strong
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 209.14. Common fragmentation patterns would likely involve the loss of the tetrafluoroethoxy group or cleavage of the ether bond.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory system.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and materials science. Its unique combination of an aniline core and a tetrafluoroethoxy substituent offers a versatile platform for the synthesis of novel compounds with tailored properties. Further research into its synthesis, reactivity, and applications is warranted to fully exploit its potential in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated aromatic amine of significant interest to researchers in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy moiety can substantially alter the physicochemical properties of parent molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, safety considerations, and methods for purification and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting materials and the final product is provided in the table below for quick reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3-Aminophenol591-27-5C₆H₇NO109.13164 / 11 mmHg1.195
Tetrafluoroethylene (TFE)116-14-3C₂F₄100.02-76.31.519 (at -76 °C)
This compound831-75-4C₈H₇F₄NO209.14100 / 7 mmHg[1]1.358 (at 25 °C)[1]

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the reaction of 3-aminophenol with tetrafluoroethylene (TFE). This reaction is a nucleophilic addition of the phenoxide ion of 3-aminophenol to the electron-deficient double bond of TFE. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

The proposed reaction mechanism is as follows:

  • Deprotonation: The base (e.g., potassium hydroxide) deprotonates the hydroxyl group of 3-aminophenol to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks one of the carbon atoms of the tetrafluoroethylene double bond.

  • Protonation: The intermediate anion is subsequently protonated during the work-up to yield the final product, this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminophenol 3-Aminophenol Reaction Nucleophilic Addition 3-Aminophenol->Reaction Nucleophile TFE Tetrafluoroethylene (TFE) TFE->Reaction Electrophile Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from analogous syntheses of fluorinated anilines.[2] Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents
  • 3-Aminophenol (≥98%)

  • Tetrafluoroethylene (TFE) gas

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Equipment
  • High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Schlenk line or inert gas (nitrogen or argon) supply

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

  • Fume hood

Safety Precautions
  • Tetrafluoroethylene (TFE) is a flammable and toxic gas that can form explosive peroxides in the presence of air.[3] Handle TFE in a well-ventilated fume hood, and use non-sparking tools.[4] Ensure all equipment is properly grounded to prevent electrostatic discharge.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[4][6]

  • The reaction is conducted under pressure. Use a certified high-pressure reaction vessel and adhere to all safety protocols for high-pressure reactions.

  • Potassium hydroxide and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Dimethylformamide is a skin and respiratory irritant. Handle in a fume hood.

  • This compound is expected to be an irritant. Avoid inhalation and contact with skin and eyes.[1]

Reaction Procedure
  • Reactor Preparation: Ensure the high-pressure reaction vessel is clean, dry, and has been leak-tested.

  • Charging Reactants: In a fume hood, add 3-aminophenol and potassium hydroxide to the reaction vessel. A typical molar ratio of 3-aminophenol to base is 1:2.[2]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vessel. The amount of solvent should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (nitrogen or argon) several times to remove all air.

  • Introduction of TFE: While stirring, slowly introduce tetrafluoroethylene gas into the reactor. The amount of TFE should be in molar excess relative to the 3-aminophenol, a ratio of approximately 3:1 is a reasonable starting point.[2]

  • Reaction: Heat the reaction mixture to 40-80 °C. Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 4-12 hours.

  • Cooling and Venting: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess TFE into a suitable scrubbing system or to the back of the fume hood.

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask.

    • Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring. The proton of the CHF₂ group will appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two carbons of the tetrafluoroethoxy group. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum will provide definitive evidence for the presence of the tetrafluoroethoxy group, showing two distinct signals for the -CF₂- and -CHF₂ moieties with characteristic coupling.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide further structural information.[7] The molecular ion peak [M]⁺ is expected at m/z = 209.14.

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (around 1000-1350 cm⁻¹).

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete deprotonation of 3-aminophenolEnsure the base is fresh and of high purity. Consider using a stronger base or increasing the reaction temperature.
Insufficient TFE pressure or leakageCheck the reactor for leaks. Ensure a sufficient excess of TFE is used.
Incomplete reactionIncrease the reaction time or temperature.
Formation of side productsPolymerization of TFEMaintain careful control of the reaction temperature.
Reaction at the amine groupThe phenoxide is a stronger nucleophile under these conditions, but protection of the amine group may be necessary in some cases.
Difficult purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. Consider alternative purification methods such as distillation under reduced pressure.

Conclusion

The synthesis of this compound from 3-aminophenol and tetrafluoroethylene is a feasible laboratory procedure that requires careful handling of the hazardous TFE gas and appropriate high-pressure equipment. The provided protocol, based on analogous transformations, offers a robust starting point for researchers. Thorough characterization of the final product is essential to confirm its identity and purity.

References

The Strategic Application of 3-(1,1,2,2-Tetrafluoroethoxy)aniline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. These motifs are instrumental in modulating a spectrum of critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. Among the arsenal of fluorinated scaffolds, 3-(1,1,2,2-Tetrafluoroethoxy)aniline emerges as a versatile and increasingly valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound, offering insights into its utility and practical protocols for its incorporation into drug discovery pipelines.

The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂H) moiety imparts a unique electronic and conformational signature to parent molecules. The high electronegativity of the fluorine atoms can significantly influence the pKa of the aniline nitrogen, rendering it less basic and potentially altering its interaction with biological targets. Furthermore, this group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This guide will delve into the practical implications of these properties, with a focus on its application in the synthesis of kinase inhibitors and other potential therapeutic areas.

Physicochemical Properties and Key Advantages

The utility of this compound as a building block in medicinal chemistry is underpinned by its distinct physicochemical characteristics. A summary of its key properties is provided below:

PropertyValueSource
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Boiling Point 100 °C at 7 mmHg
Density 1.358 g/mL at 25 °C
Refractive Index n20/D 1.464
CAS Number 831-75-4

The presence of the tetrafluoroethoxy group offers several advantages in drug design:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the tetrafluoroethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug candidate.[1][2]

  • Modulation of Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. The predicted XlogP for this compound is 2.8.[3]

  • Altered pKa: The electron-withdrawing nature of the tetrafluoroethoxy group lowers the pKa of the aniline nitrogen, making it less basic. This can be advantageous in avoiding off-target interactions with acidic cellular compartments or receptors.

  • Unique Conformational Preferences: The bulky and rigid nature of the tetrafluoroethoxy group can influence the overall conformation of the molecule, potentially leading to improved binding affinity and selectivity for the target protein.

Applications in Medicinal Chemistry

While direct incorporation of this compound into approved drugs is not yet widespread, its utility as a key intermediate is evident in both the agrochemical and pharmaceutical sectors.

Intermediate in Agrochemical Synthesis: The Case of Hexaflumuron

A notable application of a closely related analog, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is in the synthesis of the insecticide Hexaflumuron.[4] This demonstrates the industrial-scale feasibility of synthesizing and utilizing tetrafluoroethoxyaniline derivatives. The synthesis involves the fluorination of 2,6-dichloro-4-aminophenol with tetrafluoroethylene.[4]

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve aniline in DCM add_base Add triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add benzoyl chloride cool->add_acyl warm Warm to RT add_acyl->warm stir Stir for 12-16h warm->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Separate layers quench->extract wash Wash with brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

References

Application Notes and Protocols for the Strategic Use of 3-(1,1,2,2-Tetrafluoroethoxy)aniline in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry.[1] Fluorinated functional groups, such as the 1,1,2,2-tetrafluoroethoxy moiety, are not mere structural placeholders; they are potent modulators of a molecule's physicochemical and pharmacological properties. The introduction of such groups can significantly enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding affinity with biological targets.[1]

Anilines and their derivatives are privileged structures in drug design, serving as key intermediates and pharmacophoric elements in a multitude of APIs, particularly in the realm of oncology with the rise of kinase inhibitors.[2][3][4] However, the aniline motif can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicities.[5] The strategic placement of metabolically robust, electron-withdrawing groups is therefore a critical design consideration.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 831-75-4) in the synthesis of next-generation APIs. We will explore its intrinsic properties, detail robust protocols for its derivatization, and provide the scientific rationale for its use as a superior building block in drug discovery programs.

Physicochemical and Safety Profile of this compound

A thorough understanding of a starting material's properties is paramount for successful and safe process development. This compound is a fluorinated organic building block with the following key characteristics.[6]

PropertyValueSource
CAS Number 831-75-4[6]
Molecular Formula C₈H₇F₄NO[6]
Molecular Weight 209.14 g/mol [6]
Appearance Liquid[6]
Boiling Point 100 °C at 7 mmHg[6][7]
Density 1.358 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.464[6][7]

Safety Information: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6][7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

Core Applications in API Synthesis: Building Complexity

The primary amino group of this compound is a versatile synthetic handle that allows for its incorporation into a wide array of molecular scaffolds. Its most common and impactful applications in API synthesis involve the formation of amides, sulfonamides, and its use as a nucleophile in substitution reactions to form C-N bonds with heterocyclic systems, a key feature in many kinase inhibitors.

Diagram: Synthetic Utility of this compound

The following diagram illustrates the central role of this building block in accessing diverse molecular architectures relevant to API synthesis.

G cluster_0 Key Synthetic Transformations cluster_1 Resulting API Scaffolds / Intermediates A This compound B N-Acylation / N-Sulfonylation A->B RCOCl, RSO2Cl C Nucleophilic Aromatic Substitution (SNAr) A->C Heteroaryl-LG D Diazotization -> Sandmeyer Reaction A->D NaNO2, H+ E Amides / Sulfonamides B->E F Heterocyclic Amine Adducts (e.g., Kinase Inhibitors) C->F G Halogenated / Functionalized Aromatics D->G G->F Suzuki / Buchwald Coupling

Caption: Key synthetic pathways originating from this compound.

Protocol 1: N-Acylation for Amide Bond Formation

Rationale: The formation of an amide bond is one of the most fundamental reactions in pharmaceutical synthesis. N-acylation of this compound converts the nucleophilic amine into a neutral, stable amide linker. This is critical for building peptide-like structures or for installing moieties that interact with specific residues in a protein's binding site. The tetrafluoroethoxy group in this context provides steric bulk and a lipophilic surface, while also protecting the aromatic ring from oxidative metabolism. We present a robust, catalyst-free method using an acid anhydride.[8]

Experimental Workflow: N-Acylation

workflow start Start dissolve Dissolve aniline derivative in appropriate solvent (e.g., H2O, THF) start->dissolve add_reagents Add acylating agent (e.g., Acetic Anhydride) and Base (e.g., NaOAc) dissolve->add_reagents react Stir at Room Temperature (5-15 min) add_reagents->react precipitate Precipitate product (Cool if necessary) react->precipitate isolate Isolate by Vacuum Filtration precipitate->isolate purify Recrystallize from suitable solvent (e.g., Ethanol/Water) isolate->purify product Product: N-Acylated Aniline purify->product

Caption: General workflow for the N-acylation of anilines.[9]

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.09 g, 10.0 mmol, 1.0 equiv.).

  • Solubilization: Add 28 mL of deionized water. To facilitate dissolution of the aniline, add 0.90 mL of concentrated hydrochloric acid (approx. 11 mmol, 1.1 equiv.) and stir until a clear solution is obtained.[10]

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.07 g, 13.0 mmol, 1.3 equiv.) in 6 mL of water.

  • Acylation: To the stirred solution of the aniline hydrochloride, add the desired carboxylic acid anhydride (e.g., acetic anhydride, 1.12 mL, 12.0 mmol, 1.2 equiv.) in a single portion.[8][10]

  • Neutralization and Precipitation: Immediately following the anhydride addition, add the sodium acetate solution. A white precipitate of the N-acylated product should form rapidly.

  • Reaction Completion & Isolation: Stir the mixture vigorously for 15 minutes at room temperature. Cool the flask in an ice-water bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 15 mL) to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS analysis.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds

Rationale: A vast number of modern kinase inhibitors feature an aniline nitrogen atom linked to an electron-deficient heterocyclic core (e.g., pyrimidine, quinazoline, triazolopyrimidine).[11][12] This N-aryl bond is crucial for the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the aniline acts as the nucleophile, displacing a leaving group (typically a halogen) on the heterocycle. The tetrafluoroethoxy substituent enhances the nucleophilicity of the aniline compared to a trifluoromethyl-substituted analogue, while still providing the desired electronic and metabolic properties. This protocol uses an effective TFA/TFE solvent system that activates the heterocycle towards substitution.[11]

Step-by-Step Procedure:
  • Reagent Preparation: In a 25 mL microwave-safe reaction vial, add the heterocyclic substrate bearing a suitable leaving group (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 mmol, 1.0 equiv.) and this compound (2.30 g, 1.1 mmol, 1.1 equiv.).

  • Solvent/Catalyst Addition: To the vial, add 2,2,2-trifluoroethanol (TFE) (10 mL) followed by trifluoroacetic acid (TFA) (0.15 mL, 2.0 mmol, 2.0 equiv.). TFE is an excellent solvent for solubilizing the polar substrates and the TFA catalyst activates the heterocycle by protonation.[11]

  • Reaction: Seal the vial and heat the mixture using a microwave reactor to 120 °C for 1-2 hours. Alternatively, the reaction can be heated in a sealed tube using a conventional oil bath at 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the TFE and TFA.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-(heteroaryl)-3-(1,1,2,2-tetrafluoroethoxy)aniline product.

  • Characterization: Verify the structure and purity of the final kinase inhibitor scaffold using ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and HPLC analysis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex APIs. Its unique combination of a reactive amino group and a metabolically robust, lipophilic tetrafluoroethoxy substituent provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols detailed herein for N-acylation and SNAr reactions represent fundamental, high-yield transformations that enable the incorporation of this key intermediate into a diverse range of molecular architectures, particularly those targeting protein kinases. As the demand for APIs with tailored properties and improved safety profiles continues to grow, the strategic application of precisely functionalized building blocks like this compound will be indispensable in accelerating the discovery and development of life-changing therapeutics.

References

Application Notes and Protocols: 3-(1,1,2,2-Tetrafluoroethoxy)aniline as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a surge in the exploration of fluorinated building blocks. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic effects, make it a valuable element in the design of novel active ingredients. This document provides a detailed technical guide on the application of 3-(1,1,2,2-tetrafluoroethoxy)aniline as a key intermediate in the synthesis of next-generation agrochemicals. We will explore its role in the development of a novel fungicide, supported by a case study on the structurally related intermediate for the insecticide hexaflumuron. Detailed synthetic protocols, mechanistic insights, and characterization methodologies are provided for researchers and scientists in the agrochemical and pharmaceutical industries.

Introduction: The Strategic Importance of Fluoroalkoxy Anilines in Agrochemicals

The introduction of fluoroalkoxy moieties, such as the 1,1,2,2-tetrafluoroethoxy group, into aromatic scaffolds is a powerful strategy in modern agrochemical design. Unlike the more common trifluoromethyl group, the tetrafluoroethoxy group offers a distinct combination of electronic properties and conformational effects. The CHF₂ group can act as a hydrogen bond donor, potentially influencing binding interactions with target enzymes, while the overall lipophilicity of the substituent enhances transport across biological membranes.

This compound is an emerging building block that positions a reactive amino group on a benzene ring, meta to the influential tetrafluoroethoxy substituent. This arrangement allows for a wide range of subsequent chemical transformations, making it a versatile precursor for various classes of agrochemicals.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be achieved through a two-step process starting from 3-nitrophenol. The protocol below is a representative procedure based on established methodologies for fluoroalkoxylation and nitro group reduction.

Protocol: Synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

This step involves the fluoroalkoxylation of 3-nitrophenol with tetrafluoroethylene.

Materials:

  • 3-Nitrophenol

  • Tetrafluoroethylene (TFE) gas

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • High-pressure reactor

Procedure:

  • To a high-pressure stainless-steel reactor, add 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with tetrafluoroethylene gas to the desired pressure (e.g., 5-10 atm).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess TFE.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene.

Protocol: Reduction to this compound

The nitro group is reduced to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • Dissolve 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound, which can be used in the next step without further purification if of sufficient purity.[1]

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Fluoroalkoxylation cluster_1 Step 2: Nitro Reduction 3-Nitrophenol 3-Nitrophenol 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene 3-Nitrophenol->1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene TFE, K₂CO₃, DMF 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene_2 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene This compound This compound 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene_2->this compound H₂, Pd/C

Application in Fungicide Synthesis: A Proposed Pathway

A European patent application describes a novel fungicide, N'-(2,5-dimethyl-4-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]sulfanyl}phenyl)-N-ethyl-N-methylimidoformamide, which can be synthesized from our core intermediate. The following is a proposed synthetic route based on the patent and established chemical transformations.

Proposed Synthesis of the Fungicide

The synthesis involves the introduction of a sulfur linkage to the aniline, followed by coupling with the appropriate partner.

Step 1: Diazotization and Thiolation The aniline is converted to a diazonium salt, which is then reacted with a sulfur source to introduce the thiol group.

Step 2: S-Arylation The resulting thiol is coupled with a suitable aryl halide (e.g., 4-bromo-2,5-dimethylaniline) in a cross-coupling reaction.

Step 3: Formamidine Formation The amino group of the coupled product is reacted with a formamide equivalent to generate the final imidoformamide fungicide.

Diagram 2: Proposed Synthesis of a Novel Fungicide

G Aniline This compound Thiol 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol Aniline->Thiol 1. NaNO₂, HCl 2. KSCN Sulfanyl_Aniline 4-{[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]sulfanyl}-2,5-dimethylaniline Thiol->Sulfanyl_Aniline 4-Bromo-2,5-dimethylaniline, Pd or Cu catalyst Fungicide N'-(2,5-dimethyl-4-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]sulfanyl}phenyl)-N-ethyl-N-methylimidoformamide Sulfanyl_Aniline->Fungicide N,N-dimethylformamide diethyl acetal

Detailed Protocol: Synthesis of the Fungicide

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium thiocyanate (KSCN)

  • 4-Bromo-2,5-dimethylaniline

  • Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) or Copper catalyst (e.g., CuI)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

  • N,N-dimethylformamide diethyl acetal

Procedure:

  • Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir for 30 minutes, then add this diazonium salt solution to a solution of potassium thiocyanate in water.

    • Heat the mixture to 50 °C until nitrogen evolution ceases.

    • Hydrolyze the resulting thiocyanate with a strong base (e.g., NaOH), followed by acidic workup to yield the thiol.

  • Synthesis of 4-{[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]sulfanyl}-2,5-dimethylaniline:

    • To a solution of 3-(1,1,2,2-tetrafluoroethoxy)thiophenol (1.0 eq) and 4-bromo-2,5-dimethylaniline (1.0 eq) in an inert solvent like toluene, add the palladium or copper catalyst, a suitable ligand if necessary, and a base.

    • Degas the mixture and heat to reflux under a nitrogen atmosphere until the reaction is complete (monitored by LC-MS).

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

  • Synthesis of the Final Fungicide:

    • Dissolve the product from the previous step (1.0 eq) in a suitable solvent.

    • Add N,N-dimethylformamide diethyl acetal (1.2 eq) and heat the mixture.

    • Monitor the reaction for the formation of the formamidine.

    • Upon completion, remove the solvent under reduced pressure and purify the final product by recrystallization or column chromatography.

Case Study: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline in Hexaflumuron Synthesis

The importance of the tetrafluoroethoxy aniline scaffold is further highlighted by its use in the synthesis of the commercial insecticide, hexaflumuron.[2] Hexaflumuron is a benzoylurea insecticide that acts as an insect growth regulator.[3] The key intermediate is 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.[4]

The synthesis involves two main steps:

  • Urea Formation: 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is reacted with sodium cyanate in the presence of an acid to form the corresponding phenylurea.[5]

  • Acylation: The phenylurea is then acylated with 2,6-difluorobenzoyl chloride to yield hexaflumuron.[5]

Diagram 3: Synthesis of Hexaflumuron

G Aniline 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline Urea 1-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea Aniline->Urea NaOCN, Acid Hexaflumuron Hexaflumuron Urea->Hexaflumuron 2,6-Difluorobenzoyl chloride

This established industrial synthesis underscores the value of tetrafluoroethoxy anilines as robust intermediates for complex agrochemical structures.

Characterization and Quality Control

The purity and identity of this compound and its derivatives are crucial for successful synthesis and regulatory compliance. A combination of analytical techniques should be employed.

Technique Purpose Expected Observations
HPLC Purity assessment and quantification of impurities.A main peak corresponding to the target compound with area % ≥ 98%.
GC-MS Identification of volatile impurities and confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
¹H and ¹⁹F NMR Structural elucidation and confirmation.Characteristic shifts for aromatic protons and the CHF₂ and CF₂ groups.
FT-IR Identification of functional groups.Characteristic absorptions for N-H stretching (aniline), C-F bonds, and aromatic C-H bonds.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of modern agrochemicals. Its unique electronic and steric properties, imparted by the tetrafluoroethoxy group, make it an attractive building block for creating novel fungicides and insecticides. The provided protocols offer a foundation for the synthesis and application of this key intermediate, while the case study of hexaflumuron highlights the commercial viability of this class of compounds. As the demand for innovative crop protection solutions continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play a critical role in the future of agrochemical research and development.

References

Application Notes and Protocols: Exploring the Synthetic Versatility of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the derivatization of 3-(1,1,2,2-Tetrafluoroethoxy)aniline. This versatile building block is of significant interest due to the unique electronic properties conferred by the tetrafluoroethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. We present detailed application notes and step-by-step protocols for several key classes of derivatization reactions, including N-acylation, N-sulfonylation, urea formation, diazotization-based transformations, and palladium-catalyzed cross-coupling reactions. The guide emphasizes the underlying chemical principles, explains the rationale behind protocol design, and provides a framework for troubleshooting and optimization.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[1]. The defining feature of this molecule is the –OCHF2CF2H group. This substituent exerts a strong electron-withdrawing effect through induction, which significantly modulates the chemical reactivity of both the aniline nitrogen and the aromatic ring.

Key Molecular Properties and Their Synthetic Implications:

  • Reduced Basicity: The electron-withdrawing nature of the tetrafluoroethoxy group decreases the electron density on the nitrogen atom, making the aniline less basic and less nucleophilic compared to aniline itself. This has direct consequences for reactions like acylation and alkylation, often necessitating more forcing conditions or highly electrophilic reagents.

  • Modified Ring Reactivity: The substituent deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6).

  • Enhanced Lipophilicity: The fluorine content significantly increases the lipophilicity of derivatives, a property often sought in drug candidates to improve membrane permeability.

  • Metabolic Stability: The C-F bonds are exceptionally strong, rendering the tetrafluoroethoxy group highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

This guide provides robust, validated protocols for key transformations, enabling chemists to strategically incorporate this valuable fluorinated motif into diverse molecular scaffolds.

N-Acylation: Synthesis of Amides

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry[2][3]. For this compound, the reduced nucleophilicity of the amine requires careful selection of the coupling agent to achieve high yields.

Scientific Rationale:

Direct condensation with a carboxylic acid is typically inefficient without an activating agent. We will detail a protocol using acid chlorides, which are highly reactive electrophiles, and a common peptide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), for direct reaction with carboxylic acids. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated from acid chlorides without competing in the reaction.

Protocol 2.1: Acylation using an Acid Chloride

This protocol describes the reaction with a generic acid chloride (R-COCl).

Materials:

  • This compound

  • Acyl Chloride (e.g., Benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide[4].

N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are critical pharmacophores, acting as bioisosteres for amides with improved metabolic stability and different hydrogen bonding capabilities[5][6]. The synthesis involves reacting the aniline with a sulfonyl chloride, typically in the presence of a base.

Scientific Rationale:

Similar to acylation, the reaction requires a base to quench the HCl byproduct. Pyridine is often used as both the base and the solvent, as it is non-nucleophilic enough not to compete with the aniline and effectively catalyzes the reaction. Given the reduced nucleophilicity of our substrate, pyridine is an excellent choice.

Protocol 3.1: Sulfonamide Formation using a Sulfonyl Chloride

Materials:

  • This compound

  • Arylsulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous (optional)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (used as solvent) in a round-bottom flask and cool to 0 °C. If solubility is an issue, a co-solvent like anhydrous DCM can be used.

  • Reagent Addition: Add the sulfonyl chloride (1.05 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Workup: Carefully pour the reaction mixture into ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract it with ethyl acetate or DCM.

  • Washing: Wash the collected solid (or organic extract) with water to remove any remaining pyridine hydrochloride.

  • Drying and Purification: Dry the crude product (or organic layer over Na₂SO₄). Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure sulfonamide[7].

Table 1: Summary of N-Acylation and N-Sulfonylation Protocols

ParameterProtocol 2.1: N-AcylationProtocol 3.1: N-Sulfonylation
Electrophile Acyl Chloride (R-COCl)Sulfonyl Chloride (R-SO₂Cl)
Solvent Dichloromethane (DCM)Pyridine (or DCM/Pyridine)
Base Triethylamine (TEA)Pyridine
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Time 2-4 hours12-16 hours
Key Rationale Highly reactive electrophile overcomes low amine nucleophilicity.Pyridine acts as an effective catalyst and acid scavenger.

Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversion

The diazotization of an aromatic amine is a powerful method for introducing a wide variety of functional groups onto the aromatic ring by replacing the amino group[8][9][10]. The aniline is first converted to a diazonium salt, which is a highly versatile intermediate[11]. This salt can then be subjected to various nucleophilic substitution reactions, many of which are catalyzed by copper(I) salts (the Sandmeyer Reaction)[12][13][14].

Scientific Rationale:

The reaction is performed in a cold, acidic solution to form nitrous acid (HONO) in situ from sodium nitrite (NaNO2). The resulting diazonium salt (Ar-N₂⁺) is unstable and is typically used immediately. The strong electron-withdrawing –OCHF2CF2H group can slow the diazotization step, so ensuring strongly acidic conditions is key. The subsequent Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst[12].

Workflow: Diazotization and Subsequent Sandmeyer Reaction

G cluster_0 Part 1: Diazonium Salt Formation Aniline 3-(CF2HCF2O)Aniline Reagents1 NaNO2, HCl(aq) Aniline->Reagents1 0-5 °C Diazonium Ar-N₂⁺ Cl⁻ (in situ) [Unstable Intermediate] Reagents1->Diazonium CuCl CuCl → Ar-Cl Diazonium->CuCl Add to Cu(I) Salt CuBr CuBr → Ar-Br CuCN CuCN → Ar-CN H2O H₂O, Δ → Ar-OH G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Aryl Halide (Ar'-X) Ar-X->OxAdd Complex1 Ar'(X)Pd(II)L2 OxAdd->Complex1 Complex2 [Ar'(ArNH)Pd(II)L2] Complex1->Complex2 + Aniline, + Base - HX Aniline Our Aniline (Ar-NH2) Base Base (e.g., NaOtBu) RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Ar'-NH-Ar) RedElim->Product

References

Introduction: Navigating the Complex Reactivity of a Unique Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrophilic Aromatic Substitution of 3-(1,1,2,2-Tetrafluoroethoxy)aniline Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

This compound is an organic fluorinated building block with significant potential in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The presence of both a highly activating amino group and a deactivating tetrafluoroethoxy group on the same aromatic ring presents a unique and challenging landscape for synthetic chemists. This guide provides a detailed analysis of the competing electronic effects governing its reactivity in electrophilic aromatic substitution (EAS) reactions. We offer field-proven insights and step-by-step protocols designed to control the regioselectivity of these transformations, enabling researchers to confidently utilize this versatile intermediate. The aniline moiety is a common feature in many bioactive molecules, but it can also be associated with metabolic liabilities; understanding its reactivity is crucial for modern drug design.[3]

PART 1: Scientific Analysis of Substituent Effects and Regioselectivity

The outcome of any electrophilic aromatic substitution is dictated by the substituents already present on the ring, which influence both the reaction rate and the position of the incoming electrophile.[4][5] In this compound, two powerful, opposing forces are at play.

The Directing Effects of the Substituents
  • Amino Group (-NH₂): A Potent Activator and Ortho-, Para-Director The amino group is one of the strongest activating groups in EAS.[4][6] Through its potent resonance effect (+M), it donates lone-pair electron density into the π-system of the benzene ring. This donation significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles.[7] The increased electron density is concentrated at the positions ortho and para to the amino group, directing incoming electrophiles to these sites.[4][6]

  • 3-(1,1,2,2-Tetrafluoroethoxy) Group (-OCF₂CHF₂): A Strong Deactivator and Meta-Director In contrast, the tetrafluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the four fluorine atoms. This creates a powerful inductive effect (-I) that pulls electron density away from the aromatic ring, deactivating it towards electrophilic attack. Withdrawing groups of this nature direct incoming electrophiles to the meta position.[8]

Predicting the Regiochemical Outcome

When multiple substituents are present, the most powerfully activating group typically controls the position of substitution.[9]

  • Unprotected Aniline: The strongly activating -NH₂ group (at C1) directs to positions 2, 4, and 6. The deactivating -OCF₂CHF₂ group (at C3) directs to position 5. The directing power of the amino group is dominant.

    • Position 2: ortho to -NH₂ and ortho to -OCF₂CHF₂. Electronically disfavored and sterically hindered.

    • Position 4: para to -NH₂ and ortho to -OCF₂CHF₂. Electronically more favorable than position 2.

    • Position 6: ortho to -NH₂ and meta to -OCF₂CHF₂. This is the most electronically and sterically favored position. Therefore, direct substitution on the unprotected aniline is predicted to yield a mixture of products, primarily the 6- and 4-isomers . However, the high reactivity of the free amine can lead to polysubstitution and oxidation byproducts.[10]

  • Under Strongly Acidic Conditions (e.g., Nitration/Sulfonation): In strong acid, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[6][7][11] Now, both substituents are deactivating and direct the electrophile to position 5 . This provides a route to the 5-substituted isomer, but often in low yield due to the highly deactivated nature of the ring.

  • The Protective Group Strategy: To achieve predictable and high-yielding regioselectivity, the reactivity of the amino group must be moderated. This is best accomplished by protecting it as an acetamide (-NHCOCH₃).[10][12] The acetamido group is still an ortho-, para-director but is significantly less activating than a free amine, preventing polysubstitution and oxidation.[7][10] Crucially, the steric bulk of the acetyl group strongly disfavors substitution at the ortho positions (2 and 6), making the para position (4) the overwhelmingly preferred site of attack.

G Predicted Regioselectivity of EAS cluster_0 Substituent Analysis cluster_1 Reaction Conditions & Directing Effects cluster_2 Predicted Major Products A This compound NH2 -NH2 Group (Strong Activator, o,p-Director) A->NH2 OCF2 -OCF2CHF2 Group (Strong Deactivator, m-Director) A->OCF2 Protected Protected (Acetanilide) (-NHCOCH3 dominates) A->Protected Acetylation Unprotected Unprotected Aniline (-NH2 dominates) NH2->Unprotected Directs to 2, 4, 6 Acidic Strong Acid (-NH3+ formed) OCF2->Acidic Directs to 5 Prod_Unprotected Mixture of 4- and 6-isomers Unprotected->Prod_Unprotected Prod_Acidic 5-isomer Acidic->Prod_Acidic Prod_Protected 4-isomer (High Selectivity) Protected->Prod_Protected

Caption: Logical workflow for predicting EAS regioselectivity.

PART 2: Experimental Protocols

These protocols are designed as a three-part workflow: (1) Protection, (2) Electrophilic Aromatic Substitution, and (3) Deprotection.

Protocol 1: Protection of the Amino Group via Acetylation

Rationale: Converting the highly activating amino group to a less activating acetamido group is critical for controlling reactivity and ensuring regioselective substitution at the para position.[10][12]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid or a suitable inert solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate

  • Water (deionized)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting aniline is consumed.

  • Carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with cold water and cold saturated aqueous sodium bicarbonate to remove acetic acid and any unreacted acetic anhydride.

  • Dry the crude N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide product. It can be further purified by recrystallization from an ethanol/water mixture if necessary.

G Workflow: Protection-Substitution-Deprotection Start Starting Material 3-(...)-aniline Protect Step 1: Protection (Acetylation) Start->Protect Protected_Intermediate N-(3-(...)-phenyl)acetamide Protect->Protected_Intermediate EAS Step 2: EAS (e.g., Bromination) Protected_Intermediate->EAS Substituted_Protected 4-Bromo-N-(3-(...)-phenyl)acetamide EAS->Substituted_Protected Deprotect Step 3: Deprotection (Hydrolysis) Substituted_Protected->Deprotect Final_Product Final Product 4-Bromo-3-(...)-aniline Deprotect->Final_Product

Caption: Overall synthetic strategy for controlled EAS.

Protocol 2: Electrophilic Aromatic Substitution of N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide

Rationale: The protected acetanilide undergoes clean monobromination. The bulky acetamido group directs the electrophile to the less sterically hindered para position.[7]

Materials:

  • N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide

  • Glacial acetic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Aqueous sodium thiosulfate solution

Procedure:

  • Dissolve 1.0 equivalent of the acetanilide from Protocol 1 in glacial acetic acid in a flask protected from light.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of 1.05 equivalents of bromine in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetanilide solution. Maintain the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • If bromine color persists, add aqueous sodium thiosulfate solution dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • The product is 4-bromo-N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide.

Rationale: Standard nitrating conditions (a mixture of nitric and sulfuric acids) are effective on the moderately activated acetanilide ring. Low temperatures are crucial to prevent side reactions.[2][13]

Materials:

  • N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • Carefully add 1.0 equivalent of the acetanilide from Protocol 1 to 3-4 equivalents of concentrated sulfuric acid in a flask, stirring until fully dissolved.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Separately, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1.1 equivalents of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature does not exceed 10 °C.

  • After addition, stir the reaction at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature while monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The product is 4-nitro-N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide.

Protocol 3: Deprotection of the Amino Group via Hydrolysis

Rationale: The final step is the removal of the acetyl protecting group to regenerate the amino functionality, yielding the desired substituted aniline derivative.

Materials:

  • Substituted N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide (from Protocol 2)

  • Aqueous hydrochloric acid (e.g., 6M HCl) or aqueous sodium hydroxide (e.g., 10% NaOH)

  • Ethanol (optional, to aid solubility)

  • Saturated aqueous sodium bicarbonate (for acid hydrolysis workup) or brine (for base hydrolysis workup)

Procedure (Acidic Hydrolysis):

  • Suspend 1.0 equivalent of the substituted acetanilide in a mixture of water and ethanol (e.g., 1:1 v/v).

  • Add an excess of concentrated hydrochloric acid (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Addressing Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation or acylation reactions are generally not feasible on this substrate.[14][15]

  • With Unprotected Aniline: The basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring and prevents the reaction.[15][16]

  • With Protected Acetanilide: While protection mitigates the basicity issue, the aromatic ring is still substituted with the strongly deactivating -OCF₂CHF₂ group. Friedel-Crafts reactions are notoriously difficult on deactivated rings and are unlikely to proceed under standard conditions.[15]

Data Summary: Predicted Reaction Outcomes

Reaction ConditionElectrophile (E⁺)Key IntermediatePredicted Major Product(s)Rationale
Unprotected (Neutral) Br⁺, NO₂⁺, SO₃Free Aniline6-E and 4-E isomers-NH₂ is the dominant o,p-director. Position 6 is most favored.
Unprotected (Strong Acid) NO₂⁺, SO₃Anilinium Ion (-NH₃⁺)5-E isomerBoth -NH₃⁺ and -OCF₂CHF₂ are deactivating m-directors, reinforcing substitution at C5.
Protected (Acetanilide) Br⁺, NO₂⁺, SO₃Acetanilide4-E isomer-NHCOCH₃ is an o,p-director; steric hindrance favors para substitution.

Conclusion

The electrophilic aromatic substitution of this compound is a study in controlled reactivity. While direct substitution is complicated by the competing directing effects and the high reactivity of the amino group, a robust three-step sequence of protection, substitution, and deprotection provides a reliable pathway to selectively functionalize the 4-position of the ring. This strategic approach unlocks the potential of this valuable fluorinated building block for applications in medicinal chemistry and materials science.

References

Application Note: A Practical Guide to the Sandmeyer Reaction for the Synthesis of Halogenated and Cyano-Substituted 3-(1,1,2,2-Tetrafluoroethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sandmeyer reaction is a powerful and versatile synthetic tool for the conversion of primary aromatic amines into a wide array of functionalized aromatic compounds.[1] This transformation is particularly valuable in medicinal and materials chemistry, where specific substitution patterns, often inaccessible through direct electrophilic aromatic substitution, are required.[1][2] This application note provides a comprehensive and detailed protocol for the Sandmeyer reaction starting from 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a building block of significant interest due to the unique properties conferred by the tetrafluoroethoxy moiety, such as enhanced metabolic stability and lipophilicity.[3] We present robust, step-by-step procedures for the diazotization of this weakly basic aniline and its subsequent conversion into chloro, bromo, and cyano derivatives using copper(I) catalysts. The rationale behind critical process parameters, safety considerations, and troubleshooting strategies are discussed in detail to ensure reliable and safe execution.

Reaction Principle and Mechanism

The Sandmeyer reaction is a two-stage process that transforms a primary aryl amine into a diverse range of substituted arenes.[4]

  • Diazotization: The primary amine is first converted into an aryl diazonium salt by reaction with nitrous acid (HNO₂).[5] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as HCl or H₂SO₄, at low temperatures (typically 0–5 °C).[5][6]

  • Copper(I)-Catalyzed Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN).[7][8] The copper(I) catalyst facilitates the displacement of the diazonium group (-N₂⁺), an excellent leaving group, with the anion from the copper salt.[9]

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][8] This is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and liberates highly stable nitrogen gas.[1][10] The aryl radical then reacts with a copper(II) species to yield the final aryl halide or nitrile product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[7]

Mechanistic Considerations for this compound

The starting material, this compound, possesses a strongly electron-withdrawing tetrafluoroethoxy group. This substituent significantly reduces the basicity of the amino group, making the initial diazotization step more challenging compared to electron-rich anilines.[11] The reduced nucleophilicity of the nitrogen atom requires careful control of acidity and temperature to ensure complete formation of the nitrosonium ion (NO⁺) electrophile and its subsequent reaction with the amine.[11][12]

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_catalytic_cycle Stage 2: Catalytic Cycle ArNH2 Ar-NH₂ ArN2 Ar-N₂⁺ X⁻ ArNH2->ArN2 NaNO₂, HX 0-5 °C CuX Cu(I)X CuX2 Cu(II)X₂ Ar_rad Ar• ArX Ar-X (Product) Ar_rad->ArX + Cu(II)X₂ N2 N₂ Ar_rad->N2 Loss of N₂ ArX->CuX Regenerates Catalyst ArN2_input Ar-N₂⁺ X⁻ ArN2_input->Ar_rad + Cu(I)X - Cu(II)X₂ (SET)

Figure 1: General mechanism of the Sandmeyer Reaction.

Experimental Workflow Overview

The overall process can be visualized as a linear sequence of distinct operational stages, each requiring careful execution.

Workflow start Start: this compound diazotization Part A: Diazotization (In situ formation of Ar-N₂⁺) start->diazotization sandmeyer Part B: Sandmeyer Reaction (Addition to CuX solution) diazotization->sandmeyer workup Work-up (Quench, Extraction, Wash) sandmeyer->workup purification Purification (Column Chromatography or Distillation) workup->purification product Final Product (e.g., Ar-Cl, Ar-Br, Ar-CN) purification->product

Caption: High-level experimental workflow.

Materials and Reagents

ReagentCAS No.MW ( g/mol )PurityDensity (g/mL)
This compound831-75-4209.14≥97%1.358
Sodium Nitrite (NaNO₂)7632-00-069.00≥98%-
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)1.18
Hydrobromic Acid (HBr)10035-10-680.9148% (conc.)1.49
Copper(I) Chloride (CuCl)7758-89-699.00≥98%-
Copper(I) Bromide (CuBr)7787-70-4143.45≥98%-
Copper(I) Cyanide (CuCN)544-92-389.56≥98%-
Diethyl Ether (Et₂O)60-29-774.12Anhydrous0.713
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq.-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Diazonium salts can be explosive in a dry, solid state and should always be kept in solution and used immediately after preparation.[6][13]

Part A: Diazotization of this compound

This procedure generates a stock solution of the diazonium salt, which is used directly in the subsequent Sandmeyer reactions.

  • Acidic Aniline Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine this compound (10.46 g, 50.0 mmol) and the appropriate concentrated mineral acid (see table below).

    • For Chlorination/Cyanation: 40 mL of concentrated HCl and 40 mL of deionized water.

    • For Bromination: 50 mL of 48% HBr.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-salt bath. It is critical to maintain the internal temperature between 0 and 5 °C throughout the diazotization process.[13]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in 20 mL of deionized water and cool the solution in an ice bath.

  • Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the aniline suspension over 30-45 minutes. The rate of addition must be controlled to keep the internal reaction temperature below 5 °C.[14]

  • Completion: After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 20 minutes at 0–5 °C. The solution is now ready for immediate use in Part B.

Part B.1: Sandmeyer Chlorination
  • Catalyst Preparation: In a 500 mL flask, dissolve Copper(I) chloride (5.94 g, 60.0 mmol, 1.2 eq) in 50 mL of concentrated HCl. Cool the solution to 5 °C in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution over 30 minutes. Vigorous evolution of nitrogen gas will be observed.[13]

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases. Gentle heating (40–50 °C) can be applied to ensure the reaction goes to completion.

  • Work-up: Proceed to the general work-up and purification procedure (Section 5).

Part B.2: Sandmeyer Bromination
  • Catalyst Preparation: In a 500 mL flask, dissolve Copper(I) bromide (8.61 g, 60.0 mmol, 1.2 eq) in 40 mL of 48% HBr. Cool the solution to 5 °C.

  • Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred CuBr solution. Control the addition to manage the effervescence.

  • Warming: Once the addition is complete, let the mixture warm to room temperature and stir for 1-2 hours. If necessary, gently warm the mixture to 50–60 °C to complete the decomposition of the diazonium salt.[15]

  • Work-up: Proceed to the general work-up and purification procedure (Section 5).

Part B.3: Sandmeyer Cyanation

CAUTION: Copper(I) cyanide and hydrogen cyanide (which can be generated) are extremely toxic. This procedure must be performed with extreme caution and appropriate engineering controls.[13]

  • Catalyst Preparation: In a 1 L flask under a fume hood, prepare a solution of Copper(I) cyanide (6.27 g, 70.0 mmol, 1.4 eq) in 100 mL of water.

  • Reaction: Neutralize the excess acid in the diazonium salt solution from Part A by carefully adding solid sodium bicarbonate in small portions until the pH is approximately 4-5. Add this neutralized, cold diazonium solution dropwise to the stirred CuCN suspension.

  • Warming: After the addition is complete, slowly heat the reaction mixture to 50–60 °C and maintain this temperature for 1 hour, or until nitrogen evolution stops.

  • Work-up: Proceed to the general work-up and purification procedure (Section 5).

General Work-up and Purification

  • Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts. Wash successively with 1 M NaOH (2 x 50 mL) to remove any phenolic byproducts, followed by water (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure substituted 3-(1,1,2,2-Tetrafluoroethoxy)benzene derivative.

Troubleshooting

ObservationPotential CauseRecommended Solution
Low Yield of Desired Product Incomplete diazotization.Ensure a slight excess (1.1 eq) of NaNO₂ is used. Test for excess nitrous acid with starch-iodide paper (should turn blue).
Diazonium salt decomposed before reaction.Strictly maintain the temperature at 0–5 °C during diazotization and addition. Use the diazonium salt immediately.[6][13]
Significant Phenol Byproduct Reaction temperature was too high during diazotization.Improve cooling and slow down the rate of NaNO₂ addition.
Diazonium salt solution was allowed to warm or stand for too long.Use the diazonium salt solution immediately after its 20-minute post-addition stir time.
Reaction Fails to Initiate Inactive copper(I) catalyst.Use freshly purchased Cu(I) salts or purify old stock. Ensure the catalyst is fully dissolved in the acid before adding the diazonium salt.
Vigorous/Uncontrolled Foaming Addition of diazonium salt was too fast.Slow the rate of addition significantly. Ensure the reaction flask has at least 50% headspace to accommodate gas evolution.[13]

Conclusion

The Sandmeyer reaction provides a reliable and effective pathway for the functionalization of this compound. By carefully controlling the reaction parameters, particularly temperature during the critical diazotization step, high yields of the corresponding chloro, bromo, and cyano derivatives can be achieved. The protocols outlined in this note are robust and scalable, offering researchers in synthetic and pharmaceutical chemistry a practical guide to accessing valuable fluorinated aromatic intermediates.

References

Application Note: Structural Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)aniline using High-Resolution NMR Spectroscopy and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a key fluorinated building block in pharmaceutical and materials science. In the absence of a complete, publicly available experimental dataset, this note details validated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). Furthermore, it presents a thorough prediction of the expected spectral data, grounded in the analysis of its constituent substructures—aniline and 1,1,2,2-tetrafluoroethoxybenzene—and established principles of spectroscopic theory. This document is designed to empower researchers to confidently identify and verify the structure and purity of this compound.

Introduction: The Significance of Fluorinated Anilines

This compound (CAS No. 831-75-4; Molecular Formula: C₈H₇F₄NO; Molecular Weight: 209.14 g/mol ) belongs to the growing class of fluorinated aromatic amines. The incorporation of fluorine-containing moieties, such as the tetrafluoroethoxy group, into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] These modifications are highly sought after in drug discovery and agrochemical development.

Accurate and unambiguous structural confirmation is a critical step in the synthesis and application of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed insights into the molecular architecture and connectivity. This application note outlines the strategic application of these techniques for the comprehensive characterization of this compound.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS). This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a suitable respirator is required.

  • Skin and Body Protection: Lab coat.

Analytical Workflow Overview

The comprehensive characterization of this compound involves a multi-technique approach. The logical flow ensures that each piece of data complements the others, leading to a confident structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Prep Weighing & Dissolution Filt Filtration (Optional) Prep->Filt NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Filt->NMR MS Mass Spectrometry (ESI-MS) Filt->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data MS Spectral Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure MS_Data->Structure G M [M+H]⁺ m/z 210.05 F1 [M+H - C₂HF₄]⁺ m/z 108.05 M->F1 - C₂HF₄O F2 [M+H - NH₃]⁺ m/z 193.03 M->F2 - NH₃ F3 [C₆H₅NH₂]⁺ m/z 93.06 F1->F3 - CH

References

The Strategic Incorporation of Fluoroalkoxy Anilines in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Fluorination

In the landscape of medicinal chemistry, the strategic introduction of fluorine-containing moieties is a cornerstone of modern drug design.[1][2] While simple fluorination has long been a tool to enhance metabolic stability and binding affinity, the use of more complex motifs like fluoroalkoxy groups (-ORf) offers a more nuanced approach to modulating molecular properties.[3] Among the building blocks that provide access to these valuable motifs, fluoroalkoxy anilines have emerged as exceptionally versatile intermediates.

The presence of a fluoroalkoxy group, such as the commonly used trifluoromethoxy (-OCF3) group, on an aniline scaffold provides a unique combination of properties.[2][4] It significantly alters the electronic nature of the aromatic ring and the basicity of the amine, while simultaneously enhancing lipophilicity and blocking potential sites of oxidative metabolism.[2][3] These modifications can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[3] This guide provides an in-depth exploration of the role of fluoroalkoxy anilines in drug discovery, complete with detailed protocols for their synthesis, subsequent chemical modification, and analysis, tailored for researchers, scientists, and drug development professionals.

Pillar 1: Physicochemical & Pharmacokinetic Implications

The decision to incorporate a fluoroalkoxy aniline into a drug candidate is driven by the predictable and advantageous changes it imparts on key physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, is not merely a bioisostere for other functionalities but a unique modulator of molecular behavior.

Causality Behind the Choice:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluoroalkoxy groups highly resistant to metabolic breakdown, particularly oxidative demethylation that can occur with traditional methoxy groups.[2][3] Placing this group on the aniline ring can shield the entire molecule from degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and reducing patient dosing frequency.[3][4]

  • Lipophilicity and Permeability: Fluoroalkoxy groups are potent lipophilicity enhancers.[4] The trifluoromethoxy group, for example, significantly increases a molecule's ability to dissolve in fats and lipids.[2] This is a critical factor for improving penetration across cellular membranes, including the blood-brain barrier, which is essential for CNS-active agents.[4]

  • Modulation of Basicity (pKa): As a strongly electron-withdrawing group, the fluoroalkoxy substituent lowers the pKa of the aniline nitrogen.[5] This reduction in basicity can be crucial for optimizing a drug's oral bioavailability. Less basic compounds are less likely to be protonated in the gastrointestinal tract, which can improve their absorption.[6]

  • Target Binding Interactions: The unique electronic properties of the fluoroalkoxy group can alter the way a drug candidate interacts with its biological target.[4] The fluorine atoms can participate in favorable orthogonal interactions with protein residues, potentially increasing binding affinity and selectivity.[7]

Data Presentation: A Comparative Analysis

The impact of fluoroalkoxylation is best understood through comparative data. The following table summarizes the typical shifts in physicochemical properties when a hydrogen or methoxy group on an aniline ring is replaced with a trifluoromethoxy group.

PropertyAniline4-Methoxyaniline4-(Trifluoromethoxy)anilineRationale for Change
pKa (conjugate acid) ~4.6~5.3~3.75[8]The strong electron-withdrawing -OCF3 group reduces the electron density on the nitrogen, making it a weaker base.
LogP ~0.9~1.3~2.7 (Calculated)The -OCF3 group is significantly more lipophilic than -H or -OCH3, enhancing partitioning into octanol.
Metabolic Stability Low (Ring oxidation)Low (O-demethylation)HighThe C-F bonds are resistant to enzymatic cleavage, and the group shields the ring from oxidation.[3]

Pillar 2: Synthesis and Core Reactions - Protocols

The utility of fluoroalkoxy anilines is contingent on robust and scalable synthetic methods. Furthermore, their value is realized through their effective incorporation into larger molecules via standard coupling reactions.

Diagram: General Synthetic & Application Workflow

The following diagram illustrates the typical journey from a precursor to a functional drug candidate utilizing a fluoroalkoxy aniline intermediate.

G cluster_0 Synthesis of Fluoroalkoxy Aniline cluster_1 Application in Lead Optimization cluster_2 Analysis & Characterization Nitroarene Substituted Nitroarene Reduction Reduction (e.g., H2, Pd/C) Nitroarene->Reduction FluoroalkoxyAniline Fluoroalkoxy Aniline Reduction->FluoroalkoxyAniline Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) FluoroalkoxyAniline->Coupling LeadCompound Lead Compound Coupling->LeadCompound DrugScaffold Drug Scaffold (Aryl Halide) DrugScaffold->Coupling Analysis Purity & Identity (HPLC, LC-MS, NMR) LeadCompound->Analysis Assay Biological Assay (e.g., Metabolic Stability) LeadCompound->Assay

Caption: General workflow from synthesis to application of fluoroalkoxy anilines.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline via Nitro-Reduction

This protocol describes a common and reliable method for preparing a fluoroalkoxy aniline from its corresponding nitroarene precursor.

Materials:

  • 4-(Trifluoromethoxy)nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: To a flask suitable for hydrogenation, add 4-(trifluoromethoxy)nitrobenzene (1.0 equiv) and ethanol to create a ~0.2 M solution.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the mixture under a stream of inert gas.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(trifluoromethoxy)aniline. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the use of a fluoroalkoxy aniline (after conversion to an aryl halide, not detailed here) or a halo-substituted fluoroalkoxy aniline in a Suzuki coupling to form a C-C bond, a key step in building many kinase inhibitors.[9][10]

Materials:

  • Aryl halide (e.g., 4-bromo-2-(trifluoromethoxy)aniline) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (repeat 3 times).

  • Catalyst & Solvent Addition: Add the palladium catalyst under a positive flow of inert gas. Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Pillar 3: Application in Lead Optimization - A Case Study

The true value of these building blocks is demonstrated in their application to solve specific challenges in drug development. The process of lead optimization involves refining a "hit" compound to improve its ADME properties and potency.[11]

Diagram: The Lead Optimization Cycle

G cluster_legend Legend Design Design (Incorporate Fluoroalkoxy Aniline) Synthesize Synthesize Analog Design->Synthesize Hypothesis Test Test (Potency, ADME Assays) Synthesize->Test New Compound Analyze Analyze Data (SAR) Test->Analyze Results Analyze->Design New Hypothesis l1 Blue: Design Phase l2 Yellow: Synthesis Phase l3 Green: Testing Phase l4 Red: Analysis Phase

Caption: The iterative cycle of lead optimization in drug discovery.

Case Study: Riluzole - From Aniline to Neuroprotective Agent

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS).[6][12] Its structure is built directly from 4-(trifluoromethoxy)aniline, which provides critical properties for its function as a CNS-active drug. The -OCF3 group enhances its lipophilicity for blood-brain barrier penetration and provides metabolic stability for a suitable pharmacokinetic profile.[8][13]

Synthetic Application: Synthesis of Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine) [12]

This protocol outlines a common method for the synthesis of Riluzole from its key fluoroalkoxy aniline starting material.

Materials:

  • 4-(trifluoromethoxy)aniline (1.0 equiv)

  • Potassium thiocyanate (KSCN) (4.0 equiv)

  • Bromine (1.5 equiv)

  • Glacial acetic acid

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in glacial acetic acid in a round-bottom flask. Add potassium thiocyanate (4.0 equiv) and stir the mixture for 20 minutes at room temperature.

  • Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.5 equiv) in glacial acetic acid dropwise over 30 minutes, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the mixture with water and carefully neutralize with a saturated solution of sodium carbonate until the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 times).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting residue can be recrystallized (e.g., from diethyl ether/petroleum ether) to yield pure Riluzole as a light-yellow solid.[12]

Self-Validating Systems: Analytical Protocols

Every protocol must be a self-validating system. The identity and purity of synthesized intermediates and final compounds must be rigorously confirmed.

Protocol 3: Purity and Identity Analysis by HPLC-MS

This protocol provides a general method for analyzing the purity of a fluoroalkoxy aniline intermediate or a final drug candidate.

Instrumentation:

  • HPLC system with a UV detector and coupled to a Mass Spectrometer (MS).[14]

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm).[14]

Procedure:

  • Sample Preparation: Accurately prepare a ~0.1 mg/mL solution of the aniline sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.[15]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 10-20 µL.[14]

    • Column Temperature: 30 °C.[14]

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions to equilibrate.

    • UV Detection: Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Scan for the expected protonated molecular ion ([M+H]⁺). For 4-(trifluoromethoxy)aniline, this would be m/z 178.1.

  • Data Analysis: Determine purity by integrating the peak area of the main component in the UV chromatogram. Confirm identity by matching the mass-to-charge ratio in the mass spectrum.

Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for evaluating a key benefit of incorporating fluoroalkoxy groups. It measures how quickly a compound is metabolized by liver enzymes.[16][17]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., solutions A & B containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Positive control (a compound with known metabolic instability, e.g., Verapamil)

  • Acetonitrile with an internal standard (for quenching and analysis)

Procedure:

  • Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system. Pre-warm this mix and the liver microsomes to 37 °C.

  • Initiation (T=0): In a 96-well plate, combine the buffer/NADPH mix, liver microsomes, and test compound (final concentration typically 1 µM). Immediately quench a T=0 aliquot by adding it to a separate plate containing cold acetonitrile with the internal standard.[18]

  • Incubation: Place the reaction plate in a shaking incubator at 37 °C.

  • Time Points: At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from the reaction plate and quench them in the acetonitrile plate.[18][19]

  • Sample Processing: Once all time points are collected, centrifuge the quench plate to precipitate the proteins.

  • Analysis: Analyze the supernatant from each well by LC-MS (using a method like Protocol 3) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant, from which the half-life (t½) and intrinsic clearance (Clint) can be calculated.[20]

References

Application Notes & Protocols: Strategic Incorporation of Tetrafluoroethoxy Groups into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1] While groups like trifluoromethoxy (-OCF3) are well-established, the 1,1,2,2-tetrafluoroethoxy group (-OCH2CF3) represents a nuanced and powerful tool for lead optimization. It serves as a unique bioisostere for ethyl or ethoxy groups, offering a distinct profile of steric bulk, lipophilicity, and metabolic stability.[2] This guide provides a comprehensive overview of the rationale for using the tetrafluoroethoxy moiety, detailed protocols for its synthesis and incorporation, and expert insights into the causality behind experimental choices.

The Strategic Rationale: Why Choose the Tetrafluoroethoxy Group?

The decision to introduce a tetrafluoroethoxy group is driven by the need to solve specific challenges in drug development, primarily related to metabolic stability, membrane permeability, and target engagement. Its properties can be understood as a hybrid between a classic ethoxy group and a perfluorinated analogue.

Enhancing Metabolic Stability

One of the most compelling reasons to incorporate fluorinated groups is to block metabolic hotspots.[3] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1]

  • Causality: Many drug candidates fail due to rapid oxidative metabolism at aliphatic or benzylic positions (e.g., O-dealkylation of an ethoxy group). By replacing a metabolically labile O-CH2CH3 group with an O-CH2CF3 group, the terminal methyl is replaced by a chemically inert trifluoromethyl group. This modification effectively shields the molecule from common metabolic pathways, which can significantly increase its biological half-life and reduce the formation of potentially reactive metabolites.[1][4] The stability of fluoroalkyl groups attached to heteroatoms has been shown to be superior to their non-fluorinated counterparts.[5][6]

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as logP or logD, is a critical parameter that governs a drug's absorption, distribution, and ability to cross biological membranes.[4]

  • Causality: The tetrafluoroethoxy group is significantly more lipophilic than a methoxy or ethoxy group but is generally considered less lipophilic than the trifluoromethoxy (-OCF3) group.[1] This intermediate lipophilicity allows for precise adjustments. Increasing lipophilicity can enhance membrane permeability and improve oral bioavailability. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The -OCH2CF3 group provides a "sweet spot," increasing lipophilicity enough to improve absorption without the dramatic increases seen with larger perfluoroalkyl groups.[7]

Altering Electronic Properties and Target Binding

The high electronegativity of fluorine atoms creates a strong dipole moment and exerts a powerful inductive electron-withdrawing effect.

  • Causality: When attached to an aromatic ring, the -OCH2CF3 group lowers the pKa of nearby acidic or basic functional groups. For instance, it can decrease the basicity of an adjacent aniline or increase the acidity of a phenol. This modulation is crucial for optimizing drug-target interactions, as the ionization state of a molecule at physiological pH dictates its binding affinity and solubility. While the oxygen atom can donate electron density through resonance, the potent inductive effect of the -CF3 moiety dominates, altering the electronic landscape of the parent molecule.

The diagram below illustrates how the tetrafluoroethoxy group can influence key molecular properties.

Caption: Impact of -OCH2CF3 incorporation on drug properties.

Data Presentation: Comparative Physicochemical Properties

To illustrate the impact of the tetrafluoroethoxy group, the table below presents calculated physicochemical properties for an anisole scaffold with different alkoxy substituents. These values are illustrative and serve to highlight the expected trends.

Substituent GroupMoietyCalculated logPHansch π Value (relative to -H)Key Characteristics
Methoxy-OCH32.11-0.02Baseline, metabolically susceptible to O-demethylation.
Ethoxy-OCH2CH32.58+0.38Increased lipophilicity, but also susceptible to O-dealkylation.
Tetrafluoroethoxy -OCH2CF3 2.95 ~ +0.84 (Est.) Significantly increased lipophilicity and metabolic stability.
Trifluoromethoxy-OCF33.01+1.04"Super-methoxy," highly lipophilic and electron-withdrawing.[1]

Note: logP values were calculated using standard chemical modeling software. The Hansch π value for -OCH2CF3 is an estimation based on related fragments.

Synthetic Strategies and Experimental Protocols

The most robust and widely applicable method for introducing the tetrafluoroethoxy group onto phenols and alcohols is via a nucleophilic substitution (SN2) reaction.[8][9] This strategy involves two primary stages:

  • Activation: Conversion of the poorly leaving hydroxyl group of 2,2,2,2-tetrafluoroethanol into an excellent leaving group, typically a sulfonate ester like a tosylate.

  • Displacement: Reaction of the activated tetrafluoroethyl species with the desired nucleophile (e.g., a phenoxide).

G cluster_0 Stage 1: Reagent Synthesis cluster_1 Stage 2: Nucleophilic Substitution (SN2) A 2,2,2,2-Tetrafluoroethanol (CF3CH2OH) C 2,2,2,2-Tetrafluoroethyl Tosylate (CF3CH2OTs) Activated Reagent A->C Tosylation B Tosyl Chloride (TsCl) + Base (Pyridine) B->C Tosylation F Deprotonated Nucleophile (Ar-O⁻ or R-O⁻) G Final Product (Ar-OCH2CF3 or R-OCH2CF3) C->G Alkylation D Bioactive Molecule (Ar-OH or R-OH) D->F Deprotonation E Base (e.g., K2CO3) in Polar Aprotic Solvent E->F Deprotonation F->G Alkylation

Caption: General workflow for tetrafluoroethoxylation.

Protocol 1: Synthesis of 2,2,2,2-Tetrafluoroethyl Tosylate (CF3CH2OTs)

This protocol details the conversion of a commercially available alcohol into the activated tosylate reagent. This step is critical as alcohols are poor leaving groups for substitution reactions.[10][11]

Materials:

  • 2,2,2,2-Tetrafluoroethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (anhydrous, 3.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,2,2,2-tetrafluoroethanol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (3.0 eq) to the cooled solution while maintaining the temperature below 5 °C.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of pyridinium hydrochloride salt will result in a thick slurry.

    • Causality: This reaction must be kept cold to prevent side reactions and ensure selectivity. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct generated during the reaction.[12][13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess pyridine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Causality: The acid wash removes the pyridine base, while the bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure 2,2,2,2-tetrafluoroethyl tosylate.

Protocol 2: General Procedure for O-Tetrafluoroethylation of a Phenol

This protocol describes the SN2 reaction between a phenol and the synthesized 2,2,2,2-tetrafluoroethyl tosylate.

Materials:

  • Phenol-containing bioactive molecule (1.0 eq)

  • 2,2,2,2-Tetrafluoroethyl tosylate (1.5 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stirrer, add the phenol substrate (1.0 eq) and the base (K2CO3 or Cs2CO3, 2.0 eq).

    • Causality: Cesium carbonate is more soluble and often more effective for less reactive or sterically hindered phenols, but potassium carbonate is a more economical choice for simple substrates.[14]

  • Solvent and Reagent Addition: Add anhydrous DMF or acetonitrile. Stir the suspension for 15 minutes at room temperature to facilitate salt formation. Add the 2,2,2,2-tetrafluoroethyl tosylate (1.5 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir until the starting phenol is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

    • Causality: Heating is required to overcome the activation energy for the SN2 reaction. Polar aprotic solvents like DMF are ideal as they solvate the cation (K+ or Cs+) but not the phenoxide anion, leaving it highly nucleophilic and ready to attack the electrophilic carbon of the tosylate.[15][16]

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrafluoroethoxy-containing molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable fluoroalkoxy aniline intermediate. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and purity.

Troubleshooting Guide & FAQs

The synthesis of this compound, primarily through the reaction of 3-aminophenol with tetrafluoroethylene (TFE), presents a unique set of challenges. The presence of two nucleophilic sites on the starting material—the hydroxyl group and the amino group—can lead to a mixture of products, primarily the desired O-alkylated product and the undesired N-alkylated isomer. Furthermore, the gaseous nature and reactivity of TFE introduce specific handling and safety considerations.

This guide is structured in a question-and-answer format to directly address the most common issues encountered in this synthesis.

Low or No Yield of the Desired Product

Question 1: I am not seeing any significant formation of this compound. What are the most likely causes?

Answer: Low or no yield in this reaction typically points to one of three critical areas: inefficient deprotonation of the phenol, poor reactivity of the phenoxide with tetrafluoroethylene, or issues with the tetrafluoroethylene reagent itself.

  • Inefficient Deprotonation: The reaction proceeds through the nucleophilic attack of the 3-aminophenoxide ion on tetrafluoroethylene. If the phenol is not sufficiently deprotonated, the reaction will not proceed.

    • Troubleshooting:

      • Choice of Base: A strong enough base is required to fully deprotonate the phenolic hydroxyl group in the presence of the less acidic amino group. While weaker bases like potassium carbonate may be insufficient, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or NMP are more effective.

      • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Any moisture will quench the strong base and the reactive phenoxide intermediate. Dry your solvent and glassware thoroughly before use.

  • Poor Reactivity with TFE: Even with the phenoxide formed, the reaction with TFE might be slow.

    • Troubleshooting:

      • Temperature: This reaction may require elevated temperatures to proceed at a reasonable rate. Start with a moderate temperature (e.g., 70-80 °C) and cautiously increase it. Be aware that higher temperatures can promote side reactions.

      • Pressure: As TFE is a gas, the reaction is best performed in a sealed pressure vessel to maintain a sufficient concentration of TFE in the reaction mixture.

      • Catalyst: While not always necessary, a phase-transfer catalyst (e.g., a quaternary ammonium salt) could be beneficial if using a biphasic system, though a homogenous reaction in a polar aprotic solvent is more common for this type of synthesis.

  • Tetrafluoroethylene Issues:

    • Troubleshooting:

      • Purity and Delivery: Ensure the TFE you are using is of high purity and is being effectively introduced into the reaction vessel. TFE can polymerize, so use a fresh cylinder and appropriate gas handling equipment.

      • Inhibitors: TFE is often supplied with inhibitors to prevent polymerization. These may need to be removed before use, following established safety protocols.

Formation of N-Alkylated Byproduct

Question 2: My main problem is the formation of the N-(1,1,2,2-tetrafluoroethyl)-3-hydroxyaniline isomer. How can I favor O-alkylation over N-alkylation?

Answer: The competition between N- and O-alkylation is a classic challenge when working with aminophenols. The relative nucleophilicity of the phenoxide and the amino group dictates the product distribution.

  • Understanding the Competition: Nitrogen is generally less electronegative than oxygen, making the lone pair on the nitrogen more available for nucleophilic attack. However, deprotonation of the hydroxyl group creates a highly nucleophilic phenoxide. The reaction conditions can be tuned to favor O-alkylation.

  • Troubleshooting & Optimization:

    • Base Selection: Using a strong base that selectively and completely deprotonates the phenol is key. The resulting phenoxide is a potent nucleophile, often more so than the neutral amine.

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP can solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which can enhance the rate of O-alkylation.

    • Protecting Group Strategy: While adding steps to the synthesis, protecting the amine is the most reliable method to ensure exclusive O-alkylation. The amine can be protected as a Schiff base by reacting the 3-aminophenol with benzaldehyde. After O-alkylation, the Schiff base can be easily hydrolyzed with aqueous acid to regenerate the free amine.[1][2][3]

Diagram: Competing N- vs. O-Alkylation Pathways

G cluster_0 Reactants cluster_1 Reaction Conditions 3-Aminophenol 3-Aminophenol Phenoxide 3-Aminophenoxide 3-Aminophenol->Phenoxide Deprotonation (O-) 3-Aminophenol->Amine Attack (N-) Direct Reaction TFE CF2=CF2 Base Base Solvent Solvent O-Alkylation Product This compound (Desired) Phenoxide->O-Alkylation Product + TFE N-Alkylation Product N-(1,1,2,2-Tetrafluoroethyl)-3-hydroxyaniline (Undesired) Amine Attack (N-)->N-Alkylation Product + TFE

Caption: Competing reaction pathways in the synthesis.

Handling Tetrafluoroethylene (TFE) and Potential Side Reactions

Question 3: I am concerned about the safe handling of TFE and potential polymerization. What precautions should I take?

Answer: Tetrafluoroethylene is a flammable gas that can form explosive peroxides in the presence of air and can undergo spontaneous, exothermic polymerization.[4] Proper handling is critical for both safety and reaction success.

  • Safety Precautions:

    • Inert Atmosphere: Always handle TFE under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.

    • Pressure Equipment: Use a high-pressure reactor and appropriate gas handling equipment rated for the pressures you intend to use.

    • Temperature Control: Have a robust cooling system in place to manage the exotherm of the reaction and prevent runaway polymerization.

  • TFE Side Reactions:

    • Polymerization: TFE can polymerize to form polytetrafluoroethylene (PTFE), which will appear as a white solid in your reaction mixture.

      • Troubleshooting:

        • Temperature Management: Avoid excessive temperatures, which can initiate polymerization.

        • Inhibitor Removal: If you have removed the polymerization inhibitor from your TFE, use the gas promptly.

        • Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can increase the likelihood of polymerization.

    • Dimerization: TFE can undergo a [2+2] cycloaddition to form octafluorocyclobutane, a volatile byproduct.

      • Troubleshooting: This is often favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.

Product Purification

Question 4: My reaction mixture is complex. What is the best strategy for isolating and purifying this compound?

Answer: Purifying fluoroalkoxy anilines from a mixture containing unreacted starting materials and byproducts requires a multi-step approach.

  • Initial Work-up:

    • Venting: After the reaction, carefully vent any unreacted TFE according to safety protocols.

    • Quenching: Quench the reaction mixture with a proton source (e.g., water or a mild acid) to neutralize any remaining base and phenoxide.

  • Extraction:

    • Acid Wash: A key step is to perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). This will protonate the basic amino groups of your product, the N-alkylated byproduct, and any unreacted 3-aminophenol, transferring them to the aqueous layer as their hydrochloride salts. This will leave non-basic impurities (like TFE oligomers) in the organic layer.

    • Basification and Re-extraction: Separate the aqueous layer and basify it with a base like sodium hydroxide or sodium carbonate to deprotonate the anilinium salts. Then, extract the free amines back into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography:

    • Column Chromatography: It is highly likely that the desired O-alkylated product and the N-alkylated byproduct will have similar polarities, making separation by extraction alone difficult. Column chromatography on silica gel is the recommended final purification step.

      • Solvent System: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. A gradient elution may be necessary to achieve good separation.

      • TLC Analysis: Carefully monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

Diagram: General Purification Workflow

G Crude Reaction Mixture Crude Reaction Mixture Quench Quench Crude Reaction Mixture->Quench Acidic Extraction Liquid-Liquid Extraction (Dilute Acid) Quench->Acidic Extraction Aqueous Layer (Salts) Aqueous Layer (Salts) Acidic Extraction->Aqueous Layer (Salts) Organic Layer (Impurities) Organic Layer (Impurities) Acidic Extraction->Organic Layer (Impurities) Basify Basify Aqueous Layer (Salts)->Basify Organic Extraction Liquid-Liquid Extraction (Organic Solvent) Basify->Organic Extraction Crude Product Mixture Crude Product Mixture Organic Extraction->Crude Product Mixture Column Chromatography Column Chromatography Crude Product Mixture->Column Chromatography Pure Product This compound Column Chromatography->Pure Product Byproducts Byproducts Column Chromatography->Byproducts

Caption: A typical purification flowchart.

Experimental Protocols

The following protocols are provided as a starting point for optimization. All manipulations involving strong bases and tetrafluoroethylene must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound (Unprotected Amine)
Parameter Recommended Starting Condition Rationale
Reactants 3-Aminophenol, Tetrafluoroethylene (TFE)
Base Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)Strong, non-nucleophilic base to favor phenoxide formation.
Solvent Anhydrous N,N-Dimethylformamide (DMF)Polar aprotic solvent to dissolve the phenoxide salt.
Temperature 70-80 °CTo facilitate the reaction without promoting excessive side reactions.
Pressure 2-5 bar of TFETo ensure a sufficient concentration of TFE in the reaction mixture.
Reaction Time 4-12 hours (monitor by TLC or GC-MS)

Step-by-Step Methodology:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a condenser under an inert atmosphere (N2 or Ar), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) to the DMF.

  • In a separate flask, dissolve 3-aminophenol (1 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the 3-aminophenol solution to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Transfer the reaction mixture to a pressure reactor.

  • Seal the reactor, purge with the inert gas, and then introduce tetrafluoroethylene to the desired pressure.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-12 hours. Monitor the reaction progress by taking aliquots (after safely venting and re-pressurizing the reactor) and analyzing by TLC or GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess TFE.

  • Proceed with the purification protocol as described in the FAQ section.

Protocol 2: Selective O-Alkylation via Amine Protection
Step Procedure Reagents/Conditions
1. Protection Formation of the N-benzylidene-3-aminophenol.3-Aminophenol, Benzaldehyde (1 eq.), Methanol, Reflux, 2h.
2. O-Alkylation Reaction with TFE.Protected aminophenol, NaH (1.2 eq.), Anhydrous DMF, 70-80 °C, 2-5 bar TFE.
3. Deprotection Hydrolysis of the Schiff base.Crude product from step 2, 2M HCl (aq.), Stir at room temperature.
4. Purification As described in the FAQ section.

This two-step approach significantly reduces the formation of the N-alkylated byproduct, simplifying purification and potentially improving the overall yield of the desired product.[1][3]

References

stability of 3-(1,1,2,2-Tetrafluoroethoxy)aniline under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 831-75-4). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is structured as a series of questions and answers to directly address potential challenges and frequently asked questions concerning the stability and reactivity of this versatile fluorinated building block.

Compound Overview

This compound is an organic building block valued in medicinal chemistry and materials science.[1] Its structure combines a nucleophilic aniline moiety with a strongly electron-withdrawing tetrafluoroethoxy group. This unique combination dictates its reactivity, presenting both opportunities and challenges in synthesis. Understanding the interplay between the activating amino group and the deactivating fluoroalkoxy substituent is critical for predictable outcomes.

Part 1: Frequently Asked Questions (FAQs) on Properties, Handling, and Reactivity

This section addresses general questions about the compound's characteristics and stability.

Q1: What are the key physical and safety properties of this compound?

Handling this compound requires adherence to standard laboratory safety protocols for aromatic amines. The material is classified as a skin, eye, and respiratory irritant.[1] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and operate within a chemical fume hood to avoid inhalation.[2][3]

Table 1: Physical and Safety Properties

PropertyValueSource
CAS Number 831-75-4[1][4]
Molecular Formula C₈H₇F₄NO[1][4]
Molecular Weight 209.14 g/mol [4]
Appearance Liquid[5]
Boiling Point 100 °C at 7 mmHg[1][6]
Density 1.358 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.464[1][6]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Key Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)[1]
Q2: How should this compound be stored?

For long-term stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Like many anilines, it can be sensitive to light and air, potentially leading to gradual discoloration (oxidation). Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve its purity.

Q3: How does the tetrafluoroethoxy group influence the aniline's reactivity?

The 1,1,2,2-tetrafluoroethoxy group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This has two primary consequences:

  • Reduced Nucleophilicity: The EWG pulls electron density away from the aromatic ring and, consequently, from the amino group's lone pair. This makes the aniline nitrogen significantly less basic and less nucleophilic than in unsubstituted aniline. Reactions requiring nucleophilic attack by the nitrogen, such as acylation or alkylation, may require more forcing conditions.[7][8]

  • Ring Deactivation: The aromatic ring is deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). While the amino and ether oxygen groups are ortho-, para-directing via resonance, the strong inductive deactivation from the fluoroalkoxy tail makes these reactions challenging to perform selectively and under mild conditions.[9][10]

Q4: Is the compound stable under acidic or basic conditions?
  • Acidic Conditions: The aniline nitrogen is basic and will be protonated in the presence of acid to form an anilinium salt. This deactivates the ring even further towards electrophilic attack. The tetrafluoroethoxy ether linkage is generally robust and stable to moderately acidic conditions.

  • Basic Conditions: The compound is stable in the presence of common organic and inorganic bases used in synthesis (e.g., K₂CO₃, Et₃N, NaOtBu). Harsh basic conditions at high temperatures should be evaluated on a case-by-case basis, but the C-O bond of the ether is typically resilient.

Part 2: Troubleshooting Guide for Core Synthetic Reactions

This section provides solutions to specific issues that may arise during common synthetic transformations.

Issue 1: Low Yield or No Reaction in N-Acylation / N-Alkylation

Scenario: You are attempting to acylate the aniline with acetic anhydride or alkylate it with an alkyl halide, but the reaction is sluggish or fails to proceed to completion.

  • Probable Cause: Reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing tetrafluoroethoxy group. The lone pair on the nitrogen is less available to attack the electrophile compared to a more electron-rich aniline.

  • Troubleshooting Steps:

    • Increase Basicity: For acylations, add a stronger, non-nucleophilic base like pyridine or DMAP (4-Dimethylaminopyridine) to activate the electrophile and scavenge the acid byproduct. For alkylations, consider a stronger base than carbonates, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to fully deprotonate the aniline, though substrate compatibility must be considered.[11]

    • Use a More Reactive Electrophile: Instead of an alkyl bromide, use the corresponding iodide or triflate, which are better leaving groups. For acylations, use an acyl chloride instead of an anhydride.

    • Increase Reaction Temperature: Gently heating the reaction can often provide the necessary activation energy. Monitor the reaction by TLC or LC-MS to avoid decomposition.

Issue 2: Decomposition or Uncontrolled Reaction during Diazotization

Scenario: When attempting to form the diazonium salt using sodium nitrite and a strong acid for a subsequent Sandmeyer or azo coupling reaction, you observe gas evolution (likely N₂) and the formation of dark, insoluble byproducts.

  • Probable Cause: Arenediazonium salts are notoriously unstable intermediates.[12] The stability is highly dependent on temperature. Even a slight increase above the optimal range (0–5 °C) can lead to rapid decomposition, where the diazonium group is lost as N₂ gas, generating a highly reactive aryl cation that can lead to a mixture of products, including phenols (if water is present) and polymers.[13]

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. Ensure the reaction vessel is submerged in an ice-salt bath or connected to a cryo-cooler to maintain an internal temperature of 0–5 °C throughout the NaNO₂ addition.

    • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise below the surface of the acidic aniline solution. This prevents localized "hot spots" and ensures nitrous acid is generated and consumed in a controlled manner.[14]

    • Use Immediately: Do not let the prepared diazonium salt solution warm up or stand for extended periods. Use it immediately in the subsequent coupling or substitution step.

Issue 3: Failed or Low-Yield Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Scenario: You are using this compound as the amine coupling partner in a Buchwald-Hartwig reaction with an aryl halide, but you observe mainly starting material or hydrodehalogenation of your aryl halide.

  • Probable Cause A: Inappropriate Ligand/Catalyst System. The reduced nucleophilicity and increased steric bulk (compared to ammonia) of this aniline require a sophisticated catalyst system. First-generation catalysts may not be effective.[15]

  • Solution: Employ modern, bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to facilitate the reductive elimination step for hindered and electron-deficient amines.[16] Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure a consistent concentration of active Pd(0).

  • Probable Cause B: Incorrect Base. The choice of base is crucial. It must be strong enough to deprotonate the aniline (or the intermediate Pd-amine complex) but not so reactive that it causes side reactions with other functional groups.[17]

  • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice for many aniline couplings.[18] If your substrate is base-sensitive, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.

Troubleshooting Workflow: Buchwald-Hartwig Amination

The following diagram outlines a logical workflow for troubleshooting a failed C-N coupling reaction.

G start Low/No C-N Product check_conditions Verify Anhydrous & Anaerobic Conditions start->check_conditions reagents Check Reagent Purity (Aryl Halide, Aniline, Base) check_conditions->reagents OK degas Action: Degas solvent (sparge with Ar/N2) check_conditions->degas Issue Found catalyst Evaluate Catalyst System reagents->catalyst OK fresh_base Action: Use fresh, dry base (e.g., newly opened NaOtBu) reagents->fresh_base Issue Found ligand Action: Screen Ligands (e.g., XPhos, RuPhos) catalyst->ligand degas->reagents fresh_base->catalyst precatalyst Action: Use a Precatalyst (e.g., XPhos-Pd-G3) ligand->precatalyst success Reaction Success precatalyst->success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Part 3: Experimental Protocols & Diagrams

Protocol 1: General Procedure for N-Acylation with Acyl Chloride

This protocol describes a standard method for forming an amide from this compound.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Base Addition: Add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Diagram: Electronic Effects on the Aniline Ring

This diagram illustrates the competing electronic effects that govern the reactivity of the molecule.

G cluster_ring Aromatic Ring ring Benzene Ring note Overall Effect: Ring is deactivated towards EAS. Aniline N is a weaker nucleophile. ring->note substituent_nh2 –NH₂ substituent_nh2->ring +M (Resonance Donation) Activates Ortho/Para substituent_o_tf –O-CF₂CF₂H substituent_o_tf->ring –I (Inductive Withdrawal) Strongly Deactivating

Caption: Electronic influences on the this compound ring.

References

Technical Support Center: Optimizing N-Acylation of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for the N-acylation of 3-(1,1,2,2-tetrafluoroethoxy)aniline. The presence of the electron-withdrawing tetrafluoroethoxy group significantly reduces the nucleophilicity of the aniline's amino group, presenting unique challenges to this common transformation.[1][2] This resource offers troubleshooting strategies and frequently asked questions to help you navigate these challenges and optimize your reaction conditions for successful N-acylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of this compound in a question-and-answer format.

Question: My N-acylation reaction is showing a low yield, with a significant amount of unreacted this compound remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the N-acylation of this electron-deficient aniline are a common hurdle. The primary reason is the reduced nucleophilicity of the nitrogen atom due to the strong electron-withdrawing effect of the tetrafluoroethoxy group.[1][2] Here are several potential causes and corresponding solutions:

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to react efficiently with the deactivated aniline.

    • Solution: Switch to a more reactive acylating agent, such as an acyl chloride . Acyl chlorides are generally more potent electrophiles than their corresponding anhydrides.[1]

  • Inadequate or No Catalyst: For challenging, electron-deficient anilines, a catalyst is often essential to facilitate the reaction.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) . DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more powerful acylating species.[1]

  • Unfavorable Reaction Conditions: The reaction temperature and solvent choice can significantly influence the reaction rate and final yield.

    • Solution: Consider increasing the reaction temperature. Running the reaction in a higher-boiling point solvent such as toluene or dimethylformamide (DMF) can provide the necessary activation energy to drive the reaction forward.[1] In some instances, solvent-free conditions at elevated temperatures have also proven effective.[1]

  • Poor Solubility: If the this compound is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Select a solvent in which your substrate has good solubility at the desired reaction temperature. Aprotic polar solvents like DMF or dimethyl sulfoxide (DMSO) are often good choices.[1]

  • Protonation of the Aniline: The use of acyl chlorides generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3][4]

    • Solution: Add a non-nucleophilic base, such as pyridine or triethylamine , to the reaction mixture to neutralize the acid byproduct as it is formed.[4]

Question: I am observing the formation of multiple products in my reaction mixture, as indicated by TLC or LC-MS analysis. What could be the cause?

Answer:

The formation of multiple products can arise from several factors:

  • Impurities in Starting Materials: The presence of impurities in your this compound or acylating agent can lead to side reactions. Aniline derivatives, in particular, can oxidize over time and develop a dark color.[5]

    • Solution: Ensure the purity of your starting materials. If the aniline appears discolored, consider purification by distillation under reduced pressure before use.[4][6][7]

  • Diacylation: While less common with electron-deficient anilines, it is possible for the initially formed N-acylated product to undergo a second acylation under forcing reaction conditions.[1]

    • Solution: Use a stoichiometric amount of the acylating agent (typically 1.0 to 1.1 equivalents).[4] Slow, dropwise addition of the acylating agent can also help to avoid a localized high concentration.

  • Side Reactions from Excess Heat: High reaction temperatures, while sometimes necessary, can also promote decomposition or other undesired side reactions.

    • Solution: Carefully control the reaction temperature and monitor the progress closely by TLC or LC-MS to determine the optimal balance between reaction rate and selectivity.

Question: The purification of my N-acylated product is proving difficult. What are some effective purification strategies?

Answer:

Purification of N-acylated anilines typically involves removing unreacted starting materials, the catalyst (if used), and any byproducts.

  • Acid/Base Washing: A standard workup procedure is often effective. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities like unreacted aniline or DMAP. This is followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. A final wash with brine helps to remove residual water.[1]

  • Recrystallization: If the N-acylated product is a solid, recrystallization is an excellent method for purification.[8][9] Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

  • Column Chromatography: For products that are oils or difficult to recrystallize, silica gel column chromatography is a reliable purification technique.[8] A gradient of ethyl acetate in hexane is a common eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing N-acylation on this compound?

The main difficulty arises from the electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group. This substituent significantly reduces the electron density on the aniline ring and, consequently, the nucleophilicity of the amino group's lone pair of electrons.[2] This deactivation makes the aniline a weaker nucleophile, hindering its attack on the electrophilic acylating agent.[1][2]

Q2: Should I use an acyl chloride or an acid anhydride for this reaction?

For electron-deficient anilines like this compound, an acyl chloride is generally the preferred acylating agent due to its higher reactivity compared to an acid anhydride.[1] While acid anhydrides can be used, they often require more forcing conditions, such as higher temperatures and the use of a potent catalyst like DMAP.[1]

Q3: What is the role of a base in this N-acylation reaction?

A base is crucial, especially when using an acyl chloride, to neutralize the acidic byproduct (HCl) that is formed.[3][4] If not neutralized, this acid will protonate the nitrogen of the starting aniline, forming an anilinium salt. The positive charge on the nitrogen further withdraws electron density from the molecule, rendering the amine non-nucleophilic and effectively stopping the reaction.[3][4] Pyridine and triethylamine are commonly used for this purpose.

Q4: How can I monitor the progress of my N-acylation reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting aniline on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring. For real-time, quantitative analysis, online monitoring techniques such as benchtop NMR spectroscopy can be employed.[10]

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride and Pyridine

This protocol outlines a general procedure for the N-acetylation of this compound using a highly reactive acylating agent and a base.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Addition funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the pyridine to the stirred solution.

  • Add the acetyl chloride dropwise to the reaction mixture using an addition funnel. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table provides a hypothetical summary of reaction conditions and outcomes to guide optimization efforts.

EntryAcylating Agent (eq)Base (eq)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Acetic Anhydride (1.2)--DCM2524<10
2Acetic Anhydride (1.2)Pyridine (1.5)DMAP (10)DCM251265
3Acetyl Chloride (1.1)Pyridine (1.2)-DCM0 to 25492
4Acetyl Chloride (1.1)Triethylamine (1.2)-THF0 to 25489
5Benzoyl Chloride (1.1)Pyridine (1.2)-Toluene80295

Visualizations

Reaction Mechanism Workflow

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Aniline 3-(CF2)2H-O-Ph-NH2 Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride R-CO-Cl AcylChloride->Tetrahedral Amide N-Acylated Product Tetrahedral->Amide Collapse & Cl⁻ elimination HCl HCl Tetrahedral->HCl Base Base (e.g., Pyridine) HCl->Base Neutralization

Caption: The general mechanism for the N-acylation of an aniline with an acyl chloride.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Reactivity Is the acylating agent reactive enough? Start->Check_Reactivity Use_Acyl_Chloride Switch to Acyl Chloride Check_Reactivity->Use_Acyl_Chloride No Check_Catalyst Is a catalyst needed? Check_Reactivity->Check_Catalyst Yes Use_Acyl_Chloride->Check_Catalyst Add_DMAP Add DMAP (10 mol%) Check_Catalyst->Add_DMAP Yes Check_Base Is a base present to neutralize acid? Check_Catalyst->Check_Base No Add_DMAP->Check_Base Add_Pyridine Add Pyridine or Et3N Check_Base->Add_Pyridine No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Add_Pyridine->Check_Conditions Increase_Temp Increase Temperature / Change Solvent Check_Conditions->Increase_Temp No Success Reaction Optimized Check_Conditions->Success Yes Increase_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding N-acylation reactions.

References

Technical Support Center: Synthesis of Tetrafluoroethoxylated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrafluoroethoxylated aromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these syntheses. Here, you will find practical, field-proven insights structured in a user-friendly question-and-answer format, including troubleshooting guides and frequently asked questions.

Introduction to Tetrafluoroethoxylation

The introduction of the tetrafluoroethoxy (-OCF₂CF₂H) group into aromatic systems is a critical strategy in medicinal chemistry and materials science. This moiety can significantly enhance properties such as lipophilicity, metabolic stability, and bioavailability.[1] However, the synthesis of tetrafluoroethoxylated aromatics presents unique challenges, often related to reagent handling, reaction conditions, and purification. This guide aims to provide a comprehensive resource to overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tetrafluoroethoxylated aromatics, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a tetrafluoroethoxylated phenol derivative, but I am consistently obtaining very low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration in these syntheses.[2][3][4][5][6] The root cause often lies in one of several key areas: reagent quality, reaction conditions, or the nature of the substrate itself.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality of Reagents 1. Verify Phenol Purity: Ensure the starting phenol is pure and dry. Impurities can interfere with the reaction.[2] 2. Check Base Activity: If using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), ensure it is fresh and has been stored under anhydrous conditions. 3. Tetrafluoroethylene (TFE) Source Integrity: If using TFE gas, ensure the cylinder is not depleted and the gas is of high purity. For TFE precursors like (HCF₂CF₂SO₂)₂Zn, verify its stability and proper storage.[1]Phenolic hydroxyl groups are the nucleophiles in this reaction. The presence of water or other protic impurities will quench the base and the phenoxide, preventing the desired reaction.[7][8] The reactivity of the base is crucial for generating the nucleophilic phenoxide. Deactivated base will lead to incomplete or no reaction. The purity and availability of the fluorinating agent are paramount for the reaction to proceed.
Suboptimal Reaction Conditions 1. Temperature Control: Optimize the reaction temperature. Some reactions require elevated temperatures to proceed, while others may suffer from side reactions at higher temperatures. 2. Solvent Choice: Ensure the solvent is anhydrous and appropriate for the reaction. Aprotic polar solvents like DMF or DMSO are often used to dissolve the phenoxide salt. 3. Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Premature workup can lead to low yields, while extended reaction times might lead to product decomposition.[2][3]The kinetics of the reaction are highly temperature-dependent. The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Reaction monitoring is crucial to identify the point of maximum product formation and avoid degradation.
Substrate Reactivity 1. Electron-Withdrawing Groups: If your aromatic ring contains strong electron-withdrawing groups, the nucleophilicity of the phenol will be reduced. Consider using a stronger base or more forcing conditions. 2. Steric Hindrance: Bulky groups near the hydroxyl group can sterically hinder the approach of the tetrafluoroethylating agent. This may require longer reaction times or higher temperatures.The electronic nature of the aromatic ring directly influences the pKa of the phenol and the nucleophilicity of the corresponding phenoxide.[8] Steric hindrance can significantly slow down the rate of reaction by making the nucleophilic attack more difficult.
Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on TLC, and NMR analysis of the crude product indicates the presence of several unexpected compounds in addition to my target molecule. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products is often due to competing reaction pathways. Understanding these pathways is key to optimizing for your desired product.

Common Side Reactions and Mitigation Strategies:

  • C-Alkylation vs. O-Alkylation: While the desired reaction is O-alkylation of the phenol, competing C-alkylation at the ortho and para positions of the aromatic ring can occur, especially under certain conditions.[9]

    • Mitigation:

      • Choice of Base and Solvent: Using a non-polar solvent can sometimes favor O-alkylation. The counter-ion of the base can also influence the reaction's regioselectivity.

      • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.

  • Polymerization of Tetrafluoroethylene (TFE): TFE is prone to spontaneous and often explosive polymerization.[10][11]

    • Mitigation:

      • Use of Inhibitors: TFE is typically stored with inhibitors like terpenes (e.g., α-pinene or d-limonene) to prevent polymerization.[10]

      • Controlled Addition: Introduce TFE gas to the reaction mixture slowly and at a controlled rate to maintain a low concentration in the reaction medium.

      • Temperature Management: Avoid localized hot spots in the reaction vessel.

  • Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to the degradation of either the starting phenol or the tetrafluoroethoxylated product.

    • Mitigation:

      • Milder Conditions: Explore the use of milder bases and lower reaction temperatures.

      • Reaction Monitoring: Closely monitor the reaction and perform the workup as soon as the starting material is consumed to prevent product degradation.[2]

Visualizing Reaction Pathways:

Side_Reactions Aromatic_Phenol Aromatic Phenol Phenoxide Phenoxide Intermediate Aromatic_Phenol->Phenoxide Base Desired_Product O-Alkylated Product (Tetrafluoroethoxylated Aromatic) Phenoxide->Desired_Product Reaction with TFE C_Alkylated_Product C-Alkylated Byproduct Phenoxide->C_Alkylated_Product Side Reaction TFE Tetrafluoroethylene (TFE) Polymer TFE Polymer TFE->Polymer Spontaneous Polymerization

Caption: Competing reaction pathways in tetrafluoroethoxylation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of tetrafluoroethoxylated aromatics.

1. What are the primary methods for introducing the tetrafluoroethoxy group onto an aromatic ring?

There are two main strategies:

  • Nucleophilic Aromatic Substitution (SNAr) on a Phenol: This is the most common method and involves the reaction of a phenoxide (generated by treating a phenol with a base) with a tetrafluoroethylating agent. Tetrafluoroethylene (TFE) gas is a common reagent, though its handling requires special precautions.[10][11]

  • Copper-Mediated Radical Tetrafluoroethylation: This method utilizes a bench-stable precursor like zinc 1,1,2,2-tetrafluoroethanesulfinate ((HCF₂CF₂SO₂)₂Zn) as a source of the HCF₂CF₂ radical.[1] This radical can then be coupled with aryl boronic acids or other suitable aromatic precursors under copper catalysis. This approach can be advantageous for substrates that are not amenable to SNAr conditions.

2. What are the critical safety precautions when working with tetrafluoroethylene (TFE)?

TFE is a hazardous gas with several risks:

  • Explosive Polymerization: TFE can polymerize violently, especially in the absence of inhibitors or in the presence of oxygen.[10][11] Always use TFE with an appropriate inhibitor.

  • Flammability: TFE is extremely flammable.[9][12][13] All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Toxicity: TFE is a suspected carcinogen and can cause organ damage upon exposure.[10][12] Appropriate personal protective equipment (PPE), including respiratory protection, should be used.

  • Handling: Use only non-sparking tools and explosion-proof electrical equipment when working with TFE.[9][12]

3. How can I effectively purify my tetrafluoroethoxylated aromatic product?

Purification can be challenging due to the potential for closely-eluting byproducts.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide higher purity.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

4. What are the best analytical techniques for characterizing my tetrafluoroethoxylated aromatic product?

A combination of spectroscopic techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a characteristic triplet of triplets for the terminal proton of the -OCF₂CF₂H group.

    • ¹⁹F NMR: Is crucial for confirming the presence and structure of the tetrafluoroethoxy group. You will expect to see two distinct multiplets corresponding to the two inequivalent CF₂ groups.

    • ¹³C NMR: Will show the carbons of the tetrafluoroethoxy group, often with coupling to fluorine.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic C-F stretching vibrations.

Experimental Workflow for Characterization:

Characterization_Workflow Crude_Product Crude Reaction Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Purified_Product->NMR MS Mass Spectrometry (LC-MS or GC-MS) Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the purification and characterization of tetrafluoroethoxylated aromatics.

Part 3: Detailed Experimental Protocol

Synthesis of a Tetrafluoroethoxylated Phenol via Nucleophilic Aromatic Substitution

This protocol provides a general procedure. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions for handling TFE gas.

Materials:

  • Substituted Phenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrafluoroethylene (TFE) gas

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a septum is placed under an inert atmosphere (argon or nitrogen).

  • Phenoxide Formation: The substituted phenol (1.0 eq) is dissolved in anhydrous DMF. To this solution, sodium hydride (1.2 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the sodium phenoxide.

  • Tetrafluoroethoxylation: The reaction mixture is cooled to the desired temperature (this may need to be optimized, e.g., 0 °C to room temperature). TFE gas is then bubbled through the solution at a slow and steady rate. The reaction progress is monitored by TLC or GC-MS.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure tetrafluoroethoxylated aromatic compound.

  • Characterization: The structure of the final product is confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

References

workup procedure for reactions involving 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Welcome to the dedicated technical support guide for researchers utilizing this compound. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to adapt and optimize these workup procedures for your specific synthetic context.

Part 1: Foundational Properties and Handling

This section addresses the essential characteristics of this compound that directly influence its handling and behavior during reaction workups.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 831-75-4[1]
Molecular Formula C₈H₇F₄NO[1]
Molecular Weight 209.14 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 100 °C at 7 mmHg[1]
Density 1.358 g/mL at 25 °C[1]
Refractive Index n20/D 1.464[1]
Q1: My this compound has turned dark brown. Is it still usable?

A1: The darkening of anilines is a common issue caused by oxidation and polymerization upon exposure to air and light, leading to highly colored impurities.[2] While the bulk of the material may still be intact, the presence of these impurities can interfere with subsequent reactions and complicate purification.

Application Scientist's Insight: The aniline nitrogen is susceptible to oxidation. For many applications, especially those sensitive to impurities like catalytic reactions, using discolored aniline is not recommended without purification. For less sensitive, stoichiometric reactions, you might proceed, but be prepared for a more challenging purification. To prevent this, always store the aniline under an inert atmosphere (Nitrogen or Argon), in an amber vial or a container wrapped in foil, and preferably refrigerated.[2]

Q2: What are the primary safety concerns when handling this reagent?

A2: Based on its classification and data for similar fluorinated anilines, this compound should be handled with care. It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][3]

Application Scientist's Insight: Always handle this chemical in a well-ventilated fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[1][5][6] Avoid breathing vapors.[3][4] In case of skin contact, wash thoroughly with soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4]

Part 2: General Workup and Extraction Troubleshooting

This section focuses on the liquid-liquid extraction phase of the workup, a critical step for initial purification.

Diagram: General Workup Decision Logic

Workup_Flowchart start Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench solvent Dilute with Organic Solvent (e.g., EtOAc, DCM) quench->solvent is_product_acidic Is Product Acidic? solvent->is_product_acidic is_product_basic Is Product Basic? is_product_acidic->is_product_basic No wash_base Wash with Dilute Base (e.g., NaHCO3, Na2CO3) is_product_acidic->wash_base Yes is_product_neutral Is Product Neutral? is_product_basic->is_product_neutral No wash_acid Wash with Dilute Acid (e.g., 1M HCl) is_product_basic->wash_acid Yes wash_water Wash with Water is_product_neutral->wash_water Yes wash_base->is_product_basic wash_acid->is_product_neutral wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Na2SO4 or MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography, etc.) concentrate->purify

Caption: Decision tree for a standard aqueous workup.

Q3: I'm trying to remove unreacted this compound with a 1M HCl wash, but my product is also being lost to the aqueous layer. Why?

A3: This indicates your product likely has a basic functional group that is also being protonated and extracted by the acid wash. However, the issue might also be related to the basicity of the starting aniline itself.

Application Scientist's Insight: The 1,1,2,2-tetrafluoroethoxy group is strongly electron-withdrawing. This effect significantly reduces the electron density on the aniline nitrogen, making it a much weaker base than aniline. Consequently, a lower pH (stronger acid) is required to ensure its complete protonation into the corresponding ammonium salt (R-NH₃⁺). If your product is also basic but less so than the starting aniline, you can perform a careful extraction by controlling the pH. Try using a milder acidic wash, such as saturated ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a very dilute HCl solution (e.g., 0.1M), and monitor the partitioning of both your product and the starting material by TLC or LCMS. A standard 1M HCl wash is often too aggressive for substrates with multiple basic sites.

Q4: My biphasic mixture formed a stable emulsion during the workup. How can I break it?

A4: Emulsion formation is common when working with polar aprotic solvents (like DMF or DMSO) or when fine solids are present at the interface.[7]

Application Scientist's Insight: Here is a tiered approach to breaking emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Filtration: If fine solids are the cause, filter the entire emulsified mixture through a pad of Celite®. This will remove the particulates that are stabilizing the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the densities and help break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective, though less common, method for separating layers.

Part 3: Troubleshooting Specific Reaction Workups

Amide Coupling Reactions

Amide couplings are a primary application for anilines. However, the reduced nucleophilicity of this compound can lead to sluggish reactions and unique workup challenges.[8]

Q5: How do I remove dicyclohexylurea (DCU) from my reaction mixture after a DCC coupling?

A5: Dicyclohexylurea (DCU) is the primary byproduct of dicyclohexylcarbodiimide (DCC) couplings and is notoriously insoluble in many common organic solvents.

Application Scientist's Insight: The insolubility of DCU is the key to its removal.

  • Pre-workup Filtration: After the reaction is complete (as monitored by TLC/LCMS), dilute the reaction mixture with a solvent in which DCU has very low solubility, such as dichloromethane (DCM) or diethyl ether.

  • Cooling: Cool the mixture in an ice bath or refrigerator for 30-60 minutes to further precipitate the DCU.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite®. Wash the filter cake with a small amount of cold solvent to recover any trapped product. The DCU will be retained on the filter, and your product will be in the filtrate, ready for aqueous workup.

Note: If you are using the water-soluble carbodiimide EDC (EDC·HCl), the urea byproduct is water-soluble and is easily removed during the standard aqueous extraction.

Diagram: Amide Coupling Workup Workflow

Amide_Workup cluster_reaction Reaction Mixture cluster_aqueous Aqueous Workup Steps Product Product Filter Filter (if using DCC) Removes DCU Product->Filter Aniline_SM Aniline_SM Aniline_SM->Filter Coupling_Reagent_Byproduct Coupling_Reagent_Byproduct Coupling_Reagent_Byproduct->Filter Aqueous_Workup Aqueous Workup Filter->Aqueous_Workup Acid_Wash 1M HCl Wash Removes unreacted aniline Aqueous_Workup->Acid_Wash Base_Wash Sat. NaHCO3 Wash Removes HOBt/unreacted acid Acid_Wash->Base_Wash Brine_Wash Brine Wash Removes residual water Base_Wash->Brine_Wash Dry_Concentrate Dry & Concentrate Brine_Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification

Caption: Purification sequence for a typical amide coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

In Suzuki couplings, the key challenge is the removal of the palladium catalyst and boron-containing byproducts.[9][10]

Q6: I see a black precipitate (palladium black) in my reaction flask after workup. How do I get rid of it?

A6: The formation of palladium black indicates that the catalyst has crashed out of solution. It can be removed by filtration, but its fine particulate nature can make this difficult.

Application Scientist's Insight: Before concentrating your organic layer, treat it to remove both soluble and insoluble palladium species.

  • Celite Filtration: Pass the organic solution through a thick pad of Celite® (at least 1-2 inches) in a Hirsch or Büchner funnel. This is often sufficient to trap the palladium black.

  • Activated Carbon: If soluble palladium species are still present (giving the solution a gray or yellowish tint), stir the organic solution with a small amount of activated carbon for 15-30 minutes, then filter through Celite®. Use carbon sparingly, as it can sometimes adsorb the desired product.

Q7: How can I effectively remove boronic acid and its byproducts?

A7: Boronic acid byproducts can often be removed with a basic wash, but more stubborn species may require a specific workup.

Application Scientist's Insight:

  • Basic Wash: A wash with 1M NaOH or Na₂CO₃ can help remove some boronic acid derivatives.

  • Oxidative Workup: A more robust method involves stirring the reaction mixture with an oxidant like hydrogen peroxide (H₂O₂) under basic conditions after the reaction is complete. This oxidizes the boron species to more water-soluble compounds.

  • Methanol Azeotrope: For stubborn boron residues, after the aqueous workup, repeatedly concentrating the crude product from methanol (MeOH) on a rotary evaporator can be effective. This process forms the volatile trimethyl borate, which is removed under vacuum.[7]

Part 4: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Removal of Unreacted Aniline

This protocol assumes your desired product is neutral and stable to dilute acid.

  • Quench and Dilute: Once the reaction is complete, quench it as appropriate (e.g., by adding water or saturated NH₄Cl). Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, EtOAc).

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 30-60 seconds. Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash one more time.

    • Rationale: The acidic wash protonates the basic aniline, forming the water-soluble ammonium salt, which partitions into the aqueous phase.[7]

  • Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

References

Technical Support Center: Purification of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 831-75-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important fluorinated building block. Our approach integrates fundamental chemical principles with field-proven methodologies to ensure you can achieve the desired purity for your critical applications.

Understanding the Compound and Its Purity Challenges

This compound is a key intermediate in organic synthesis.[1] Like many aromatic amines, its purity is paramount for successful downstream reactions, as impurities can lead to unwanted side reactions, lower yields, and complications in product isolation. The primary challenges in its purification stem from impurities introduced during synthesis and degradation upon storage.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 831-75-4 [1][2]
Molecular Formula C₈H₇F₄NO [1][3]
Molecular Weight 209.14 g/mol [1][2]
Appearance Liquid [4]
Boiling Point 100 °C at 7 mmHg [1][5]
Density 1.358 g/mL at 25 °C [1][5]

| Refractive Index | n20/D 1.464 |[1][5] |

Troubleshooting and FAQs: A Problem-Oriented Guide

This section addresses the most common issues encountered during the handling and purification of this compound in a question-and-answer format.

FAQ 1: My sample of this compound is dark brown or reddish. What causes this and how can I fix it?

Root Cause Analysis: This is the most frequent issue observed with anilines. The discoloration is almost always due to the formation of colored oxidation products.[6] Aromatic amines are susceptible to air oxidation, a process often accelerated by exposure to light and trace metal impurities. The resulting impurities are typically high-molecular-weight, intensely colored polymeric species that are non-volatile.

Recommended Solution: Vacuum Distillation Vacuum distillation is the most effective method for removing non-volatile, colored impurities and purifying the bulk material. By reducing the pressure, the boiling point of the aniline is significantly lowered, preventing thermal degradation that could occur at its atmospheric boiling point.

dot

Caption: Workflow for vacuum distillation of this compound.

Experimental Protocol: Vacuum Distillation

  • Drying: Place the impure aniline in a round-bottom flask. Add a suitable drying agent. For anilines, basic drying agents like potassium hydroxide (KOH) pellets are ideal as they do not react with the amine.[6] Allow to stand for several hours with occasional swirling.

  • Setup: Assemble a distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease. It is critical to use a cold trap between your receiving flask and the vacuum pump to protect the pump from corrosive vapors.

  • Evacuation: Slowly and carefully apply vacuum to the system. Bumping can be minimized by using a magnetic stirrer or capillary bubbler.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The literature value is approximately 100 °C at 7 mmHg .[1][5] The initial few drops (forerun) may contain more volatile impurities and should be discarded.

  • Completion: Stop the distillation when the temperature begins to rise or fall, or when only a small amount of dark, tarry residue remains in the distillation flask.

  • Storage: Release the vacuum carefully (preferably by backfilling with an inert gas like nitrogen or argon) before turning off the pump. Store the purified, colorless aniline under an inert atmosphere and protected from light to prevent re-oxidation.

FAQ 2: Analytical tests (GC-MS, HPLC) show impurities with similar properties to my main compound. What should I do?

Root Cause Analysis: These are likely process-related impurities, such as positional isomers or byproducts from the synthesis. For instance, if the synthesis involves the reduction of a nitro group, unreacted starting material (3-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene) could be present.[7][8] These impurities often have boiling points and polarities very close to the desired product, making simple distillation ineffective.

Recommended Solution: Chromatographic Purification For challenging separations, column chromatography is the method of choice. Given the fluorinated nature of the molecule, specialized fluorous chromatography can offer superior separation compared to standard silica gel.

  • Principle of Standard Chromatography: Separation is based on differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent mixture). More polar compounds interact more strongly with the silica and elute later.

  • Principle of Fluorous Chromatography: This technique uses a fluorinated stationary phase (fluorous silica). It separates compounds based on their fluorine content.[9][10] Highly fluorinated molecules are retained more strongly due to favorable fluorine-fluorine interactions.[11] This can be exceptionally effective for separating a fluorinated target compound from its non-fluorinated impurities.

Table 2: Comparison of Purification Techniques for Process-Related Impurities

Technique Principle Best For Removing Key Considerations
Fractional Distillation Separation by boiling point differences Impurities with boiling points differing by >10-20 °C Requires an efficient fractionating column; risk of thermal degradation.
Silica Gel Chromatography Separation by polarity Impurities with different polarity Can be time-consuming; may require significant solvent volumes.
Fluorous Chromatography Separation by fluorine content Non-fluorinated or less-fluorinated impurities Requires specialized fluorous silica gel; highly effective for this class of compounds.[10]

| Derivative Recrystallization | Purification of a solid derivative | Isomers and closely related impurities | Multi-step process (salt formation, crystallization, liberation of free amine).[6] |

Experimental Protocol: General Column Chromatography

  • Stationary Phase Selection: Choose either standard silica gel or fluorous silica gel based on the nature of the impurities.

  • Solvent System (Mobile Phase) Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show clear separation between the desired compound and impurities with an Rf value for the product between 0.25 and 0.40. Hexane/Ethyl Acetate or Dichloromethane/Methanol are common starting points for silica gel. For fluorous columns, fluorinated eluents may be used.[9]

  • Column Packing: Properly pack the column with the selected stationary phase in the chosen solvent system to avoid air bubbles and channeling.

  • Loading: Dissolve the crude aniline in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aniline.

Purity Verification: A Self-Validating System

Trust in your material requires robust analytical validation. Before and after any purification step, the purity of this compound should be rigorously assessed.

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Caption: A logical workflow for the analytical validation of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying non-volatile organic impurities.[7][12] A reversed-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents from synthesis or purification.[7]

  • ¹⁹F-NMR Spectroscopy: This technique is exceptionally powerful for fluorinated compounds. It provides a clean spectrum where each unique fluorine environment gives a distinct signal. Integration of these signals allows for direct quantification of fluorine-containing impurities relative to the main compound.[8]

By implementing these troubleshooting strategies and analytical validation steps, researchers can confidently purify this compound to the high standard required for demanding synthetic applications.

References

Technical Support Center: Scale-Up Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the industrial-scale production of this important fluorinated intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the tetrafluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. However, scaling up the synthesis of this compound presents unique challenges, from handling hazardous reagents to controlling reaction parameters and ensuring product purity. This guide provides practical insights and solutions to navigate these complexities.

Two primary synthetic routes are considered for the large-scale production of this compound. The first involves the direct tetrafluoroethoxylation of 3-aminophenol. The second, and often more controlled approach, is a two-step process involving the Williamson ether synthesis of 3-nitrophenol followed by the reduction of the nitro intermediate. This guide will focus on the latter, more robust, two-step route.

Synthetic Workflow Overview

The recommended two-step synthetic pathway for the scale-up production of this compound is outlined below.

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Nitrophenol D 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene A->D Reaction B Tetrafluoroethylating Agent (e.g., 1,1,2,2-Tetrafluoroethyl Halide) B->D C Base (e.g., K2CO3, NaOH) Solvent (e.g., DMF, DMSO) C->D E 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene H This compound E->H Reduction F Reducing Agent (e.g., H2/Pd/C, Fe/HCl) F->H G Solvent (e.g., Ethanol, Methanol) G->H

Caption: Two-step synthesis of this compound.

Part 1: Williamson Ether Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

This initial step involves the formation of the ether linkage between 3-nitrophenol and the tetrafluoroethyl moiety. Careful control of reaction conditions is crucial to maximize yield and minimize byproduct formation.

Frequently Asked Questions (FAQs) - Step 1

Q1: What is the most suitable base and solvent combination for this Williamson ether synthesis at scale?

A1: For large-scale synthesis, a combination of a moderately strong base like potassium carbonate (K₂CO₃) and a polar apathetic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended. This combination offers a good balance between reactivity and safety. While stronger bases like sodium hydride (NaH) can be used, they pose greater handling risks on an industrial scale. The choice of solvent is critical for ensuring the solubility of the phenoxide intermediate and facilitating the SN2 reaction.[1]

Q2: What are the common side reactions in this step, and how can they be minimized?

A2: The primary side reaction is the elimination of the tetrafluoroethylating agent, especially if it is a secondary halide, leading to the formation of trifluoroethene. To minimize this, using a primary tetrafluoroethyl halide is preferable. Another potential issue is the O- vs. C-alkylation of the phenoxide ion, although O-alkylation is generally favored. Maintaining a moderate reaction temperature (typically 60-80 °C) and ensuring a non-protic solvent environment can help suppress these side reactions.

Q3: I am observing incomplete conversion of 3-nitrophenol. What are the likely causes?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used to fully deprotonate the 3-nitrophenol. An excess of 1.1 to 1.5 equivalents is often employed.

  • Poor Solubility: The reactants may not be fully dissolved. Consider increasing the solvent volume or using a co-solvent.

  • Low Reaction Temperature: While high temperatures can lead to side reactions, a temperature that is too low will result in a sluggish reaction. Optimization of the temperature profile is key.

  • Moisture: The presence of water can hydrolyze the tetrafluoroethylating agent and deactivate the phenoxide. Ensure all reagents and the reaction vessel are dry.

Troubleshooting Guide - Step 1
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction, side reactions, or product degradation.- Ensure anhydrous conditions. - Optimize base and temperature. - Use a high-purity tetrafluoroethylating agent.
Formation of Impurities Over-alkylation, elimination byproducts, or solvent degradation.- Monitor the reaction closely by HPLC to avoid over-reaction. - Maintain a controlled temperature. - Consider a different solvent if solvent-related impurities are detected.
Difficult Work-up Emulsion formation during aqueous extraction.- Use brine washes to break emulsions. - Consider a solvent swap to a less water-miscible solvent before extraction.
Experimental Protocol: Scale-Up Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

Materials:

Reagent CAS No. Quantity Molar Equiv.
3-Nitrophenol554-84-710.0 kg1.0
1,1,2,2-Tetrafluoroethyl Bromide421-06-713.0 kg1.1
Potassium Carbonate (anhydrous)584-08-711.8 kg1.2
N,N-Dimethylformamide (DMF)68-12-250 L-

Procedure:

  • Reaction Setup: Charge a 100 L glass-lined reactor with 3-nitrophenol and N,N-dimethylformamide.

  • Base Addition: Under a nitrogen atmosphere, add the anhydrous potassium carbonate portion-wise to the stirred solution.

  • Heating: Heat the mixture to 60-70 °C and stir for 1 hour to ensure the formation of the potassium salt of 3-nitrophenol.

  • Addition of Tetrafluoroethylating Agent: Slowly add 1,1,2,2-tetrafluoroethyl bromide to the reaction mixture over 2-3 hours, maintaining the temperature between 60-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 3-nitrophenol is complete (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 L of cold water with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 L).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(1,1,2,2-tetrafluoroethoxy)nitrobenzene.

Part 2: Reduction of 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

The final step is the reduction of the nitro group to an amine. This is a critical transformation, and several methods are available for large-scale production, each with its own advantages and challenges. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[2][3]

Frequently Asked Questions (FAQs) - Step 2

Q1: What are the most common methods for reducing the nitro group on a large scale, and which is recommended for this substrate?

A1: The most common industrial methods for nitro group reduction are catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) and chemical reduction (e.g., using iron powder in the presence of an acid like HCl).[4][5] For the synthesis of this compound, catalytic hydrogenation is highly recommended due to its high efficiency, cleaner reaction profile, and easier product isolation.[6]

Q2: I am observing incomplete reduction or the formation of side products. What could be the cause?

A2: Incomplete reduction can be due to catalyst deactivation, insufficient hydrogen pressure, or poor mixing. Catalyst poisoning by impurities in the starting material or solvent is a common issue.[7] Side products such as azo or azoxy compounds can form under certain conditions, especially with metal hydride reducing agents.[8] With catalytic hydrogenation, over-reduction leading to dehalogenation is a possibility if other halogens are present on the aromatic ring.

Q3: What are the key safety considerations for a large-scale nitro group reduction?

A3: Nitro group reductions are highly exothermic and require careful temperature control to prevent runaway reactions.[9][10] When using catalytic hydrogenation, the handling of flammable hydrogen gas and the pyrophoric nature of some catalysts (like Raney Nickel) are major safety concerns. Proper grounding of equipment to prevent static discharge is essential. The use of an inert atmosphere during catalyst handling and filtration is mandatory.

Troubleshooting Guide - Step 2
Issue Potential Cause Troubleshooting Steps
Incomplete Reduction Catalyst deactivation or poisoning. Insufficient hydrogen pressure. Poor agitation.- Use fresh, high-quality catalyst. - Purify the nitro-intermediate to remove potential catalyst poisons. - Increase hydrogen pressure and ensure efficient stirring.
Formation of Azo/Azoxy Impurities Sub-optimal reaction conditions.- Ensure complete reduction by monitoring the reaction closely. - If using chemical reduction, ensure sufficient reducing agent and appropriate pH.
Runaway Reaction Poor heat dissipation.- Ensure adequate cooling capacity of the reactor. - Control the rate of addition of reagents or the rate of heating. - Perform a thorough safety assessment before scaling up.[10]
Experimental Protocol: Scale-Up Reduction of 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

Materials:

Reagent CAS No. Quantity
3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene1644-21-910.0 kg
5% Palladium on Carbon (50% wet)7440-05-3500 g
Ethanol64-17-5100 L
Hydrogen Gas1333-74-0As required

Procedure:

  • Reactor Preparation: Charge a hydrogenation reactor with 3-(1,1,2,2-tetrafluoroethoxy)nitrobenzene and ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5% palladium on carbon catalyst.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).

  • Reaction: Stir the mixture vigorously and maintain the temperature at 40-50 °C. The reaction is exothermic, so cooling may be required.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen and by HPLC analysis of aliquots.

  • Filtration: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification and Analysis

Purification of this compound

For large-scale purification, vacuum distillation is the preferred method. The crude product from the reduction step can be distilled under reduced pressure to obtain the final product with high purity.

Typical Distillation Parameters:

  • Boiling Point: 100 °C at 7 mmHg[11]

  • Apparatus: A fractional distillation unit suitable for vacuum operation.

Analytical Methods for Quality Control

Ensuring the purity of the final product is critical. A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and identify any structural isomers or byproducts.

  • Karl Fischer Titration: To determine the water content.

Safety Considerations

The scale-up synthesis of this compound involves several hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any large-scale production.

  • Tetrafluoroethylene (TFE): If the direct amination route is considered, TFE is a highly flammable and potentially explosive gas. It should be handled with extreme caution in well-ventilated areas, and all equipment must be properly grounded.

  • Nitro Compounds: Aromatic nitro compounds are toxic and can be explosive, especially in the presence of strong bases or at elevated temperatures.[10]

  • Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion risk. The hydrogenation reactor must be designed and operated to handle these conditions safely.

  • Catalysts: Some hydrogenation catalysts, such as Raney Nickel and dry palladium on carbon, are pyrophoric and can ignite spontaneously in air. They must be handled under an inert atmosphere or as a slurry.

References

Introduction: Understanding the Reactivity of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(1,1,2,2-Tetrafluoroethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges involving this versatile fluorinated building block.

This compound (CAS No. 831-75-4) is an organic building block characterized by two key functional groups: a nucleophilic aniline moiety and a chemically robust tetrafluoroethoxy substituent.[1][2] The interplay between these groups dictates its reactivity.

  • Aniline Core: The amino group (-NH₂) is a potent nucleophile and a strong activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions.

  • Tetrafluoroethoxy Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has two major effects:

    • It deactivates the aromatic ring towards EAS compared to unsubstituted aniline.

    • It lowers the basicity and nucleophilicity of the amino group.

    • It imparts unique properties such as increased metabolic stability and lipophilicity to derivative compounds.[3][4]

The stability of the tetrafluoroethoxy group is a significant advantage. Unlike some ether linkages, it is generally stable to a wide range of acidic and basic conditions, though cleavage can be induced under harsh conditions.[5]

Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses overarching issues that can arise during reactions with this compound.

Q1: My reaction mixture is turning dark brown or black. What is causing this decomposition?

A: Dark coloration or tar formation is a common issue when working with anilines and typically points to oxidation or side reactions.

  • Cause - Oxidation: Anilines are susceptible to oxidation, especially when exposed to air, strong oxidizing agents, or certain metal catalysts under non-inert conditions. The electron-rich aromatic ring can be easily oxidized, leading to polymeric, highly colored byproducts.

  • Solution - Maintain an Inert Atmosphere: For most reactions, particularly those involving metal catalysts (e.g., Palladium), it is critical to degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon.

  • Cause - Strong Acids: While the aniline nitrogen will be protonated by strong acids, protecting it from oxidation, the resulting anilinium salt is highly deactivated towards desired electrophilic substitution, often leading to reaction failure.[6]

  • Solution - Controlled Conditions: Avoid unnecessarily harsh conditions. If strong acids are required, consider protecting the amine group first (see Acylation section below).

Q2: How stable is the 1,1,2,2-tetrafluoroethoxy group? Could it be cleaving under my reaction conditions?

A: The C-O bond in the tetrafluoroethoxy group is significantly strengthened by the electron-withdrawing fluorine atoms, making it very stable under most synthetic conditions, including typical acidic and basic hydrolysis conditions used for standard ether cleavage.[5]

  • General Stability: It is stable to common reagents like mild acids (e.g., acetic acid, catalytic TFA), common bases (e.g., K₂CO₃, NaOtBu), and standard palladium-catalyzed coupling conditions.

  • Potential for Cleavage: While robust, cleavage is not impossible. Extremely harsh conditions, such as prolonged heating with very strong acids (e.g., HBr, HI) or powerful Lewis acids at high temperatures, could potentially lead to degradation. However, this is not a common failure mode. If you suspect cleavage, confirm by analyzing your crude product with LC-MS for the presence of 3-aminophenol.

Q3: I'm not observing the expected regioselectivity in my electrophilic aromatic substitution reaction. Why?

A: The amino group is a powerful ortho, para-director. The tetrafluoroethoxy group at the meta position provides some steric hindrance.

  • Directing Effects: Substitution is expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6).

  • Steric Hindrance: The bulky tetrafluoroethoxy group may sterically hinder substitution at position 4 to some extent, potentially favoring substitution at positions 2 and 6.

  • Solution - Protecting Group Strategy: To control regioselectivity and moderate the reactivity of the aniline, consider converting the amino group to an acetamide. The acetamido group is still an ortho, para-director but is less activating, reducing the likelihood of polysubstitution and often favoring the less sterically hindered para position.[6][7]

Troubleshooting Workflow

The following diagram outlines a general workflow for diagnosing failed reactions.

G cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Reaction Failed (Low Yield / No Product) check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity purity_ok purity_ok check_purity->purity_ok Purity OK purify_sm Purify Starting Material and Repeat check_purity->purify_sm Impure check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok conditions_ok check_conditions->conditions_ok Conditions Correct adjust_conditions Correct Conditions and Repeat check_conditions->adjust_conditions Error Found check_reagents 3. Assess Reagent Quality (Solvent Dryness, Catalyst Activity, Base Strength) reagents_ok reagents_ok check_reagents->reagents_ok Reagents OK replace_reagents Use Fresh/Verified Reagents and Repeat check_reagents->replace_reagents Suspect Reagents purity_ok->check_conditions conditions_ok->check_reagents specific_troubleshooting specific_troubleshooting reagents_ok->specific_troubleshooting Consult Specific Reaction Guide (Acylation, Coupling, etc.) success Reaction Successful specific_troubleshooting->success Implement Solution

Caption: General troubleshooting workflow for failed reactions.

Guide 1: Acylation and Amide Bond Formation

Q: My N-acylation reaction with an acyl chloride/anhydride is sluggish or fails. What's wrong?

A: This is typically due to the reduced nucleophilicity of the aniline or suboptimal reaction conditions.

  • Cause 1: Reduced Nucleophilicity: The electron-withdrawing tetrafluoroethoxy group makes the aniline nitrogen less nucleophilic than in unsubstituted aniline.

  • Solution 1: Use a More Reactive Electrophile: If using an anhydride, switch to the corresponding acyl chloride, which is more electrophilic. For very difficult couplings, activating agents for carboxylic acids (e.g., HATU, HOBt) can be used.

  • Cause 2: Inappropriate Base: Using a weak or sterically hindered base may not be sufficient to neutralize the HCl byproduct (from acyl chlorides) or activate the aniline.

  • Solution 2: Select an Appropriate Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For sluggish reactions, a stronger base like pyridine (which can also act as a nucleophilic catalyst) may be beneficial.

  • Cause 3: Competing C-Acylation (Friedel-Crafts): Direct Friedel-Crafts acylation on anilines is known to fail. The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring towards electrophilic attack.[6][8]

  • Solution 3: Protect the Amine: To achieve C-acylation, first protect the amino group as an acetamide. This prevents Lewis acid complexation and directs acylation to the aromatic ring. The protecting group can be removed later by acid or base hydrolysis.[6]

ProblemPotential CauseRecommended Solution
No N-Acylation Low nucleophilicity of anilineUse acyl chloride instead of anhydride; use a peptide coupling agent (HATU) for carboxylic acids.
Low Yield Incomplete reactionIncrease reaction time/temperature; use a stronger base like pyridine.
Failed C-Acylation Lewis acid catalyst deactivationProtect the amine as an acetamide before attempting Friedel-Crafts acylation.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Buchwald-Hartwig amination and Suzuki coupling are powerful tools for C-N and C-C bond formation.[9][10][11][12] However, they are sensitive to specific conditions.

Q: My Buchwald-Hartwig amination is giving low conversion.

A: Success in Buchwald-Hartwig amination is highly dependent on the correct combination of palladium source, ligand, and base.[13]

  • Cause 1: Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can lead to catalyst decomposition or slow reaction rates.

  • Solution 1: Use Appropriate Ligands: Bulky, electron-rich phosphine ligands are required. For an electron-deficient aniline like this, ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points.[13]

  • Cause 2: Wrong Base: The base must be strong enough to deprotonate the amine (or the amine-catalyst complex) but not so reactive that it causes side reactions.

  • Solution 2: Select a Suitable Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.[14]

  • Cause 3: Oxygen Contamination: Pd(0) catalysts are sensitive to oxygen, which can cause oxidation and deactivation.

  • Solution 3: Ensure Inert Conditions: Thoroughly degas the solvent (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

Buchwald-Hartwig Catalytic Cycle & Pitfalls

G cluster_pitfalls Potential Failure Points pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)-X(L2) Complex ox_add->pd2_complex ligand_assoc Amine Coordination pd2_complex->ligand_assoc + R'NH pd2_amine [Ar-Pd(II)-NHR'(L2)]+ Complex ligand_assoc->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR'(L2) (Amido Complex) deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 (Catalyst Regeneration) product Ar-NR' (Product) red_elim->product pitfall1 Catalyst Oxidation (O2 present) pitfall1->pd0 pitfall2 Slow Reductive Elimination (Wrong Ligand) pitfall2->red_elim pitfall3 Base Incompatibility (Too weak/strong) pitfall3->deprotonation

Caption: Key steps and failure points in the Buchwald-Hartwig cycle.

Q: My Suzuki coupling reaction is not working.

A: Similar to other cross-couplings, Suzuki reactions require careful optimization of the catalyst, base, and solvent.[15]

  • Cause 1: Poor Choice of Base/Solvent: The base is critical for activating the boronic acid partner. An aqueous base is often required.

  • Solution 1: Use an Aqueous Base System: A common effective system is K₂CO₃ or K₃PO₄ in a solvent mixture like Toluene/Water or Dioxane/Water.

  • Cause 2: Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement with -H) or form unreactive cyclic anhydrides (boroxines) upon storage or during the reaction.

  • Solution 2: Use High-Quality Boronic Acid: Use fresh or properly stored boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) as the coupling partner.

ReactionRecommended Catalyst/LigandRecommended BaseRecommended Solvent
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos or RuPhosNaOtBu or LiHMDSToluene or Dioxane
Suzuki Coupling Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O

Guide 3: Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a two-step process to replace the amino group with a variety of substituents (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[4][16][17]

Q: My diazotization reaction is failing, or the mixture is decomposing violently.

A: Diazotization requires strict temperature control and careful stoichiometry. The resulting diazonium salts are often unstable.

  • Cause 1: Temperature is too high: Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures. The primary decomposition product is often a phenol from reaction with water, along with nitrogen gas.

  • Solution 1: Maintain Low Temperature: The reaction must be carried out at 0-5 °C in an ice bath. The solution of sodium nitrite should be added slowly to the acidic solution of the aniline to control the exotherm.

  • Cause 2: Incorrect Acid Concentration: Insufficient acid will lead to incomplete diazotization and potential side reactions where the diazonium salt couples with unreacted aniline to form a diazoamino compound.

  • Solution 2: Use Sufficient Acid: Typically, 2.5 to 3 equivalents of acid (e.g., HCl, H₂SO₄) are used. One equivalent neutralizes the aniline, one reacts with sodium nitrite to form nitrous acid, and the remainder maintains a low pH to stabilize the diazonium salt.

Q: The final Sandmeyer step (e.g., adding CuCl) gives a poor yield of the desired product.

A: This step involves a radical mechanism and requires a catalytic or stoichiometric amount of a copper(I) salt.[16][18]

  • Cause 1: Inactive Copper Catalyst: Copper(I) salts can oxidize to inactive copper(II) species on storage.

  • Solution 1: Use Fresh or Purified Catalyst: Use freshly purchased CuCl, CuBr, or CuCN. If the salt is discolored (e.g., greenish CuCl), it may need to be purified before use.

  • Cause 2: Premature Decomposition: The diazonium salt may be decomposing before it has a chance to react with the copper salt.

  • Solution 2: Add Diazonium Salt to Catalyst: A common procedure is to prepare the diazonium salt solution at 0-5 °C and add it slowly to a solution or slurry of the copper(I) salt, also maintained at a controlled temperature.

Diazotization to Sandmeyer Protocol Flow

G start Start: 3-(...)-Aniline in Acid (HCl) cool Cool to 0-5 °C (Ice Bath) start->cool add_nitrite Slowly Add aq. NaNO2 (Maintain 0-5 °C) cool->add_nitrite diazonium Formation of Diazonium Salt [Ar-N2]+Cl- add_nitrite->diazonium sandmeyer Slowly Add Diazonium Salt Solution to Cu(I)X Solution diazonium->sandmeyer prepare_cu Prepare Cu(I)X Solution (e.g., CuCl in HCl) prepare_cu->sandmeyer product Final Product Ar-X + N2 Gas Evolution sandmeyer->product

Caption: Standard workflow for a Sandmeyer reaction.

Reference Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: To an oven-dried Schlenk flask, add the aryl bromide, sodium tert-butoxide, and XPhos ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Reagents: Under a positive pressure of inert gas, add Pd₂(dba)₃, followed by anhydrous toluene and finally this compound.

  • Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Managing Exotherms in the Synthesis of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions in the synthesis of fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. The introduction of fluorine into organic molecules can dramatically alter their properties, but the reactions to do so are often highly energetic and present significant safety challenges.[1][2] This guide is structured to help you anticipate, control, and safely manage these exotherms.

Section 1: Foundational Principles & Hazard Identification

Fluorination reactions are notoriously exothermic, releasing significant amounts of heat that can lead to thermal runaway if not properly managed.[2] Understanding the properties of your chosen fluorinating agent and the reaction kinetics is the first step in ensuring a safe experiment.

FAQ 1: Why are fluorination reactions so exothermic?

The high exothermicity stems from the formation of the very strong carbon-fluorine bond, which releases a substantial amount of energy.[2][3][4] Additionally, many fluorinating agents themselves are highly reactive and possess weak bonds that are readily cleaved, contributing to the overall energy release.[1][5]

FAQ 2: What are the initial signs of a potential thermal runaway?

Early indicators of a thermal runaway include a sudden, unexpected rise in temperature that is difficult to control with standard cooling methods, an increase in pressure, a change in the color or viscosity of the reaction mixture, and unexpected gas evolution.[6][7] It is crucial to have a quench plan in place before starting any fluorination reaction.[8]

Troubleshooting Guide: Initial Risk Assessment

Problem: Uncertainty about the thermal hazard of a new fluorination protocol.

Solution: A multi-step thermal hazard assessment is crucial before proceeding with any new reaction.

Step-by-Step Protocol for Thermal Hazard Assessment:

  • Literature Review: Thoroughly research the fluorinating agent and substrate for any known thermal instabilities or hazardous incompatibilities. Pay close attention to reports of thermal runaway or explosive decomposition.[9][10]

  • Calorimetry Screening (DSC): Perform Differential Scanning Calorimetry (DSC) on the starting materials, the reaction mixture, and the final product to determine the onset temperature of any exothermic decomposition.[11][12] This provides a preliminary safety window for your reaction.

  • Reaction Calorimetry: For reactions with significant exotherms identified in DSC or for any process being considered for scale-up, reaction calorimetry is essential.[11][13] This technique measures the heat evolved during the reaction under controlled conditions, allowing you to determine the total heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR).[13]

Data Presentation: Interpreting Calorimetry Data

ParameterDescriptionImplication for Safety
Onset Temperature (DSC) The temperature at which a significant exothermic event begins.Your reaction temperature should be well below this to avoid triggering decomposition. A 100°C safety margin is often recommended.[12]
Heat of Reaction (RC1) The total amount of heat released during the desired reaction.A high heat of reaction indicates a greater potential for a large temperature increase if cooling fails.
Heat Release Rate (RC1) The speed at which heat is generated.A rapid heat release rate can overwhelm the cooling capacity of the reactor.
MTSR The maximum temperature the reaction would reach under adiabatic conditions (no heat loss).If the MTSR exceeds the boiling point of the solvent or the onset temperature of decomposition, there is a high risk of thermal runaway.[13]

Section 2: Proactive Exotherm Management Strategies

The most effective way to manage exotherms is to prevent them from becoming uncontrollable in the first place. This involves careful consideration of reaction conditions and the use of appropriate technology.

FAQ 3: How can I control the rate of reaction to manage the exotherm?

Controlling the rate of reaction is key to managing heat generation. This can be achieved through several methods:

  • Slow Addition: Adding the fluorinating agent dropwise at a low temperature allows the heat to dissipate as it is generated.[8]

  • Low Temperature: Conducting the reaction at the lowest feasible temperature will slow the reaction rate.[8]

  • Dilution: Using a larger volume of an appropriate solvent can help to absorb the heat generated.

Troubleshooting Guide: Implementing Continuous Flow Chemistry

Problem: A batch reaction is showing a dangerously sharp exotherm upon addition of the fluorinating agent, making it difficult to control the temperature.

Solution: Transitioning to a continuous flow reactor can provide superior temperature control and safety for highly exothermic reactions.[14][15][16][17]

Causality: Flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[17] The small reaction volume at any given moment minimizes the potential hazard of a runaway reaction.[9]

Experimental Workflow: Setting up a Continuous Flow Fluorination

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Quenching & Collection P1 Substrate Solution in Syringe Pump A M T-Mixer P1->M P2 Fluorinating Agent in Syringe Pump B P2->M R Temperature-Controlled Flow Reactor Coil M->R Reactants Mix & Enter Reactor BPR Back Pressure Regulator R->BPR Reaction Mixture Exits Q Quench Solution BPR->Q Pressure Control C Product Collection Q->C Reaction Quenched

Caption: Workflow for a continuous flow fluorination setup.

Step-by-Step Protocol:

  • System Preparation: Ensure all tubing and the reactor are compatible with the reagents and solvents. For many fluorinating agents, PFA or FEP tubing is required. The system should be scrupulously dried.[8]

  • Reagent Preparation: Prepare two separate solutions: one of the substrate and one of the fluorinating agent in an anhydrous solvent.

  • Pumping and Mixing: Use syringe pumps to deliver the two streams at a controlled rate into a T-mixer.

  • Reaction: The mixed stream immediately enters a temperature-controlled flow reactor. The residence time (and thus reaction time) is determined by the flow rate and the reactor volume.

  • Quenching and Collection: The product stream exits the reactor, passes through a back-pressure regulator to maintain a stable flow, and is then quenched by mixing with an appropriate quenching solution before being collected.

Section 3: Reactive Measures and Emergency Preparedness

Even with the best planning, unexpected events can occur. Being prepared to handle a thermal runaway is a critical component of laboratory safety.

FAQ 4: What is an appropriate quenching agent for a fluorination reaction?

The choice of quenching agent depends on the specific fluorinating agent used. For many common reagents, a cold, saturated solution of sodium bicarbonate or ammonium chloride is effective.[8] However, you must verify the compatibility of your chosen quencher with your reaction components, as some quenchers can react violently with certain fluorinating agents.

Troubleshooting Guide: Managing a Runaway Reaction

Problem: The reaction temperature is rising rapidly and is no longer responding to the cooling system.

Solution: Immediate and decisive action is required to prevent a catastrophic failure.

Emergency Protocol for a Runaway Reaction:

  • Alert Personnel: Immediately alert everyone in the vicinity of the situation.

  • Remove Heating: If applicable, immediately remove any heating source.

  • Increase Cooling: Apply maximum cooling to the reactor. This may involve adding dry ice or other cryogens to the cooling bath.

  • Stop Reagent Addition: If reagents are still being added, stop the addition immediately.

  • Emergency Quench: If the temperature continues to rise uncontrollably, execute your pre-planned quenching procedure. This may involve adding a quenching agent directly to the reaction or transferring the reaction mixture to a separate vessel containing the quencher.

  • Evacuate: If the situation cannot be brought under control, evacuate the area and contact the emergency response team.[18]

Logical Relationship: Decision-Making in a Thermal Emergency

G Start Temperature Rise Detected CheckCooling Is Cooling System at Max Capacity? Start->CheckCooling IncreaseCooling Increase Cooling to Max CheckCooling->IncreaseCooling No StopAddition Stop Reagent Addition CheckCooling->StopAddition Yes IncreaseCooling->StopAddition IsControlled Is Temperature Under Control? StopAddition->IsControlled ContinueMonitor Continue Monitoring IsControlled->ContinueMonitor Yes Quench Execute Emergency Quench Protocol IsControlled->Quench No Evacuate Evacuate & Call for Emergency Response Quench->Evacuate If Quench Fails

Caption: Decision workflow for a thermal runaway event.

References

Validation & Comparative

A Practical Guide to the 19F NMR of 3-(1,1,2,2-Tetrafluoroethoxy)aniline: Prediction, Comparison, and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful analytical tool.[1][2][3][4][5] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide chemical shift range make it ideal for characterizing fluorinated molecules, studying drug-target interactions, and for fragment-based screening.[2][3][5] This guide provides an in-depth analysis of the ¹⁹F NMR characteristics of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a compound of interest in medicinal chemistry due to the prevalence of the tetrafluoroethoxy moiety in bioactive molecules.

Predicted ¹⁹F NMR Chemical Shifts for this compound

The ¹⁹F NMR spectrum of this compound is expected to display two distinct signals corresponding to the two different fluorine environments in the tetrafluoroethoxy group (-OCF₂CF₂H).

  • The -OCF₂- group (α-difluoromethyl) is directly attached to the oxygen atom and is expected to resonate at a higher frequency (less shielded).

  • The -CF₂H group (β-difluoromethyl) is adjacent to the terminal hydrogen and will appear at a lower frequency (more shielded).

Due to through-bond coupling, these signals will appear as triplets. The fluorine nuclei in the -OCF₂- group will be split by the two adjacent fluorine nuclei of the -CF₂H group, and vice versa.

Several computational tools are available to predict ¹⁹F NMR chemical shifts with reasonable accuracy.[6][7][8][9][10] These tools utilize density functional theory (DFT) based methods or employ empirical databases to estimate the chemical shifts. Based on these predictive methods and analysis of similar structures, the following chemical shifts are anticipated for this compound in a standard solvent like CDCl₃, referenced to CFCl₃ (0 ppm).

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (³JFF, Hz)
-OCF₂ --85 to -90Triplet5 - 10
-CF₂ H-135 to -140Triplet5 - 10

Comparative Analysis: The Influence of Aromatic Substituents

To ground our predictions in experimental reality, we can examine the ¹⁹F NMR data for the structurally similar compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-aniline. The presence of two electron-withdrawing chlorine atoms on the aniline ring is expected to influence the electron density of the tetrafluoroethoxy group, thereby shifting the ¹⁹F NMR signals.

CompoundFluorine EnvironmentReported Chemical Shift (δ, ppm) in CDCl₃
3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-aniline-OCF₂ --87.2
-CF₂ H-137.5

The electron-withdrawing nature of the chlorine atoms in the 3 and 5 positions of the benzene ring in the dichloro-analogue leads to a deshielding effect on the fluorine nuclei of the tetrafluoroethoxy group. This results in a downfield shift (less negative ppm values) compared to what would be expected for the unsubstituted this compound. Therefore, the predicted chemical shifts for our target compound are slightly upfield (more negative ppm values) from the experimentally observed values of its chlorinated counterpart.

For a broader comparison, we can also consider trifluoromethoxy-benzene. While this compound has a -OCF₃ group instead of a -OCF₂CF₂H group, it provides a reference for a fluorinated alkoxy group attached to a benzene ring. The reported ¹⁹F NMR chemical shift for trifluoromethoxy-benzene is approximately -58 ppm.[11] The significant difference in chemical shift highlights the sensitivity of ¹⁹F NMR to the local electronic environment.

Experimental Protocol for ¹⁹F NMR Acquisition

Acquiring a high-quality ¹⁹F NMR spectrum requires careful sample preparation and instrument setup. The following is a generalized protocol that can be adapted for most modern NMR spectrometers.[12][13][14]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free from any fluorine-containing impurities.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Setup:

  • Insert the sample into the spectrometer's magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak shape. A good shim is crucial for resolving small coupling constants.

  • Tune the ¹⁹F channel of the probe.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).

  • Reference: An external reference standard, such as CFCl₃, is typically used, with its chemical shift set to 0 ppm.[15] Alternatively, an internal standard can be employed if it does not interfere with the analyte signals.[16]

  • Spectral Width: A spectral width of approximately 250 ppm, centered around -110 ppm, should be adequate to cover the expected chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

4. Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum to the internal or external standard.

  • Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for acquiring a ¹⁹F NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim tune Tune ¹⁹F Channel shim->tune acquire Acquire Data tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals reference->integrate

Caption: Experimental workflow for ¹⁹F NMR analysis.

Molecular Structure and Expected ¹⁹F NMR Signals

The relationship between the molecular structure of this compound and its expected ¹⁹F NMR spectrum is visualized below.

molecule_spectrum cluster_mol Molecular Structure cluster_spec Expected ¹⁹F NMR Spectrum mol This compound signal1 Triplet mol->signal1 -OCF₂- signal2 Triplet mol->signal2 -CF₂H spectrum axis -80        -100        -120        -140        -160 Chemical Shift (ppm)

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a compound of interest in medicinal chemistry and materials science.

Through a comparative analysis with structurally related analogues, this document will illuminate the influence of the tetrafluoroethoxy substituent on the fragmentation pathways of the aniline core. By understanding these patterns, researchers can more confidently identify this and similar compounds in complex matrices, ensuring the integrity and purity of their materials.

The Subject of Our Investigation: this compound

Before delving into its fragmentation behavior, it is essential to characterize the molecule itself. This compound is an organic fluorinated building block with the following key properties[1][2][3]:

PropertyValue
CAS Number 831-75-4
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Liquid
Boiling Point 100 °C at 7 mmHg
Density 1.358 g/mL at 25 °C

The structure, characterized by an aniline ring substituted at the meta-position with a 1,1,2,2-tetrafluoroethoxy group, presents a unique combination of a readily ionizable amine and a strongly electron-withdrawing fluoroalkoxy moiety. This unique electronic interplay is expected to significantly direct the fragmentation cascade under electron ionization.

Predicting the Fragmentation Symphony: A Mechanistic Approach

In the absence of a publicly available experimental spectrum for this compound, we can predict its fragmentation pattern by applying established principles of mass spectrometry. Electron ionization (EI) at 70 eV provides sufficient energy to not only ionize the molecule but also to induce extensive and informative fragmentation[4][5].

The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen atom of the aniline moiety, as it is the most readily ionizable site in the molecule. This will generate the molecular ion (M•+) at m/z 209. The subsequent fragmentation pathways are anticipated to be dominated by cleavages influenced by both the amino group and the tetrafluoroethoxy substituent.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage adjacent to the Ether Oxygen: A primary fragmentation pathway for ethers involves the cleavage of the C-C bond alpha to the oxygen atom. In this case, cleavage of the bond between the aromatic ring and the ether oxygen is a possibility. However, the strength of the aryl C-O bond makes this less favorable than cleavage within the fluoroalkoxy group. A more likely alpha-cleavage would be the C-C bond within the tetrafluoroethoxy group, though this is less common for aryl ethers.

  • Cleavage of the Ether Bond with Charge Retention on the Aromatic Moiety: A highly probable fragmentation is the cleavage of the C-O ether bond, leading to the loss of the tetrafluoroethoxy radical (•OCHF₂CF₂H). This would result in a fragment ion at m/z 92 , corresponding to the aminophenyl cation.

  • Formation of the Tetrafluoroethoxy Cation: Conversely, cleavage of the ether bond with charge retention on the fluoroalkoxy fragment would lead to the formation of the [OCHF₂CF₂H]⁺ ion. However, the stability of the aromatic cation makes this a less likely event.

  • Loss of Neutral Fragments from the Fluoroalkoxy Chain: The tetrafluoroethoxy group is prone to fragmentation itself. We can anticipate the loss of neutral molecules such as HF (mass 20) or CF₂ (mass 50) from the molecular ion or subsequent fragment ions. For instance, the loss of a •CF₂H radical would lead to a significant fragment.

  • Fragmentation of the Aniline Ring: The aniline ring itself can undergo fragmentation, typically involving the loss of hydrogen cyanide (HCN, mass 27) or its isomer HNC, following ring rearrangement. This is a characteristic fragmentation for anilines.

The interplay of these pathways will generate a unique fingerprint for this compound. The following diagram illustrates the predicted primary fragmentation pathways.

G M [C₈H₇F₄NO]⁺˙ m/z 209 Molecular Ion F1 [C₆H₆NO]⁺ m/z 108 Loss of •CF₂CF₂H M->F1 - •CF₂CF₂H F2 [C₆H₅NH₂]⁺˙ m/z 93 Loss of OCF₂CF₂H M->F2 - •OCF₂CF₂H F5 [CHF₂CF₂O]⁺ m/z 101 M->F5 - •C₆H₄NH₂ F3 [C₅H₄N]⁺ m/z 78 Loss of HCN from m/z 105 F2->F3 - HCN F4 [C₄H₄]⁺˙ m/z 52 Loss of C₂H₂ from m/z 78 F3->F4 - C₂H₂

References

A Comparative Guide to the Biological Activity of 3-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives: A Predictive Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] The introduction of fluorine-containing substituents, such as the tetrafluoroethoxy group, can dramatically alter a molecule's physicochemical properties—enhancing metabolic stability, membrane permeability, and binding affinity. This guide provides a comparative analysis of the potential biological activities of 3-(1,1,2,2-Tetrafluoroethoxy)aniline derivatives.

Due to a scarcity of published research specifically on this subclass, this guide will leverage a predictive and comparative approach. We will analyze experimental data from structurally analogous fluorinated aniline derivatives to forecast the potential efficacy and mechanisms of action for the title compounds. This analysis is grounded in established structure-activity relationships (SAR) and provides a robust framework for researchers entering this promising area of drug discovery.

The this compound Scaffold: Physicochemical Profile

The core structure, this compound, is an organic fluorinated building block. The key feature is the tetrafluoroethoxy (-OCF₂CF₂H) group at the meta-position relative to the amino group. This group imparts distinct properties compared to more common trifluoromethyl (-CF₃) or simple alkoxy substituents.

  • Lipophilicity and Permeability: The tetrafluoroethoxy group significantly increases lipophilicity, which can enhance passage through biological membranes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the tetrafluoroethoxy moiety resistant to metabolic degradation, particularly oxidative processes. This can lead to an improved pharmacokinetic profile and longer half-life in vivo.[2]

  • Electronic Effects: The strong electron-withdrawing nature of the tetrafluoroethoxy group influences the electron density of the aniline ring, which can modulate the pKa of the amino group and its ability to form hydrogen bonds with biological targets.

These characteristics suggest that derivatives of this scaffold are promising candidates for developing metabolically robust drugs with potentially enhanced cellular uptake.

Comparative Analysis of Antimicrobial Activity

While direct data on this compound derivatives is unavailable, extensive research on other trifluoro-anilines provides a strong basis for comparison. A study on 68 aniline derivatives against pathogenic Vibrio species highlighted the potent antibacterial and antibiofilm properties of fluorinated compounds.[3][4]

Comparative Performance of Fluorinated Anilines

Two compounds from the aforementioned study, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), demonstrated significant activity.[3][4] Their performance suggests that halogen and nitro group substitutions, in combination with a trifluoromethyl group, are key for potent antimicrobial effects.

CompoundTarget OrganismMIC (µg/mL)Key ObservationsReference
2-Iodo-4-trifluoromethylaniline (ITFMA) V. parahaemolyticus, V. harveyi50Demonstrated potent antibacterial and antibiofilm activity.[3][4]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) V. parahaemolyticus, V. harveyi100Showed significant bactericidal effects and reduced virulence factors.[3][4]
3,5-Dibromoaniline V. parahaemolyticus, V. harveyi100Included for comparison of non-fluorinated halogenated anilines.[3]
4-Bromo-3-chloroaniline V. parahaemolyticus, V. harveyi125Included for comparison of non-fluorinated halogenated anilines.[3]

Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency; lower values indicate higher activity.

The tetrafluoroethoxy group in our title compound is more lipophilic than the trifluoromethyl group of ITFMA and ACNBF. This could potentially lead to enhanced membrane disruption, a key mechanism of action observed for these compounds.[4] It is hypothesized that derivatives of this compound, particularly when combined with other halogens, could exhibit comparable or even superior antimicrobial activity.

Mechanism of Action: A Multi-Pronged Attack

The antimicrobial efficacy of trifluoro-anilines against Vibrio species appears to be multifactorial.[3]

  • Membrane Disruption: The compounds cause noticeable damage to the bacterial cell membrane, leading to rapid bactericidal activity.[4]

  • Inhibition of Virulence Factors: They significantly reduce the production of key virulence factors, including motility, protease activity, hemolysis, and indole production.[3] The suppression of indole is particularly noteworthy as it disrupts bacterial quorum sensing, a critical communication pathway for biofilm formation and pathogenicity.[3]

  • Biofilm Inhibition: Active compounds effectively suppress biofilm formation, a crucial survival strategy for bacteria in various environments.[4]

G cluster_virulence Virulence Factors Compound Fluorinated Aniline Derivative Membrane Bacterial Cell Membrane Disruption Compound->Membrane Biofilm Inhibition of Biofilm Formation Compound->Biofilm Virulence Reduction of Virulence Factors Compound->Virulence Death Bacterial Cell Death Membrane->Death Motility Motility Virulence->Motility Protease Protease Virulence->Protease Hemolysin Hemolysin Virulence->Hemolysin Indole Indole Production (Quorum Sensing) Virulence->Indole

Caption: Proposed antimicrobial mechanism of fluorinated anilines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of MIC using a broth microdilution method, a standard assay for evaluating antibacterial efficacy.

  • Preparation of Bacterial Inoculum:

    • Culture the target bacterial strain (e.g., V. parahaemolyticus) in appropriate broth (e.g., Tryptic Soy Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Preparation of Compounds:

    • Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the broth in a 96-well microtiter plate. The final concentration range should typically span from 0.25 to 256 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Comparative Analysis of Anticancer Activity

Aniline derivatives are prevalent in anticancer drug design.[5][6] The substitution pattern on the aniline ring is critical for cytotoxicity and selectivity against cancer cells.[7]

Comparative Performance of Aniline-Based Anticancer Agents

Studies on benzothiazole aniline (BTA) ligands and 4-anilinoquinolinylchalcone derivatives demonstrate potent cytotoxic activity against various cancer cell lines.[5][6]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Key ObservationsReference
Benzothiazole Aniline (L1) Liver Cancer (details not specified)More potent than CisplatinShowed selective inhibitory activity against liver cancer cells.[5]
BTA-Platinum Complex (L1Pt) Liver Cancer (details not specified)More potent than CisplatinDemonstrated enhanced and selective cytotoxicity compared to the ligand alone.[5]
4a (Anilinoquinolinylchalcone) MDA-MB-231 (Breast Cancer)0.11Highly selective against breast cancer cells with low toxicity to normal cells.[6][7]
4d (Anilinoquinolinylchalcone) MDA-MB-231 (Breast Cancer)0.18Exhibited potent and comparable cytotoxicity to the lead compound 4a.[6][7]
3b (Thiazolo[4,5-d]pyrimidine) C32 (Melanoma)24.4A trifluoromethyl-containing heterocyclic with strong cytotoxic effects.[2]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro; lower values indicate higher potency.

The high potency of these derivatives, especially those incorporating features like the quinoline or benzothiazole rings, suggests that conjugating the this compound core to larger heterocyclic systems could be a fruitful strategy for developing novel anticancer agents. The enhanced lipophilicity of the tetrafluoroethoxy group may improve cell penetration and target engagement.

Mechanism of Action: Induction of Apoptosis

A common mechanism for the anticancer activity of aniline derivatives is the induction of programmed cell death, or apoptosis.[1] Compound 4a , a 4-anilinoquinolinylchalcone derivative, was found to trigger apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7.[6]

G Compound Aniline-Based Anticancer Agent Cell Cancer Cell Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Simplified pathway for ROS-dependent apoptosis induction.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential drug candidates.[8]

  • Cell Seeding:

    • Culture human cancer cells (e.g., MDA-MB-231) in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO-treated cells) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀:

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value from the resulting dose-response curve.[1]

Future Directions and Conclusion

The analysis of structurally related fluorinated anilines provides a compelling rationale for the investigation of this compound derivatives as a new class of bioactive compounds. The unique physicochemical properties imparted by the tetrafluoroethoxy group—namely high lipophilicity and metabolic stability—position these derivatives as highly promising candidates for drug development.

Future research should focus on the synthesis of a library of these derivatives, incorporating various substituents on the aniline ring that have proven effective in other aniline series (e.g., halogens, nitro groups, and larger heterocyclic moieties). Subsequent screening for antimicrobial and anticancer activities, using the protocols detailed in this guide, will be essential to validate the hypotheses presented here and to establish concrete structure-activity relationships. The exploration of their potential as enzyme inhibitors, another area where aniline derivatives have shown promise, also warrants investigation.[9]

References

A Comparative Guide to 2-, 3-, and 4-(1,1,2,2-Tetrafluoroethoxy)aniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine-containing moieties is a well-established approach to modulate the physicochemical and biological properties of organic molecules. The 1,1,2,2-tetrafluoroethoxy group, with its unique electronic and lipophilic characteristics, presents a compelling substituent for aniline scaffolds. This guide provides an in-depth comparative analysis of the 2-, 3-, and 4-isomers of (1,1,2,2-tetrafluoroethoxy)aniline, offering insights into their distinct properties and potential applications to inform rational molecular design and synthesis.

Introduction: The Significance of Positional Isomerism

The seemingly subtle shift of a substituent's position on an aromatic ring can profoundly impact a molecule's steric profile, electronic distribution, and, consequently, its reactivity and biological activity. In the case of (1,1,2,2-tetrafluoroethoxy)aniline, the placement of the tetrafluoroethoxy group at the ortho (2-), meta (3-), or para (4-) position relative to the amino group dictates the interplay of inductive and resonance effects, ultimately defining the unique character of each isomer. Understanding these differences is paramount for researchers aiming to leverage these building blocks in the synthesis of novel compounds with tailored properties.

Physicochemical Properties: A Quantitative Comparison

The physical and chemical properties of these isomers are foundational to their handling, reactivity, and behavior in biological systems. The following table summarizes key physicochemical data gathered from various chemical suppliers and databases.

Property2-(1,1,2,2-Tetrafluoroethoxy)aniline3-(1,1,2,2-Tetrafluoroethoxy)aniline4-(1,1,2,2-Tetrafluoroethoxy)aniline
CAS Number 35295-34-2[1]831-75-4713-62-2[2][3]
Molecular Formula C₈H₇F₄NO[1][4]C₈H₇F₄NOC₈H₇F₄NO[2][3][5]
Molecular Weight 209.14 g/mol [1]209.14 g/mol 209.14 g/mol [2][3][5]
Boiling Point Not readily available100 °C at 7 mmHg[6]104-108 °C at 11 mmHg[2]
Density Not readily available1.358 g/mL at 25 °C[6]1.379 g/mL or 1.38 g/cm³[2]
Refractive Index Not readily availablen20/D 1.464[6]n20/D 1.462[2]
Flash Point Not readily available113 °C (closed cup)[6]93.5 °C[2] or 104-108/11mm

Expert Insights: The data reveals subtle but significant differences among the isomers. The para-isomer exhibits a slightly higher boiling point and density compared to the meta-isomer, which can be attributed to more efficient crystal packing and intermolecular interactions facilitated by its symmetrical structure. The lower flash point of the 4-isomer suggests it is slightly more volatile than the 3-isomer. The lack of readily available data for the 2-isomer highlights a potential gap in the comprehensive characterization of this particular compound.

Electronic Effects and Predicted Reactivity

The reactivity of anilines is largely governed by the electron density of the aromatic ring and the nucleophilicity of the amino group. The tetrafluoroethoxy substituent exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect generally deactivates the benzene ring towards electrophilic substitution and decreases the basicity of the aniline nitrogen. However, the oxygen atom of the ethoxy group can also exert a weak electron-donating mesomeric effect (+M) through its lone pairs. The interplay of these effects is position-dependent.

Caption: Interplay of electronic effects on aniline reactivity.

  • 2-Isomer (Ortho): The strong -I effect of the tetrafluoroethoxy group is most pronounced at the ortho position, significantly reducing the basicity of the amino group. Steric hindrance from the bulky substituent will also play a major role in directing incoming electrophiles, likely favoring the para position relative to the amino group.

  • 3-Isomer (Meta): In the meta position, the electron-withdrawing inductive effect still deactivates the ring, making it less reactive than aniline itself. The mesomeric effect does not significantly influence the ortho and para positions relative to the amino group, leading to a different regioselectivity in electrophilic aromatic substitution reactions compared to the other isomers.

  • 4-Isomer (Para): The inductive effect deactivates the entire ring, while the mesomeric effect can donate electron density to the ring, partially counteracting the deactivation. The amino group strongly directs incoming electrophiles to the ortho positions.[7][8][9]

General Reactivity of Anilines: It is important to remember that the amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution.[8][9][10] However, its high reactivity can sometimes lead to over-reaction, such as polybromination.[10][11] Furthermore, Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst.[7][9][10]

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the reaction of the corresponding nitrophenol with tetrafluoroethylene, followed by reduction of the nitro group to an amine.

General Synthetic Workflow:

G A Substituted Nitrophenol C Reaction A->C B Tetrafluoroethylene B->C D Nitro-substituted Tetrafluoroethoxybenzene C->D E Reduction D->E F (1,1,2,2-Tetrafluoroethoxy)aniline Isomer E->F

Caption: General synthetic route for (1,1,2,2-tetrafluoroethoxy)aniline isomers.

Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline (Illustrative)

This protocol is based on general procedures for similar transformations and should be adapted and optimized based on laboratory conditions.

  • Step 1: Synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

    • In a suitable pressure reactor, combine 4-nitrophenol and a suitable base (e.g., potassium carbonate) in an aprotic polar solvent (e.g., DMF).

    • Pressurize the reactor with tetrafluoroethylene gas.

    • Heat the reaction mixture under controlled temperature and pressure for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reactor, vent the excess tetrafluoroethylene, and work up the reaction mixture by extraction and purification (e.g., column chromatography).

  • Step 2: Reduction to 4-(1,1,2,2-Tetrafluoroethoxy)aniline

    • Dissolve the purified 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a reducing agent, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a chemical reductant (e.g., SnCl₂/HCl).

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • Filter off the catalyst (if used) and remove the solvent under reduced pressure.

    • Purify the resulting aniline derivative by distillation or column chromatography.

Trustworthiness and Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, GC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The final product's identity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, and its purity assessed by HPLC or GC analysis.

Applications and Structure-Activity Relationship Insights

The unique properties imparted by the tetrafluoroethoxy group make these aniline isomers valuable building blocks in various fields.

  • Pharmaceuticals: The introduction of fluoroalkyl groups can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[12][13] For instance, 4-(1,1,2,2-Tetrafluoroethoxy)aniline is used as a key intermediate in the synthesis of riluzole analogs, which are investigated for the treatment of neurological disorders.[2] The different electronic and steric profiles of the 2-, 3-, and 4-isomers allow for fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[14]

  • Agrochemicals: Fluorinated anilines are common components in modern insecticides and herbicides.[15][16] For example, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is an intermediate for the insecticide hexaflumuron.[17][18] The choice of isomer can influence the compound's efficacy, target specificity, and environmental persistence.

  • Materials Science: The thermal stability and altered electronic properties of fluorinated anilines make them suitable for creating advanced polymers and materials with specific optical or electrical properties.[19]

Structure-Activity Relationship (SAR) Considerations: While direct comparative biological data for these specific isomers is limited, established SAR principles for similar compound classes can provide valuable predictions.[20]

  • The position of the tetrafluoroethoxy group will influence the molecule's overall dipole moment and its ability to form hydrogen bonds, which are critical for receptor binding.

  • The steric bulk of the ortho-substituent can force a specific conformation that may be either beneficial or detrimental to biological activity.

  • The altered pKa of the aniline nitrogen due to the substituent's electronic effects will affect the compound's ionization state at physiological pH, impacting its solubility and ability to cross cell membranes.

Conclusion and Future Directions

The 2-, 3-, and 4-isomers of (1,1,2,2-tetrafluoroethoxy)aniline are not interchangeable building blocks. Their distinct physicochemical properties, arising from the positional variation of the tetrafluoroethoxy group, offer a palette of options for chemists to fine-tune the characteristics of target molecules. The para- and meta-isomers are more extensively characterized, while the ortho-isomer represents an area ripe for further investigation. A comprehensive experimental comparison of the biological activities of derivatives synthesized from each of these three isomers would be a valuable contribution to the fields of medicinal chemistry and materials science, providing a clearer roadmap for their rational application in future research and development.

References

The Strategic Placement of a Single Atom: A Comparative Guide to Fluorinated Anilines in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic modification of a lead compound can mean the difference between a failed candidate and a blockbuster drug. Among the most powerful tools in the chemist's arsenal is the introduction of fluorine. Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacokinetic profile.

This guide focuses on a particularly vital building block: the fluorinated aniline moiety. The position of a single fluorine atom on the aniline ring (ortho, meta, or para) can dramatically alter the compound's basicity, lipophilicity, metabolic fate, and target engagement. Understanding these positional effects is not merely academic; it is a critical aspect of rational drug design that dictates experimental direction and resource allocation. Here, we provide a comparative analysis, supported by experimental data and protocols, to guide researchers in leveraging these isomers to their full potential.

The Foundational Properties: A Head-to-Head Comparison of Fluoroaniline Isomers

The introduction of a highly electronegative fluorine atom directly impacts the electron density of the aniline ring and, crucially, the availability of the lone pair on the amino group. This modulation is the root cause of the differing properties among the ortho, meta, and para isomers.

The basicity of the aniline nitrogen, expressed as the pKa of its conjugate acid, is a key determinant of its interaction with biological targets. Aniline itself has a pKa of approximately 4.6[1][2][3]. In an acidic environment, or when acting as a hydrogen bond donor in a receptor active site, this nitrogen will be protonated. The strength of this interaction is directly influenced by the pKa.

Lipophilicity, measured as the logarithm of the partition coefficient (logP), governs a molecule's ability to cross cell membranes and its distribution throughout the body. Fluorine is often considered to increase lipophilicity, but its effect can be nuanced by positional electronics.

The following table summarizes the experimentally determined pKa and logP values for aniline and its monofluorinated isomers, providing a quantitative basis for our analysis.

CompoundPositionpKa (of conjugate acid)logP
Aniline-~4.6[1][2]0.9[4]
2-Fluoroanilineortho~3.2[5][6]1.26[5]
3-Fluoroanilinemeta~3.5[1]~1.3
4-Fluoroanilinepara~4.65[7]1.15[7]

Analysis of Positional Effects:

  • Ortho (2-Fluoroaniline): The fluorine atom is in close proximity to the amino group. Its strong electron-withdrawing inductive effect (-I) is dominant and significantly reduces the electron density on the nitrogen, making it a much weaker base (lower pKa)[5][6].

  • Meta (3-Fluoroaniline): The fluorine atom's inductive effect is still strong, leading to a significant decrease in basicity compared to aniline[1]. However, it cannot exert a resonance effect on the amino group, resulting in a pKa that is slightly higher than the ortho isomer.

  • Para (4-Fluoroaniline): In the para position, fluorine's inductive effect (-I) is still at play, but it is counteracted by its electron-donating resonance effect (+R). These opposing forces result in a pKa that is remarkably similar to that of unsubstituted aniline[7].

This dramatic difference in basicity, driven solely by the atom's position, is a critical design lever for medicinal chemists.

dot graph Isomer_Structures { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Aniline aniline [pos="0,3!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6115&t=l", label="Aniline\npKa: ~4.6\nlogP: 0.9", fontcolor="#202124"];

// 2-Fluoroaniline ortho [pos="-3,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9584&t=l", label="2-Fluoroaniline (ortho)\npKa: ~3.2\nlogP: 1.26", fontcolor="#202124"];

// 3-Fluoroaniline meta [pos="0,-3!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9742&t=l", label="3-Fluoroaniline (meta)\npKa: ~3.5\nlogP: ~1.3", fontcolor="#202124"];

// 4-Fluoroaniline para [pos="3,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9731&t=l", label="4-Fluoroaniline (para)\npKa: ~4.65\nlogP: 1.15", fontcolor="#202124"];

aniline -- ortho -- meta -- para -- aniline; } endente Caption: Structures and key physicochemical properties of aniline and its isomers.

Consequences for Drug Action and Metabolism

The choice of fluoroaniline isomer has profound implications for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamics.

Metabolic Stability: The "Metabolic Blocking" Strategy

A common metabolic liability for aromatic rings is oxidation by Cytochrome P450 (CYP) enzymes, often occurring at the para position. Strategically placing a robust fluorine atom at this position can physically block this metabolic pathway, a technique known as "metabolic blocking".[1] This can significantly increase a compound's half-life and bioavailability.

A compelling example is seen in analogues of the COX-2 inhibitor, Celecoxib. A study demonstrated that 4'-fluorocelecoxib was four times more metabolically stable than its non-fluorinated parent compound, celecoxib.

However, the para-fluoroaniline moiety is not without its own potential liabilities. While the C-F bond is strong, CYP-mediated oxidative defluorination can occur, potentially leading to the formation of reactive metabolites[1]. This underscores the importance of comprehensive metabolite identification studies for any candidate containing this motif.

Metabolic_Blocking cluster_0 Standard Metabolism cluster_1 Metabolic Blocking with Fluorine Lead_Compound Aniline-based Lead Compound CYP450 CYP450 Enzyme Lead_Compound->CYP450 Susceptible Site Metabolite Para-hydroxylated Metabolite (Inactive) CYP450->Metabolite Oxidation Fluoro_Lead 4-Fluoroaniline-based Lead Compound CYP450_Blocked CYP450 Enzyme Fluoro_Lead->CYP450_Blocked F blocks access No_Metabolism Metabolism Blocked CYP450_Blocked->No_Metabolism

Target Engagement: The Case of Kinase Inhibitors

The fluoroaniline moiety is a cornerstone in the design of modern kinase inhibitors, a class of drugs that has revolutionized cancer therapy[3]. The aniline nitrogen is often critical for forming one or more hydrogen bonds with the "hinge" region of the kinase's ATP-binding site, a key anchoring interaction[3].

The pKa of the aniline dictates its quality as a hydrogen bond donor.

  • A 4-fluoroaniline (pKa ~4.65) behaves much like a standard aniline. It is an effective hydrogen bond donor and is found in numerous approved drugs, including the EGFR inhibitors Gefitinib and Lapatinib[3]. Its primary advantage is often the metabolic stability it confers, as discussed above.

  • An ortho- or meta-fluoroaniline (pKa ~3.2-3.5) is significantly less basic. This can be advantageous if a weaker interaction is desired to fine-tune selectivity against off-target kinases or to modulate residence time. The choice to use a less basic aniline is a deliberate one, aimed at optimizing the delicate balance between potency and selectivity. For example, the B-Raf inhibitor Vemurafenib contains a fluorinated aniline derivative, highlighting the utility of this scaffold in targeting specific mutated kinases.

Kinase_Binding Inhibitor { 4-Fluoroaniline Moiety | H-N-H} Hinge N-H···|O=C|ALA|MET Inhibitor:aniline->Hinge:n H-Bond (pKa dependent) Inhibitor:aniline->Hinge:o H-Bond (pKa dependent)

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the properties discussed must be verifiable through robust experimental methods. Below are detailed, step-by-step protocols for determining pKa and logP, two of the most critical parameters in this analysis.

Protocol: pKa Determination by Potentiometric Titration

This method is the gold standard for accurately measuring pKa values[2]. It relies on monitoring pH changes as a titrant of known concentration is added to the sample solution.

Causality: The goal is to generate a titration curve where the inflection point (or the half-equivalence point for a simple titration) reveals the pH at which the compound is 50% ionized, which by definition is the pKa[4]. Using a calibrated potentiometer ensures precise pH measurements, and maintaining constant ionic strength minimizes activity coefficient fluctuations[2].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings across the expected range[2].

  • Sample Preparation: Prepare a ~1 mM solution of the fluoroaniline sample. For sparingly soluble compounds, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to aqueous conditions.

  • Titrant Preparation: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions[2].

  • Titration Setup:

    • Place 20 mL of the sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Add a supporting electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength[2].

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to displace dissolved CO2, which can interfere with the titration of bases[2].

  • Titration Process:

    • For anilines (bases), first, acidify the solution to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl[2].

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a high value (e.g., pH 12-12.5)[2].

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve.

  • Validation: Perform a minimum of three independent titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation[2].

Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient between n-octanol and water.

Causality: This protocol directly measures the equilibrium partitioning of a compound between a lipophilic phase (n-octanol) and an aqueous phase (water or buffer). The ratio of concentrations in the two phases gives the partition coefficient, P. Pre-saturating the solvents ensures that the volumes of the two phases do not change during the experiment, which would introduce error.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for logD measurement) and vice-versa by shaking them together vigorously for 24 hours and allowing the phases to separate[7]. This is a critical step to ensure thermodynamic equilibrium.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the most appropriate solvent (often the phase in which it is more soluble).

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous phase to a suitable vessel (e.g., a centrifuge tube).

    • Add a small amount of the compound stock solution. The final concentration should be low enough to avoid saturation in either phase.

    • Seal the vessel and shake it gently for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases. Avoid vigorous shaking which can cause emulsions that are difficult to separate.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two immiscible layers.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve is required for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) using the formula:

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • logP = log10(P)

  • Validation: The experiment should be performed in triplicate to ensure the results are accurate and reproducible.

Conclusion: A Summary of Strategic Choices

The selection of a fluoroaniline isomer is a strategic decision in drug design, not a trivial substitution. Each positional isomer offers a distinct profile of advantages and potential drawbacks. The medicinal chemist must weigh the desired pKa for optimal target binding against the need for metabolic stability and the potential for off-target effects or reactive metabolite formation.

Isomer PositionKey AdvantagesKey Disadvantages / ConsiderationsTypical Application Scenario
ortho- (2-F) Significantly lowered pKa (~3.2).Strong inductive effect may impact other properties. Potential for intramolecular H-bonding.Fine-tuning selectivity by weakening a key H-bond interaction; avoiding protonation at physiological pH.
meta- (3-F) Lowered pKa (~3.5).Purely inductive effect without resonance modulation.When a reduction in basicity is needed but the ortho position is sterically or electronically disfavored.
para- (4-F) pKa (~4.65) similar to aniline. Excellent for "metabolic blocking" at the para position.[1]Potential for oxidative defluorination.[1]Improving metabolic stability of a lead compound without significantly altering the basicity of the key aniline binding group. Widely used in kinase inhibitors[3].

By understanding the fundamental principles that govern the properties of these isomers and validating them with robust experimental data, researchers can make more informed decisions, accelerating the journey from a promising lead to a life-changing therapeutic.

References

A Senior Application Scientist's Guide to the Reference Spectra of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the reference spectra for 3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 831-75-4), a key fluorinated building block in pharmaceutical and materials science research. The objective is to equip researchers, scientists, and drug development professionals with the necessary spectral data and analytical protocols to unequivocally verify the identity, purity, and structural integrity of this compound. We will delve into the expected and observed spectral features across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, offering a comparative framework grounded in first principles and experimental evidence.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique combination of a nucleophilic aniline moiety and a strongly electron-withdrawing tetrafluoroethoxy group. This structure dictates its reactivity and its distinct spectral fingerprints. Understanding the molecular architecture is the first step in interpreting its spectra.

Caption: Structure of this compound with key atoms labeled.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.

Expected Data:

  • Molecular Formula: C₈H₇F₄NO

  • Monoisotopic Mass: 209.0464 g/mol

  • Key Adducts (Predicted): The protonated molecule, [M+H]⁺, is expected at m/z 210.0537. Other common adducts include the sodium adduct [M+Na]⁺ at m/z 232.0356.[1]

  • Fragmentation: The C-O bond between the aromatic ring and the fluoroalkoxy group is a likely point of cleavage. Expect major fragments corresponding to the loss of the C₂HF₄O group or parts of it.

Reference Data Comparison:

Ion / FragmentPredicted m/z (from PubChem)[1]Observed m/z (from ChemicalBook)[2]Interpretation
[M]⁺209.0458209Molecular Ion
[M+H]⁺210.0537Not ReportedProtonated Molecular Ion
[M-HCF₂]⁺ or [C₇H₆NO]⁺158.0393158Loss of the terminal CHF₂ group
[C₆H₆N]⁺92.0592Aniline fragment after loss of C₂HF₄O
Protocol for GC-MS Analysis

This protocol ensures robust and reproducible data for confirming the molecular weight of a sample.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Instrument Parameters:

    • Injector: Splitless mode, 250 °C.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. The high boiling point (100 °C at 7 mmHg) necessitates a robust temperature program.[3]

    • Ion Source: Electron Ionization (EI) at 70 eV. This is a standard, high-energy method that provides reproducible fragmentation patterns.

    • Mass Analyzer: Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the analyte.

    • Extract the mass spectrum for this peak.

    • Verify the presence of the molecular ion at m/z 209.

    • Compare the observed fragmentation pattern with the reference data and expected cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the fluorine atoms.

¹H NMR Spectroscopy

Expected Data: The ¹H NMR spectrum is expected to show signals for the aromatic protons and a highly characteristic signal for the proton on the fluoroethoxy tail.

  • Aromatic Region (δ 6.5-7.5 ppm): Four protons on the benzene ring will appear as complex multiplets due to their differing chemical environments and coupling to each other.

  • Fluoroethoxy Proton (-OCHF₂) (δ 5.8-6.5 ppm): This is the key signature. The single proton is coupled to the two adjacent fluorine atoms on the same carbon (²JHF) and the two geminal fluorine atoms on the adjacent carbon (³JHF). This results in a complex signal, typically a triplet of triplets.

Reference Data Comparison (Solvent: CDCl₃):

Proton AssignmentObserved Chemical Shift (δ ppm)[4]MultiplicityInterpretation
-NH₂~3.8broad sAmine protons, chemical shift can vary with concentration and solvent.
-OCHF₂~5.9tThe reported spectrum simplifies this to a triplet, likely due to a dominant coupling constant. High-resolution instruments should resolve the finer triplet-of-triplets splitting.
Ar-H6.6 - 7.2mFour aromatic protons in their expected region. The electron-donating NH₂ and electron-withdrawing OCF₂CF₂H groups create distinct chemical shifts for each proton.
¹³C NMR Spectroscopy

Expected Data: The molecule has 8 distinct carbon atoms. The carbons of the tetrafluoroethoxy group will show strong coupling to the attached fluorine atoms (¹JCF, ²JCF), which is a key validation point.

Reference Data Comparison (Solvent: CDCl₃):

Carbon AssignmentObserved Chemical Shift (δ ppm)[2]Interpretation
Ar-C (Quaternary)110 - 155Four quaternary and four methine carbons are expected. The C-NH₂ and C-O carbons will be the most de-shielded.
-C F₂-O-~118 (triplet)Alpha-carbon of the ethoxy group, split into a triplet by the two attached fluorine atoms.
-O-CF₂-C HF₂~114 (triplet)Beta-carbon of the ethoxy group, split by its two attached fluorine atoms.
¹⁹F NMR Spectroscopy

Expected Data:

  • Two distinct fluorine environments are present: -CF₂-O- and -CHF₂.

  • -CF₂-O- Signal: This will appear as a doublet due to coupling with the single proton on the adjacent carbon (³JHF).

  • -CHF₂ Signal: This will appear as a doublet of triplets due to coupling with the two fluorine atoms on the adjacent carbon (³JFF) and the single geminal proton (²JHF).

Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire at least 16 scans. Set spectral width to cover 0-12 ppm.

    • ¹³C NMR: Acquire using proton decoupling (e.g., zgpg30 pulse program). A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. Set spectral width to cover 0-200 ppm.

    • ¹⁹F NMR: Acquire using proton decoupling. No internal standard is typically needed; the spectrum is referenced to an external standard like CFCl₃ (δ 0.00 ppm).

  • Data Analysis: Process the FID (Free Induction Decay) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Expected Data:

  • N-H Stretch: A pair of medium-to-strong bands around 3350-3450 cm⁻¹ for the primary amine (-NH₂).

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether.

  • C-F Stretch: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region. These are often the most intense signals in the spectrum and are a key identifier for fluorinated compounds.

Reference Data Comparison:

Wavenumber (cm⁻¹) (from ChemicalBook)[2]IntensityAssignment
3300 - 3500MediumN-H Stretch
1620StrongAromatic C=C Stretch
1510StrongAromatic C=C Stretch
1100 - 1300Very StrongC-F and C-O Stretches
Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Analysis: Place a small amount of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: The collected spectrum will be automatically ratioed against the background. Identify the key vibrational bands and compare them to the reference data.

Comparative Analysis Workflow

To ensure the authenticity of a supplied sample, a systematic comparison against reference data is crucial. This workflow provides a logical sequence for validation.

cluster_0 Initial Purity & Identity Check cluster_1 Molecular Weight Confirmation cluster_2 Definitive Structure Elucidation A Sample Received: This compound B Perform ATR-FTIR Analysis A->B C Compare IR to Reference - Check for N-H (~3400 cm⁻¹) - Check for strong C-F (~1200 cm⁻¹) B->C D Match? C->D E Perform GC-MS Analysis D->E Yes L FAIL: Investigate Impurities or Incorrect Material D->L No F Check for Molecular Ion [M]⁺ at m/z = 209 E->F G Correct MW? F->G H Perform ¹H, ¹³C, ¹⁹F NMR G->H Yes G->L No I Compare NMR to Reference - ¹H: Ar-H & -OCHF₂ signals - ¹³C: 8 signals, C-F coupling - ¹⁹F: 2 signals H->I J Correct Structure? I->J K Sample Verified Identity and Purity Confirmed J->K Yes J->L No

Caption: A logical workflow for the comprehensive spectral verification of a sample.

Conclusion

The analytical characterization of this compound relies on a multi-technique approach. The presence of strong C-F stretches in the IR spectrum provides a rapid preliminary check. Mass spectrometry confirms the correct molecular weight of 209 g/mol . Finally, a complete set of NMR experiments (¹H, ¹³C, and ¹⁹F) provides unambiguous confirmation of the molecular structure, with the characteristic signals arising from the tetrafluoroethoxy group serving as the most definitive fingerprints. By following the protocols and comparative data outlined in this guide, researchers can confidently validate the quality of their material, ensuring the integrity of their downstream experiments.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 3-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 831-75-4). As a fluorinated aromatic amine, this compound requires careful handling and adherence to specific disposal procedures to ensure personnel safety and environmental protection. This guide is intended for laboratory researchers, chemical safety officers, and drug development professionals who handle this substance.

Executive Summary of Disposal Procedures

For immediate reference, the core logistical and safety information for the disposal of this compound is summarized below.

ParameterGuidelineRationale
Waste Classification Hazardous WasteClassified as a skin, eye, and respiratory irritant. As a halogenated organic compound, it is subject to specific environmental regulations.
Primary Disposal Method Licensed Hazardous Waste IncinerationHigh-temperature incineration with scrubbing is the preferred method for complete destruction of halogenated organic compounds, preventing environmental release.
Container Management Do not reuse empty containers. Dispose of as unused product.[1]Residual chemical can pose a hazard. Proper disposal of the container itself is crucial.
Required PPE Nitrile gloves, chemical safety goggles (or face shield), lab coat, and a respirator with a suitable organic vapor cartridge (e.g., Type ABEK).Protects against skin and eye irritation, and inhalation of potentially harmful vapors.[1][2]
Spill Management Absorb with inert material (e.g., vermiculite, dry sand), collect in a sealed container, and dispose of as hazardous waste.[1][3]Prevents the spread of contamination and ensures spilled material is handled with the same precautions as the original substance.
Environmental Precautions Do NOT dispose of down the drain or in general waste. [1]Prevents contamination of waterways and soil, as halogenated compounds can be persistent and harmful to aquatic life.

Hazard Profile of this compound

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The primary risks are associated with its irritant properties and its classification as a halogenated organic compound.

Chemical and Physical Properties [2]

Property Value
CAS Number 831-75-4
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Liquid
Density 1.358 g/mL at 25 °C
Boiling Point 100 °C at 7 mmHg

| Flash Point | 113 °C (235.4 °F) - Closed Cup |

GHS Hazard Classification

Classification Hazard Code Description
Skin Irritation H315 Causes skin irritation.[1][2]
Serious Eye Irritation H319 Causes serious eye irritation.[1][2]

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[1][2] |

The presence of the tetrafluoroethoxy group and the aniline functional group necessitates a disposal strategy that accounts for both halogenated waste streams and the inherent biological activity of aromatic amines.[4]

Regulatory Framework for Disposal

Disposal of this compound is governed by federal and local regulations. The primary regulatory driver is its classification as a halogenated organic compound.

  • US EPA Guidelines: The U.S. Environmental Protection Agency (EPA) provides guidelines for the classification of hazardous waste under 40 CFR § 261.3.[1][5] As a generator of this waste, you are responsible for determining if it meets the criteria for a listed or characteristic hazardous waste.

  • Halogenated Organic Compounds (HOCs): This compound contains carbon-halogen bonds (C-F), placing it in a category of chemicals that are subject to specific land disposal restrictions.[6][7] The EPA's preferred method for treating halogenated organic waste is typically high-temperature incineration to ensure complete destruction.[8]

Adherence to these regulations is not merely a matter of compliance; it is a critical step in preventing long-term environmental contamination.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound and associated waste.

4.1. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a full-face shield.[9]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A chemically resistant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area or chemical fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

4.2. Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Identify the Waste Stream:

    • Unused/Expired Product: Keep in its original, clearly labeled container.

    • Contaminated Labware: Includes items like pipette tips, gloves, and weigh boats. These must be collected separately from non-hazardous trash.

    • Aqueous Solutions: Solutions containing this aniline must be collected as hazardous aqueous waste.

    • Organic Solvent Solutions: Solutions containing this aniline and organic solvents must be collected in a dedicated halogenated organic waste container.

  • Select the Correct Waste Container:

    • Use only approved, chemically compatible hazardous waste containers.

    • Ensure containers are in good condition, with no leaks, and have a secure, tight-fitting lid.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • Clearly list all constituents, including "this compound" and any solvents, with their approximate percentages.

    • Keep the container closed at all times, except when adding waste.

4.3. Disposal of Empty Containers

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: The rinsate is considered hazardous waste and must be collected in the appropriate halogenated organic waste stream.

  • Deface Label: Completely remove or deface the original product label on the empty container.

  • Final Disposal: Dispose of the rinsed, defaced container according to your institution's procedures for non-hazardous lab glass or plastic.

4.4. Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): Once your waste container is ready for pickup, contact your institution's EHS department.

  • Provide Documentation: Be prepared to provide the waste manifest with accurate details of the container's contents.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal company to transport the waste for final treatment, typically via incineration.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As the material is a combustible liquid, remove any nearby ignition sources.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 4.1.

  • Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5][3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material and place it into a sealable, labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move to fresh air.[1]

    • In all cases of exposure, seek medical attention.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

G start Waste Generation (Contains 3-(1,1,2,2-TFEA)) is_pure Is it pure, unused, or expired product? start->is_pure is_empty Is it an empty container? start->is_empty is_labware Is it contaminated labware (gloves, tips, etc.)? start->is_labware is_solution Is it a solution? start->is_solution is_pure->is_empty No collect_pure Keep in original container. Label as Hazardous Waste. is_pure->collect_pure Yes is_empty->is_labware No rinse Triple rinse with appropriate solvent. is_empty->rinse Yes is_labware->is_solution No collect_labware Collect in a dedicated, sealed and labeled solid hazardous waste container. is_labware->collect_labware Yes is_aqueous Is the solvent aqueous? is_solution->is_aqueous Yes end Arrange for disposal via Environmental Health & Safety (EHS) collect_pure->end collect_rinsate Collect rinsate as halogenated organic waste. rinse->collect_rinsate dispose_container Deface label. Dispose of container as non-hazardous glass/plastic. collect_rinsate->dispose_container collect_labware->end collect_aqueous Collect in 'Hazardous Aqueous Waste' container. List all components. is_aqueous->collect_aqueous Yes collect_organic Collect in 'Halogenated Organic Solvent Waste' container. List all components. is_aqueous->collect_organic No (Organic) collect_aqueous->end collect_organic->end

Caption: Disposal workflow for this compound waste streams.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.